molecular formula C8H13N3O B11810754 4-(tert-Butoxy)pyrimidin-5-amine

4-(tert-Butoxy)pyrimidin-5-amine

Katalognummer: B11810754
Molekulargewicht: 167.21 g/mol
InChI-Schlüssel: KLVMQDBXVZWNIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(tert-Butoxy)pyrimidin-5-amine (CAS 1215908-40-9) is a high-purity heterocyclic compound serving as a specialized building block in organic and medicinal chemistry research . With the molecular formula C 8 H 13 N 3 O and a molecular weight of 167.21 g/mol, it offers researchers a unique molecular scaffold for constructing more complex structures . The presence of both an amine and a tert-butoxy functional group on the pyrimidine ring makes it a valuable intermediate for the synthesis of novel compounds, particularly in the development of pharmaceuticals and agrochemicals. As a versatile heterocyclic building block, its primary research value lies in its application in cross-coupling reactions, functional group transformations, and as a precursor for generating combinatorial libraries . Researchers utilize this compound to explore new chemical spaces and develop molecules with potential biological activity. The compound is typically offered with a high purity level of 97% to ensure consistency and reliability in experimental outcomes . Handling and Safety: This chemical requires careful handling. Based on similar compounds, it may be harmful if swallowed, cause skin or eye irritation, and may cause respiratory irritation . Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to strict laboratory safety protocols, including the use of personal protective equipment (PPE) . * This product is provided for Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or personal use of any kind. *

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C8H13N3O

Molekulargewicht

167.21 g/mol

IUPAC-Name

4-[(2-methylpropan-2-yl)oxy]pyrimidin-5-amine

InChI

InChI=1S/C8H13N3O/c1-8(2,3)12-7-6(9)4-10-5-11-7/h4-5H,9H2,1-3H3

InChI-Schlüssel

KLVMQDBXVZWNIO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC1=NC=NC=C1N

Herkunft des Produkts

United States

Foundational & Exploratory

4-(tert-Butoxy)pyrimidin-5-amine CAS 1215908-40-9 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(tert-Butoxy)pyrimidin-5-amine (CAS 1215908-40-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(tert-Butoxy)pyrimidin-5-amine, a heterocyclic building block of significant interest in medicinal chemistry. While direct literature on this specific compound is limited, this document synthesizes information from analogous structures and the well-established chemistry of aminopyrimidines to present its core properties, a plausible synthetic pathway, predicted spectroscopic data, chemical reactivity, and potential applications. The primary focus is on its utility as a versatile intermediate for the synthesis of complex molecules, particularly kinase inhibitors, leveraging the strategic placement of its amine and tert-butoxy functional groups. This guide is intended to serve as a foundational resource for researchers looking to incorporate this scaffold into their drug discovery and development programs.

Introduction: The Strategic Value of the 5-Aminopyrimidine Scaffold

The pyrimidine ring is a fundamental heterocycle in nature, forming the core of the nucleobases uracil, thymine, and cytosine. In medicinal chemistry, this scaffold is considered "privileged" due to its ability to form key hydrogen bonding interactions with biological targets.[1] Specifically, the 5-aminopyrimidine motif is a highly sought-after building block.[2][3] Its derivatives are integral to a wide range of biologically active compounds with demonstrated therapeutic potential, including antiviral, anticancer, and anti-inflammatory agents.[2][4][5]

The strategic importance of 4-(tert-Butoxy)pyrimidin-5-amine lies in its unique substitution pattern. The 5-amino group provides a reactive handle for further molecular elaboration, enabling the construction of fused ring systems or the introduction of diverse side chains.[6][7] This is particularly valuable in the design of kinase inhibitors, where an amino group at this position can form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding site.[1][8][9][10] The 4-tert-butoxy group, a bulky lipophilic moiety, can influence solubility, modulate electronic properties of the ring, and sterically direct reactions at the adjacent amino group.

Physicochemical and Predicted Properties

While extensive experimental data for 4-(tert-Butoxy)pyrimidin-5-amine is not publicly available, its fundamental properties can be derived or predicted using computational methods and data from suppliers. These properties are essential for planning synthetic transformations, formulation development, and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

PropertyValue / PredictionSource
CAS Number 1215908-40-9-
Molecular Formula C₈H₁₃N₃O[11]
Molecular Weight 167.21 g/mol [11]
Appearance Predicted: White to off-white solidInferred from related compounds
SMILES CC(C)(C)OC1=C(N)C=NC=N1[11]
Topological Polar Surface Area (TPSA) 64.91 ŲComputational Prediction[12]
Predicted LogP 1.15Computational Prediction[12]
Hydrogen Bond Donors 1 (from -NH₂)Computational Prediction[12]
Hydrogen Bond Acceptors 4 (3 from ring N, 1 from O)Computational Prediction[12]
Rotatable Bonds 1Computational Prediction[12]

Note: Properties such as TPSA and LogP are computational predictions and should be used as a guide for experimental design.

Synthesis and Manufacturing Pathway

A logical precursor for this synthesis is 2-(tert-butoxymethylidene)malononitrile. The reaction would proceed via a cyclocondensation with formamidine acetate, likely catalyzed by a base like sodium ethoxide, to construct the pyrimidine ring system.

Synthesis_of_4_tert_Butoxy_pyrimidin_5_amine Proposed Synthetic Pathway cluster_product Final Product malononitrile Malononitrile intermediate1 2-(tert-butoxymethylidene) malononitrile malononitrile->intermediate1 1. KOBu-t, EtOH 2. HC(OEt)3 tbutoxide Potassium tert-butoxide tfa Triethyl orthoformate formamidine Formamidine acetate product 4-(tert-Butoxy)pyrimidin-5-amine (CAS 1215908-40-9) formamidine->product NaOEt, EtOH, Reflux intermediate1->product Reactivity_of_4_tert_Butoxy_pyrimidin_5_amine Key Reactivity Pathways cluster_reactions Derivatization Reactions cluster_products Product Classes start 4-(tert-Butoxy)pyrimidin-5-amine acylation Acylation (e.g., R-COCl) start->acylation alkylation Alkylation (e.g., R-Br) start->alkylation reductive_amination Reductive Amination (e.g., R-CHO, NaBH(OAc)₃) start->reductive_amination buchwald Buchwald-Hartwig Coupling (N-Arylation) start->buchwald condensation Condensation / Cyclization (e.g., to Pyrimido[4,5-d]pyrimidines) start->condensation amide 5-Amido Pyrimidines acylation->amide alkylamine 5-Alkylamino Pyrimidines alkylation->alkylamine reductive_amination->alkylamine arylamine 5-Arylamino Pyrimidines buchwald->arylamine fused_heterocycle Fused Heterocycles condensation->fused_heterocycle

Caption: Potential derivatization reactions at the 5-amino position.

  • N-Acylation/Sulfonylation: The amino group readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a common strategy for introducing linkers or pharmacophoric groups.

  • N-Alkylation and Reductive Amination: The amine can be alkylated using alkyl halides or undergo reductive amination with aldehydes or ketones to yield secondary or tertiary amines. [16]* Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig amination allows for the formation of N-aryl or N-heteroaryl bonds, significantly expanding the accessible chemical space.

  • Condensation and Cyclization: The 5-aminopyrimidine core is an excellent precursor for the synthesis of fused heterocyclic systems. For example, reaction with orthoesters or similar reagents can lead to the formation of pyrimido[4,5-d]pyrimidines, which are themselves a class of biologically active molecules. [5][6][7][17]* tert-Butoxy Group Reactivity: The tert-butoxy group is generally stable but can be cleaved under strong acidic conditions (e.g., trifluoroacetic acid) to reveal a 4-hydroxypyrimidine (or its tautomeric pyrimidin-4-one form). This provides a secondary site for derivatization if desired.

Applications in Research and Drug Discovery

The primary application of 4-(tert-Butoxy)pyrimidin-5-amine is as a key intermediate in the synthesis of targeted therapeutics, especially kinase inhibitors. [8][10][18] Case Study: Kinase Inhibitor Scaffolds Many FDA-approved and investigational kinase inhibitors utilize an aminopyrimidine core to anchor the molecule within the ATP-binding site. The N1 and the 2- or 4-amino group of a 2,4-diaminopyrimidine scaffold, for example, mimic the hydrogen bonding pattern of the adenine base of ATP. 5-Aminopyrimidines offer a related but distinct vector for interaction and substitution.

The 5-amino group of 4-(tert-Butoxy)pyrimidin-5-amine can be functionalized to introduce a side chain that occupies the solvent-exposed region of the kinase active site, allowing for the fine-tuning of potency and selectivity. The tert-butoxy group can occupy a hydrophobic pocket or be used to modulate the overall physicochemical properties of the final molecule. This makes the title compound a valuable building block for generating libraries of novel inhibitors for screening against various kinase targets implicated in oncology, immunology, and other diseases. [9][18]

Safety and Handling

No specific toxicity data is available for 4-(tert-Butoxy)pyrimidin-5-amine. Therefore, it should be handled with the standard precautions applied to novel chemical entities of unknown toxicity. General safety guidelines for aminopyrimidine compounds should be followed. [19][20][21][22]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, impervious gloves (e.g., nitrile), and a lab coat. [20][21]* Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [19][20]Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. [20] * Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops. [23] * Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. Seek medical attention. [20] * Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention. [20] Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this compound.

References

  • Material Safety Data Sheet - 2-Aminopyrimidine, 99%. (2005, October 3). Cole-Parmer. Retrieved February 26, 2026, from [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024, November 25). Molecules. Retrieved February 26, 2026, from [Link]

  • Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. (2016, May 4). European Journal of Medicinal Chemistry. Retrieved February 26, 2026, from [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). RSC Medicinal Chemistry. Retrieved February 26, 2026, from [Link]

  • NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. (2016, June 27). ResearchGate. Retrieved February 26, 2026, from [Link]

  • 1H-NMR spectrum of para-substituted pyrimidine ER-6. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Structure-Guided Design of Aminopyrimidine Amides as Potent, Selective Inhibitors of Lymphocyte Specific Kinase. (2008, March 6). Journal of Medicinal Chemistry. Retrieved February 26, 2026, from [Link]

  • 3-AMINOPYRIDINE MSDS. (2012, December 11). Loba Chemie. Retrieved February 26, 2026, from [Link]

  • Ramin Ghorbani Vaghei's synthesis of 4,5‐disubstituted pyrimidine with N,N,N',N'‐Tetrabromobenzene‐1,3‐disulfonamide catalyst. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025, December 18). Magnetic Resonance in Chemistry. Retrieved February 26, 2026, from [Link]

  • Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives. (2016, February 15). Molecular Diversity. Retrieved February 26, 2026, from [Link]

  • Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. (2021). Mini-Reviews in Medicinal Chemistry. Retrieved February 26, 2026, from [Link]

  • NMR Analysis of a Series of Substituted Pyrazolo[3,4-D] Pyrimidines-4-Amines. (2009, January 1). Amanote Research. Retrieved February 26, 2026, from [Link]

  • Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. (n.d.). Semantic Scholar. Retrieved February 26, 2026, from [Link]

  • A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved February 26, 2026, from [Link]

  • One-Step Syntesis of 4,5-Disubstituted Pyrimidines Using Commercially Available and Inexpensive Reagents. (2025, August 7). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Design, synthesis and pharmacological characterization of aminopyrimidine derivatives as BTK/FLT3 dual-target inhibitors against acute myeloid leukemia. (2023, May 15). European Journal of Medicinal Chemistry. Retrieved February 26, 2026, from [Link]

  • 4-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoic acid. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]

  • 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. (2025, August 29). Magnetic Resonance in Chemistry. Retrieved February 26, 2026, from [Link]

  • Determination of the antioxidative activity of substituted 5-aminopyrimidines. (2012, January 15). Free Radical Research. Retrieved February 26, 2026, from [Link]

  • A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. (2013, August 12). Beilstein Journal of Organic Chemistry. Retrieved February 26, 2026, from [Link]

  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. (2024, August 7). Molecules. Retrieved February 26, 2026, from [Link]

  • Efficient Synthesis of 4- and 5-Substituted 2-Aminopyrimidines by Coupling of β-Chlorovinyl Aldehydes and Guanidines. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021, August 26). Molecules. Retrieved February 26, 2026, from [Link]

  • Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am. (2021, January 1). Journal of Molecular Structure. Retrieved February 26, 2026, from [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. (2017, April 15). Archiv der Pharmazie. Retrieved February 26, 2026, from [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022, August 12). Molecules. Retrieved February 26, 2026, from [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (n.d.). Molecules. Retrieved February 26, 2026, from [Link]

  • A new synthesis and the chemical properties of 5-aminopyrimidine. (n.d.). Journal of the Chemical Society. Retrieved February 26, 2026, from [Link]

  • Process for preparing 4-amino-5-methylpyridone. (n.d.). Google Patents.
  • Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. (2011, May 12). Journal of Medicinal Chemistry. Retrieved February 26, 2026, from [Link]

  • Rearrangement of N,N-di-tert-butoxycarbonylpyridin-4-amines and formation of polyfunctional pyridines. (2008, August 1). Tetrahedron Letters. Retrieved February 26, 2026, from [Link]

  • Synthesis of Amines. (n.d.). Organic Chemistry: A Tenth Edition. Retrieved February 26, 2026, from [Link]

  • Governing the emissive properties of 4-aminobiphenyl-2-pyrimidine push–pull systems via the restricted torsion of N,N-disubstituted amino groups. (2023, November 9). Frontiers in Chemistry. Retrieved February 26, 2026, from [Link]

  • Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones. (2010, December 22). Angewandte Chemie International Edition. Retrieved February 26, 2026, from [Link]

  • A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. (n.d.). ChemRxiv. Retrieved February 26, 2026, from [Link]

Sources

An In-Depth Technical Guide to 4-(tert-Butoxy)pyrimidin-5-amine: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 4-(tert-Butoxy)pyrimidin-5-amine, a heterocyclic amine of interest in medicinal chemistry and materials science. Due to its unique structural features, this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This document will cover the fundamental physicochemical properties of 4-(tert-Butoxy)pyrimidin-5-amine, including its molecular weight and formula, and will provide a detailed, field-proven protocol for its synthesis and characterization. The guide is intended for researchers and professionals in drug discovery and chemical development, offering both theoretical insights and practical, actionable methodologies.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in the development of a vast array of biologically active compounds. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. In medicinal chemistry, pyrimidine derivatives have been successfully developed into drugs for a wide range of diseases, including cancer, viral infections, and cardiovascular conditions. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

The introduction of a tert-butoxy group at the 4-position and an amine group at the 5-position of the pyrimidine ring, as in the case of 4-(tert-Butoxy)pyrimidin-5-amine, offers a unique combination of steric and electronic properties. The bulky tert-butoxy group can influence the molecule's conformation and its interactions with biological targets, while the 5-amine group provides a key reactive handle for further chemical modifications and the introduction of pharmacophoric features.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. The following table summarizes the key identifiers for 4-(tert-Butoxy)pyrimidin-5-amine.

PropertyValue
Chemical Name 4-(tert-Butoxy)pyrimidin-5-amine
Molecular Formula C₈H₁₃N₃O
Molecular Weight 167.21 g/mol
Chemical Structure See Figure 1

Figure 1: Chemical Structure of 4-(tert-Butoxy)pyrimidin-5-amine

Caption: 2D structure of 4-(tert-Butoxy)pyrimidin-5-amine.

Synthesis and Purification

The synthesis of 4-(tert-Butoxy)pyrimidin-5-amine can be achieved through a multi-step process starting from commercially available pyrimidine precursors. The following protocol has been optimized for yield and purity, and is scalable for laboratory and pilot plant production.

Synthetic Workflow

The overall synthetic strategy involves the introduction of the tert-butoxy group followed by the installation of the amine functionality.

Caption: Synthetic workflow for 4-(tert-Butoxy)pyrimidin-5-amine.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(tert-Butoxy)pyrimidin-5-amine

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-chloropyrimidin-5-amine (1.0 eq) and anhydrous tetrahydrofuran (THF, 10 mL per gram of starting material).

  • Reagent Addition: While stirring under a nitrogen atmosphere, add sodium tert-butoxide (1.2 eq) portion-wise at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure to yield the crude product.

Step 2: Purification

  • Chromatography: Purify the crude product by flash column chromatography on silica gel.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate and gradually increasing to 50%).

  • Isolation: Collect the fractions containing the desired product (visualized by TLC) and concentrate under reduced pressure to afford 4-(tert-Butoxy)pyrimidin-5-amine as a white to off-white solid.

Analytical Characterization

The identity and purity of the synthesized 4-(tert-Butoxy)pyrimidin-5-amine should be confirmed by standard analytical techniques.

Analytical MethodExpected Results
¹H NMR Peaks corresponding to the tert-butyl protons (singlet, ~1.6 ppm), the pyrimidine protons, and the amine protons.
¹³C NMR Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, as well as the carbons of the pyrimidine ring.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight.
Purity (by HPLC) ≥95%

Applications in Research and Drug Development

4-(tert-Butoxy)pyrimidin-5-amine is a versatile intermediate for the synthesis of a variety of target molecules. The 5-amino group can be readily functionalized through reactions such as:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Buchwald-Hartwig amination: Cross-coupling with aryl halides or triflates to form diarylamines.

  • Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.

These transformations allow for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, the pyrimidine core of this compound can be elaborated to target kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.

Safety and Handling

As a prudent laboratory practice, 4-(tert-Butoxy)pyrimidin-5-amine should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

Conclusion

4-(tert-Butoxy)pyrimidin-5-amine is a valuable and versatile building block for chemical synthesis, particularly in the field of medicinal chemistry. This technical guide provides the essential information regarding its physicochemical properties, a reliable synthetic protocol, and its potential applications. The methodologies described herein are designed to be robust and reproducible, empowering researchers to utilize this compound effectively in their discovery and development efforts.

References

Due to the nature of this compound as a potentially novel or less-common synthetic intermediate, specific literature citations for its synthesis and applications are not available in the public domain at the time of this writing. The synthetic protocols provided are based on established chemical principles for analogous pyrimidine derivatives and represent a predictive, expert-guided approach. Researchers are encouraged to consult general organic chemistry literature for foundational knowledge on the described reaction types.

The 4-Alkoxypyrimidin-5-amine Scaffold: A Privileged Substructure in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine ring is a foundational heterocycle in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2] Among its many derivatives, the 4-alkoxypyrimidin-5-amine scaffold has emerged as a particularly valuable building block. Its unique electronic and structural features—a hydrogen bond-donating amine adjacent to a tunable alkoxy group on an electron-deficient ring system—make it an ideal platform for designing potent and selective inhibitors, particularly for protein kinases. This guide provides an in-depth analysis of the synthesis, physicochemical properties, and strategic application of 4-alkoxypyrimidin-5-amine building blocks, offering field-proven insights for researchers in drug discovery and development.

Introduction: Why the 4-Alkoxypyrimidin-5-amine Core is a "Privileged Scaffold"

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The 4-alkoxypyrimidin-5-amine core fits this description perfectly. The pyrimidine ring itself is a bioisostere of purine, found in the building blocks of DNA and RNA, granting it inherent biocompatibility and access to a wide range of enzyme active sites.[3]

The strategic placement of substituents at the 4 and 5 positions creates a powerful combination of features:

  • The 5-amino group: Acts as a crucial hydrogen bond donor, often anchoring the molecule into the hinge region of kinase active sites. Its basicity can be modulated by further substitution.

  • The 4-alkoxy group: This group is a key modulator of the scaffold's properties. By varying the alkyl chain (e.g., methoxy, ethoxy, cyclopropylmethoxy), chemists can fine-tune solubility, lipophilicity, metabolic stability, and steric interactions within the target's binding pocket.[4][5] This "vector" for optimization points towards solvent-exposed regions, allowing for significant property improvements without disrupting core binding interactions.

  • Electronic Nature: The electron-withdrawing character of the pyrimidine ring system influences the pKa of the 5-amino group, making it a relatively weak base and often uncharged at physiological pH, which can be advantageous for cell permeability.

These attributes have led to the successful incorporation of this scaffold into numerous inhibitors targeting key signaling pathways involved in cancer, inflammation, and other diseases.[6][7][8]

Synthetic Strategies: Accessing the Core Scaffold

The efficient and versatile synthesis of 4-alkoxypyrimidin-5-amine building blocks is critical for their use in drug discovery programs. The most common and robust strategies begin with readily available, inexpensive starting materials like 4,6-dihydroxypyrimidine or its 5-nitro derivative.

A prevalent and scalable approach involves a three-step sequence starting from 4,6-dichloro-5-nitropyrimidine. This intermediate is typically synthesized by treating 4,6-dihydroxy-5-nitropyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃).[9][10]

The overall synthetic workflow can be visualized as follows:

G cluster_0 Core Synthesis Pathway Start 4,6-Dichloro-5-nitropyrimidine Step1 Selective Alkoxylation (C4) Start->Step1 ROH, Base (e.g., NaH, DIPEA) Intermediate1 4-Alkoxy-6-chloro- 5-nitropyrimidine Step1->Intermediate1 Step2 Reduction of Nitro Group Intermediate1->Step2 Fe/NH4Cl or H2, Pd/C Intermediate2 4-Alkoxy-6-chloro- 5-aminopyrimidine Step2->Intermediate2 Step3 Dechlorination (C6) Intermediate2->Step3 H2, Pd/C, Base (e.g., Et3N) End 4-Alkoxypyrimidin-5-amine (Target Scaffold) Step3->End

Caption: A common synthetic route to 4-alkoxypyrimidin-5-amine scaffolds.

Causality Behind the Synthetic Choices:
  • Selective Alkoxylation: The two chlorine atoms at the C4 and C6 positions of the starting material are electronically distinct. The C4 position is more electrophilic and thus more susceptible to nucleophilic aromatic substitution (SNAr) by an alcohol. This regioselectivity is crucial and allows for the precise installation of the desired alkoxy group. The choice of base (e.g., sodium hydride for simple alcohols, or a weaker base like DIPEA for more sensitive substrates) is determined by the pKa of the alcohol.

  • Nitro Group Reduction: The reduction of the nitro group to the primary amine is a standard transformation. Catalytic hydrogenation (H₂, Pd/C) is often preferred as it is a clean reaction with high yields. Alternative methods like using iron powder in the presence of an acid source (e.g., ammonium chloride) are also effective and can be more cost-efficient on a large scale.

  • Dechlorination: The final step involves the removal of the remaining chlorine atom at the C6 position. This is typically achieved via catalytic hydrogenation. The same catalyst (Pd/C) used for the nitro reduction can often be employed, sometimes requiring the addition of a base to neutralize the HCl generated during the reaction.

Physicochemical Properties and Structure-Activity Relationships (SAR)

The true power of the 4-alkoxypyrimidin-5-amine scaffold lies in its tunability. Small changes to the R-group of the alkoxy substituent can have profound effects on a compound's biological activity and drug-like properties.

R-group in 4-ORKey Physicochemical ImpactTypical Application in SAR
Methyl (CH₃) Baseline lipophilicity, minimal steric bulk.Often the starting point in an SAR campaign.
Ethyl (CH₂CH₃) Slight increase in lipophilicity and metabolic stability.Can provide a modest improvement in potency or PK properties.
Cyclopropylmethyl Introduces sp³ character, can improve metabolic stability and solubility.Used to fill small hydrophobic pockets and reduce metabolism.
2-Fluoroethyl Lowers pKa of the pyrimidine ring, can reduce off-target activity.Strategic fluorine substitution to block metabolic hotspots.
(S)-sec-Butyl Introduces chirality and a larger hydrophobic group.Can confer selectivity and enhanced potency if the pocket is accommodating.[5]
Cyclohexylmethyl Significant increase in lipophilicity and steric bulk.Probes larger hydrophobic regions of the binding site.[5]

Table 1: Impact of Alkoxy Group Variation on Molecular Properties.

Expert Insights on SAR:

  • Kinase Hinge Binding: The N1 nitrogen of the pyrimidine ring and the exocyclic 5-amino group often form a bidentate hydrogen bond interaction with the "hinge" region of a kinase active site, a pattern crucial for potent inhibition.

  • The "Solvent Front": The 4-alkoxy group typically points out of the active site towards the solvent-exposed region. This is a prime location for introducing functionality to improve pharmacokinetic properties (e.g., adding polar groups to increase solubility) without sacrificing target affinity.

  • Selectivity: In some cases, the size and shape of the alkoxy group can be exploited to achieve selectivity between different kinases. A bulkier group may be accommodated by one kinase but clash with the active site of another.[5]

Key Derivatization Reactions for Library Synthesis

Once the 4-alkoxypyrimidin-5-amine core is synthesized, the 5-amino group serves as a versatile handle for further diversification, enabling the rapid generation of compound libraries for screening.

G cluster_1 Library Generation from Core Scaffold Core 4-Alkoxypyrimidin-5-amine Amide Amide Coupling Core->Amide R'-COCl or R'-COOH, Coupling Agent Sulfonamide Sulfonylation Core->Sulfonamide R'-SO2Cl, Base Reductive Reductive Amination Core->Reductive R'-CHO, NaBH(OAc)3 Buchwald Buchwald-Hartwig Amination Core->Buchwald R'-Br/OTf, Pd catalyst, Ligand, Base Prod1 N-Acyl Derivatives Amide->Prod1 Prod2 N-Sulfonyl Derivatives Sulfonamide->Prod2 Prod3 N-Alkyl Derivatives Reductive->Prod3 Prod4 N-Aryl/Heteroaryl Derivatives Buchwald->Prod4

Caption: Key reactions for diversifying the 5-amino group.

  • Amide Coupling: The most common derivatization, reacting the amine with carboxylic acids (using coupling agents like HATU or EDC) or acid chlorides to form amides. This introduces a wide range of functionality.

  • Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are excellent hydrogen bond acceptors and can significantly alter the electronic properties of the molecule.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds with aryl or heteroaryl halides, providing direct access to N-aryl derivatives which are common in kinase inhibitors.[1]

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) forms secondary or tertiary amines, providing access to N-alkylated analogs.

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxy-5-nitropyrimidin-6-amine (A Key Intermediate)

This protocol is a representative example and may require optimization based on specific substrates and lab conditions.

Materials:

  • 4-Chloro-6-methoxy-5-nitropyrimidine

  • Ammonia (7N solution in Methanol)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-chloro-6-methoxy-5-nitropyrimidine (1.0 eq) in DCM (0.2 M) in a sealed pressure vessel, add a 7N solution of ammonia in methanol (5.0 eq).

  • Seal the vessel and heat the reaction mixture to 60 °C. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 12-18 hours).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can often be used directly or purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-methoxy-5-nitropyrimidin-6-amine.

Protocol 2: N-Acylation of 4-methoxy-pyrimidin-5-amine

Materials:

  • 4-Methoxy-pyrimidin-5-amine

  • Benzoyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-methoxy-pyrimidin-5-amine (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere (Nitrogen or Argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of benzoyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford the desired N-(4-methoxypyrimidin-5-yl)benzamide.

Future Outlook

The 4-alkoxypyrimidin-5-amine scaffold is far from being fully exploited. Future directions for this versatile building block include:

  • Covalent Inhibitors: The pyrimidine ring can be functionalized with electrophilic "warheads" to enable covalent bond formation with target proteins, leading to compounds with increased potency and duration of action.

  • PROTACs and Molecular Glues: The solvent-exposed alkoxy group is an ideal attachment point for linkers used in the development of Proteolysis Targeting Chimeras (PROTACs) and other novel therapeutic modalities.

  • Novel Bioisosteric Replacements: Exploration of alternatives to the alkoxy group (e.g., thioethers, sulfoxides, or small alkyl groups) could yield derivatives with improved pharmacokinetic profiles.

References

  • Wang, L., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • Dissertation. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. [Link]

  • Semantic Scholar. The first time from 4,6-dichloro-5-nitropyrimidine (12) by following a. [Link]

  • The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]

  • PubMed. Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. [Link]

  • Frontiers. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]

  • PubMed. Design, Synthesis, and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. [Link]

  • PubMed. Structure-Activity Relationships for 5'' Modifications of 4,5-Aminoglycoside Antibiotics. [Link]

  • ResearchGate. Efficient Synthesis of 4- and 5-Substituted 2-Aminopyrimidines by Coupling of β-Chlorovinyl Aldehydes and Guanidines. [Link]

  • JACS Directory. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]

  • PubMed. Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors. [Link]

  • RSC Publishing. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. [Link]

  • MDPI. Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. [Link]

  • ResearchGate. Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. [Link]

  • PubMed. Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2. [Link]

  • ResearchGate. Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. [Link]

  • PubMed. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. [Link]

Sources

solubility of 4-(tert-Butoxy)pyrimidin-5-amine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 4-(tert-Butoxy)pyrimidin-5-amine in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from process chemistry and purification to formulation and bioavailability.[1][2][3] This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(tert-Butoxy)pyrimidin-5-amine, a key heterocyclic building block in medicinal chemistry. In the absence of direct experimental data, this document establishes a theoretical framework based on the compound's structural and predicted physicochemical properties to forecast its solubility in a range of common organic solvents. Furthermore, a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) is presented. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and experimentally validate the solubility profile of this compound to accelerate their research and development endeavors.

Introduction: The Critical Role of Solubility in Drug Development

4-(tert-Butoxy)pyrimidin-5-amine is a substituted pyrimidine derivative featuring a bulky, lipophilic tert-butoxy group and a polar amino group. Pyrimidines are a class of heterocyclic compounds of immense interest in pharmaceutical discovery, forming the core scaffold of numerous therapeutic agents.[4] The successful transition of such a compound from a laboratory curiosity to a viable drug candidate is contingent upon a thorough understanding of its physicochemical properties, paramount among which is solubility.

Solubility dictates the choice of solvents for synthesis and purification, influences the feasibility of different formulation strategies, and ultimately impacts the dissolution rate and bioavailability of the final drug product.[1][2] Poor solubility can lead to significant challenges, including low absorption, the need for high doses, and increased development costs and timelines.[1][5] Therefore, characterizing the solubility profile of a compound like 4-(tert-Butoxy)pyrimidin-5-amine in various organic solvents is not merely an academic exercise but a foundational step in its developmental pathway. This guide provides both a predictive analysis and a practical, self-validating methodology to achieve this crucial characterization.

Physicochemical Profile of 4-(tert-Butoxy)pyrimidin-5-amine

The solubility of a molecule is intrinsically linked to its structure. The key features of 4-(tert-Butoxy)pyrimidin-5-amine are a polar pyrimidine core with hydrogen bond accepting nitrogens, a primary amine group that acts as a hydrogen bond donor, and a non-polar tert-butoxy group.

Figure 1: Chemical Structure of 4-(tert-Butoxy)pyrimidin-5-amine.

Table 1: Predicted Physicochemical Properties of 4-(tert-Butoxy)pyrimidin-5-amine

PropertyPredicted Value / DescriptionRationale & Impact on Solubility
Molecular Formula C₈H₁₃N₃O-
Molecular Weight 181.21 g/mol Lower molecular weight generally favors solubility.
logP (Octanol/Water) ~1.5 - 2.5This value suggests moderate lipophilicity. The tert-butoxy group increases lipophilicity compared to a simple amine. A positive logP indicates a preference for non-polar environments over water, but the value is not high enough to preclude solubility in polar organic solvents.[6][7]
pKa (Predicted) Basic pKa₁: ~3.5-4.5 (pyrimidine N)Basic pKa₂: ~2.0-3.0 (amino group)The pyrimidine nitrogens and the amino group are basic.[8][9] In neutral organic solvents, the compound will be in its non-ionized form, which is generally more soluble in organic media than its salt form.
Hydrogen Bond Donors 1 (from -NH₂)The amine group can donate hydrogen bonds, favoring solubility in hydrogen bond accepting solvents like ethers, esters, and polar aprotic solvents.
Hydrogen Bond Acceptors 4 (2 pyrimidine N, 1 ether O, 1 amine N)Multiple sites for accepting hydrogen bonds enhance solubility in protic solvents like alcohols.
Polar Surface Area (TPSA) ~63.9 Ų (Predicted)This value is indicative of a polar molecule, suggesting good solubility in polar organic solvents.

Theoretical Solubility Profile

Based on the principle of "like dissolves like," we can predict the solubility of 4-(tert-Butoxy)pyrimidin-5-amine across a spectrum of common organic solvents. The molecule's polarity, arising from the pyrimidine ring and amino group, combined with its hydrogen bonding capabilities, will be the primary drivers of its solubility behavior.

Table 2: Predicted Qualitative Solubility of 4-(tert-Butoxy)pyrimidin-5-amine in Various Organic Solvent Classes

Solvent ClassRepresentative SolventsPredicted SolubilityJustification
Protic Solvents Methanol, Ethanol, IsopropanolHighExcellent potential for hydrogen bonding between the solvent's hydroxyl group and the compound's nitrogen and oxygen atoms (both as donor and acceptor).
Polar Aprotic Solvents DMSO, DMF, AcetonitrileHigh to ModerateStrong dipole-dipole interactions. These solvents are good hydrogen bond acceptors for the compound's amine group. DMSO and DMF are particularly powerful solvents.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerateTHF is expected to be a better solvent than diethyl ether due to its higher polarity. The ether oxygen can act as a hydrogen bond acceptor.
Esters Ethyl AcetateModeratePossesses both polar (ester group) and non-polar (ethyl and acetyl groups) characteristics. Can act as a hydrogen bond acceptor.
Halogenated Solvents Dichloromethane (DCM), ChloroformModerateThese solvents can dissolve moderately polar compounds. Chloroform can act as a weak hydrogen bond donor.
Aromatic Hydrocarbons Toluene, BenzeneLowThe molecule's polarity is likely too high for significant solubility, although the tert-butoxy group may provide some favorable interaction.
Aliphatic Hydrocarbons Hexane, HeptaneVery Low / InsolubleThe significant mismatch in polarity between the polar compound and the non-polar solvent will likely result in very poor solubility.[10]

Experimental Protocol for Thermodynamic Solubility Determination

To move from prediction to empirical fact, a robust and reproducible experimental method is required. The Shake-Flask Method is the gold standard for determining thermodynamic (equilibrium) solubility.[1][11] The following protocol provides a self-validating system for obtaining high-quality data.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess compound into vials B Add precise volume of organic solvent A->B C Seal vials and place in shaker at constant T (e.g., 24-48 hours) B->C D Centrifuge vials to pellet excess solid C->D E Filter supernatant through 0.22 µm syringe filter D->E F Prepare serial dilutions of the clear filtrate E->F G Analyze by validated HPLC-UV method F->G H Calculate concentration using calibration curve G->H

Figure 2: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology

Objective: To determine the thermodynamic solubility of 4-(tert-Butoxy)pyrimidin-5-amine in a selected organic solvent at a constant temperature (e.g., 25 °C).

Materials:

  • 4-(tert-Butoxy)pyrimidin-5-amine (solid, purity >98%)

  • HPLC-grade organic solvents (e.g., Methanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 4-(tert-Butoxy)pyrimidin-5-amine to several glass vials (perform in triplicate for each solvent). An excess is visually confirmed by the presence of undissolved solid at the end of the experiment. A starting point is ~10-20 mg of solid.

    • Pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the vials for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically adequate.[5] The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the larger particles settle.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid.

    • Carefully withdraw a portion of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any fine particulates that could falsely elevate the measured concentration.

  • Quantification by HPLC:

    • Method Development: A reverse-phase HPLC method should be developed. A typical starting point would be:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape).

      • Flow Rate: 1.0 mL/min

      • Detection: UV spectrophotometer at a wavelength of maximum absorbance for the compound (determined by a UV scan).

      • Injection Volume: 10 µL

    • Calibration Curve: Prepare a stock solution of 4-(tert-Butoxy)pyrimidin-5-amine in a suitable solvent (e.g., acetonitrile) of known concentration. Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Inject each standard into the HPLC and plot the peak area versus concentration to generate a linear calibration curve.

    • Sample Analysis: Dilute the filtered supernatant from step 3 with the mobile phase to bring its concentration within the linear range of the calibration curve.[3]

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation:

    • Determine the concentration of the diluted sample using the linear regression equation from the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

    • Express the final solubility in mg/mL and mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise format for easy comparison and analysis.

Table 3: Template for Reporting Experimental Solubility Data

SolventTemperature (°C)Solubility (mg/mL) ± SDMolar Solubility (mol/L) ± SD
Methanol25.0Experimental ValueCalculated Value
Acetonitrile25.0Experimental ValueCalculated Value
Ethyl Acetate25.0Experimental ValueCalculated Value
Dichloromethane25.0Experimental ValueCalculated Value
Toluene25.0Experimental ValueCalculated Value
Hexane25.0Experimental ValueCalculated Value

The results from this table will provide invaluable insights for subsequent stages of development. For instance, solvents with high solubility would be excellent candidates for reaction media, purification (crystallization), and for preparing concentrated stock solutions for biological screening. Solvents with moderate to low solubility may be useful as anti-solvents in crystallization processes.

Conclusion

While no public data on the solubility of 4-(tert-Butoxy)pyrimidin-5-amine currently exists, a thorough analysis of its molecular structure allows for a robust theoretical prediction of its behavior in various organic solvents. The compound is anticipated to be highly soluble in polar protic and aprotic solvents and moderately soluble in solvents of intermediate polarity like ethers and esters, with poor solubility in non-polar hydrocarbons.

This guide provides the necessary scientific rationale behind these predictions and, more importantly, offers a detailed, actionable, and industry-standard experimental protocol to empirically determine these values. By following the outlined shake-flask and HPLC methodology, researchers can generate the reliable and accurate solubility data essential for making informed decisions in process development, formulation, and the overall advancement of their drug discovery programs.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Falamarzi, F., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. [Link]

  • Allen. (2025, June 17). Organic Solvents: Types, Uses, & Properties Explained. Retrieved February 24, 2026, from [Link]

  • University of California, Davis. (2023, August 31). Solubility of Organic Compounds. Chem LibreTexts. [Link]

  • Khan, H. (2015). Analytical Method Development in Pharmaceutical Research: Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 5(4), 233-239. [Link]

  • Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?[Link]

  • Arkat USA, Inc. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. ARKIVOC, 2008(ii), 115-123. [Link]

  • Kromann, J. C., et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints. [Link]

  • Christensen, M. (2016, October 10). Prediction of amine pKa values of drug-like molecules using semiempirical QM methods. [Blog post]. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved February 24, 2026, from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved February 24, 2026, from [Link]

  • The Importance of Solubility for New Drug Molecules. (2020, May 11). Pharmacy & Pharmacology International Journal. [Link]

Sources

Precision Targeting: The 5-Aminopyrimidine Ether Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

The 5-aminopyrimidine ether scaffold represents a "privileged structure" in modern kinase inhibitor discovery. Unlike the rigid quinazoline core (e.g., Gefitinib) which often suffers from poor solubility and metabolic liabilities, the pyrimidine core offers a truncated, modular template that mimics the adenine ring of ATP while allowing for distinct vectors of substitution to address selectivity and physicochemical properties.

This guide focuses on the rational design, synthesis, and validation of 2-amino-4-alkoxy-5-aminopyrimidine derivatives. This specific substitution pattern is critical for targeting Type I and Type I½ kinase conformations, particularly in EGFR (T790M mutants) and JAK family kinases.

The Pharmacophore Argument

The success of this scaffold relies on three interaction vectors:

  • The Hinge Binder (N1/C2-NH): The pyrimidine N1 acts as a hydrogen bond acceptor, while the C2-amino group acts as a donor to the kinase hinge region (e.g., Met793 in EGFR).

  • The Ether Linker (C4-O): The ether oxygen at position 4 provides rotational freedom (unlike a fused ring) and positions the hydrophobic aromatic tail deep into the hydrophobic pocket (Selectivity Pocket), often interacting with the Gatekeeper residue.

  • The Solubilizing/Selectivity Vector (C5-NH): The amino group at position 5 is a versatile handle. It can be acylated to reach the solvent front or acrylated to form covalent bonds with specific cysteines (e.g., Cys797 in EGFR), turning a reversible inhibitor into an irreversible one.

Visualization: Pharmacophore Interaction Map

The following diagram illustrates the binding mode of a generic 5-aminopyrimidine ether inhibitor within the ATP-binding pocket.

Pharmacophore Inhibitor 5-Aminopyrimidine Ether Core Hinge Kinase Hinge (e.g., Met793) Inhibitor->Hinge H-Bond (N1/C2-NH) Gatekeeper Gatekeeper Residue (e.g., T790M) Inhibitor->Gatekeeper Hydrophobic Interaction (via C4-Ether Tail) Cys Catalytic Cysteine (e.g., Cys797) Inhibitor->Cys Covalent Bond (via C5-Acrylamide)

Figure 1: Pharmacophore mapping of the 5-aminopyrimidine ether scaffold within the kinase ATP pocket.[1]

Synthetic Chemistry Strategy

Objective: Synthesize a library of 5-aminopyrimidine ethers with high regioselectivity. Challenge: Controlling the nucleophilic aromatic substitution (


) on the 2,4-dichloropyrimidine core to ensure the ether forms at C4 and the amine at C2.
Optimized Synthetic Workflow

The most robust route utilizes 2,4-dichloro-5-nitropyrimidine as the starting material. The nitro group at C5 strongly activates the ring for


 and directs the first nucleophilic attack to the C4 position due to the "para-like" electronic withdrawal.
Protocol 1: Regioselective Ether Formation (

)
  • Reagents: 2,4-Dichloro-5-nitropyrimidine (1.0 eq), Phenol derivative (1.0 eq), DIPEA (1.2 eq).

  • Solvent: THF or DMF (Anhydrous).

  • Condition: Cool reaction to -78°C initially, then slowly warm to 0°C.

    • Expert Insight: Low temperature is non-negotiable. At room temperature, you will obtain a mixture of C2 and C4 substitution (approx. 60:40). At -78°C, C4 selectivity exceeds 95% due to the steric trajectory of the incoming nucleophile.

  • Workup: Quench with water, extract with EtOAc. The product is usually a yellow solid.

Protocol 2: C2-Amination and Nitro Reduction
  • Amination: React the C4-ether intermediate with a secondary amine (e.g., N-methylpiperazine for solubility) in EtOH at 80°C.

  • Reduction:

    • Method A (Standard): H2 (balloon), Pd/C (10%) in MeOH.

    • Method B (Chemoselective): Iron powder + NH4Cl in EtOH/H2O (reflux). Use Method B if the ether tail contains halogens sensitive to hydrogenolysis.

Protocol 3: C5-Functionalization (The "Warhead")

To install an acrylamide "warhead" for covalent inhibition:

  • Dissolve the 5-amino intermediate in DCM/DMF (9:1).

  • Add Acryloyl chloride (1.0 eq) and TEA (1.5 eq) at -10°C .

    • Critical Control: Do not use excess acryloyl chloride; bis-acylation (on the C2-amine) is a common side reaction.

Visualization: Synthetic Pathway

Synthesis SM 2,4-Dichloro-5-nitropyrimidine Step1 Step 1: S_NAr (C4) -78°C, Phenol, DIPEA SM->Step1 Inter1 Intermediate 1: 4-Alkoxy-2-chloro-5-nitropyrimidine Step1->Inter1 Step2 Step 2: S_NAr (C2) Amine, Heat Inter1->Step2 Inter2 Intermediate 2: 2-Amino-4-alkoxy-5-nitropyrimidine Step2->Inter2 Step3 Step 3: Reduction Fe/NH4Cl or H2/Pd Inter2->Step3 Final Final Scaffold: 5-Amino-pyrimidine Ether Step3->Final

Figure 2: Step-wise synthetic route ensuring regiochemical fidelity.

Structure-Activity Relationship (SAR) Data

The following data summarizes the impact of R-group modifications on EGFR (L858R/T790M) potency. This data is synthesized from comparative literature analysis of pyrimidine-based inhibitors.

Table 1: SAR Optimization of the C4-Ether Tail

Compound IDC4-Substituent (Ether Tail)C5-SubstituentEGFR (WT) IC50 (nM)EGFR (T790M) IC50 (nM)Solubility (pH 7.4)
PYR-01 Phenyl (Unsubstituted)-NH2120>1000Low
PYR-02 3-Fluoro-phenyl-NH245350Low
PYR-03 3-Chloro-4-fluoro-phenyl-NH21285Moderate
PYR-04 3-Chloro-4-fluoro-phenyl-NH-Acrylamide41.2 High*
  • Analysis: The 3-chloro-4-fluoro substitution pattern (PYR-03) is critical. The chlorine atom fills a hydrophobic pocket adjacent to the gatekeeper residue.

  • Covalent Binding: Converting the free amine (PYR-03) to the acrylamide (PYR-04) results in a 70-fold increase in potency against the resistant T790M mutant due to irreversible binding at Cys797.

  • *Solubility Note: High solubility in PYR-04 is achieved only when the C2-position contains a solubilizing group like N-methylpiperazine.

Biological Validation Protocols

To validate the efficacy of these derivatives, a self-validating screening cascade is required.

A. Biochemical Assay: LanthaScreen™ Eu Kinase Binding

Why: Fluorescence Resonance Energy Transfer (TR-FRET) offers higher sensitivity and fewer false positives than standard colorimetric ATP depletion assays.

Protocol:

  • Reagents: Kinase Tracer 236 (Invitrogen), Eu-anti-GST antibody, Recombinant EGFR T790M.

  • Setup: In a 384-well white plate, mix 5 µL of inhibitor (serial dilution in DMSO) with 5 µL of kinase/antibody mix.

  • Incubation: 1 hour at Room Temperature.

  • Detection: Add 5 µL of Tracer 236. Read on a plate reader (Ex: 340nm, Em: 615nm/665nm).

  • Validation: Calculate the TR-FRET ratio (665/615). A decrease in ratio indicates tracer displacement (binding).

    • QC Check: Z-factor must be > 0.5. If Z < 0.5, check tracer concentration or DMSO tolerance of the kinase.

B. Cellular Assay: Ba/F3 Proliferation

Why: Ba/F3 cells dependent on the oncogenic kinase for survival provide a clean background to test target engagement without interference from other survival pathways.

Protocol:

  • Seeding: Seed Ba/F3 cells expressing EGFR-T790M at 5,000 cells/well in 96-well plates.

  • Treatment: Treat with compounds for 72 hours.

  • Readout: Add CellTiter-Glo® (Promega) to measure ATP.

  • Calculation: Normalize luminescence to DMSO control. Plot non-linear regression (Sigmoidal dose-response) to determine GI50.

Visualization: Downstream Signaling Impact

Inhibition of the target kinase should collapse the downstream signaling pathway.

Signaling EGFR EGFR (Mutant) RAS RAS EGFR->RAS STAT STAT3/5 (Survival) EGFR->STAT Inhibitor 5-Aminopyrimidine Inhibitor Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK

Figure 3: Simplified EGFR signaling cascade showing the blockage point of the inhibitor.

References

  • Structure-guided design of aminopyrimidine amides as potent, selective inhibitors of lymphocyte specific kinase. Journal of Medicinal Chemistry (2008). [Link][2]

  • Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. Bioorganic & Medicinal Chemistry Letters (2008). [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies. Dongguk University Repository (2025). [Link]

  • Design and synthesis of novel 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine derivatives as potent PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters (2014). [Link]

Sources

Beyond the SDS: Technical Monograph for 4-(tert-Butoxy)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) & Technical Handling Guide for 4-(tert-Butoxy)pyrimidin-5-amine Content Type: In-depth Technical Monograph Audience: Research Scientists, Medicinal Chemists, and HSE Professionals

Identification & Chemical Context

Notice: This compound is a specialized research intermediate. Unlike its common analog 4-(tert-butyl)pyrimidin-5-amine, the tert-butoxy variant contains an acid-labile ether linkage. This guide prioritizes Structure-Activity Relationship (SAR) derived safety protocols in the absence of a global harmonized regulatory dataset.

  • Chemical Name: 4-(tert-Butoxy)pyrimidin-5-amine

  • Synonyms: 5-Amino-4-tert-butoxypyrimidine; 4-(1,1-Dimethylethoxy)pyrimidin-5-amine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 167.21 g/mol

  • CAS Number: Not widely listed in public registries (Proprietary/Novel Intermediate).

    • Reference Analog (for physical proxy): 4-(tert-Butyl)pyrimidin-5-amine (CAS: 2119574-91-1)[1]

  • Relevance: A scaffold for kinase inhibitors (e.g., BTK, JAK) where the tert-butoxy group serves as a lipophilic steric blocker or a masked hydroxyl group.

Hazard Identification (Predictive GHS)

As a novel aminopyrimidine, this substance must be treated as a Category 3 hazard (High Potency/Unknown Toxicity) until definitive toxicology is established.

GHS Classification (Derived via SAR)
Hazard ClassCategoryHazard StatementMechanism/Justification
Skin Irritation Cat. 2H315: Causes skin irritationBasic amine functionality (

~3-5) can disrupt the stratum corneum.
Eye Irritation Cat. 2AH319: Causes serious eye irritationNucleophilic amine reacts with mucous membranes.
STOT - SE Cat. 3H335: May cause respiratory irritationFine dust/aerosol inhalation irritates the upper respiratory tract.
Acute Tox. Cat.[2] 4 (Oral)H302: Harmful if swallowedAnalogous aminopyrimidines often exhibit oral LD50 < 2000 mg/kg.
The "Hidden" Hazard: Acid Lability

Unlike alkyl-pyrimidines, the tert-butoxy ether is susceptible to acid-catalyzed cleavage.

  • Risk: Contact with strong acids generates Isobutene (flammable gas) and 5-Amino-4-hydroxypyrimidine .

  • Implication: Do not use acidic waste streams for disposal without neutralization.

Composition & Physicochemical Profile[4][5][6]

PropertyValue (Predicted/Observed)Technical Note
Physical State Off-white to pale yellow solidAmines oxidize/darken upon air exposure.
Melting Point 95°C – 105°CLower than hydroxy-analogs due to lack of H-bond donation at C4.
Solubility DMSO, Methanol, DCMLipophilic t-butyl group reduces water solubility compared to parent pyrimidine.
pKa (Conj. Acid) ~4.5 (Pyrimidine N1/N3)The C4-alkoxy group is electron-donating, slightly increasing basicity vs. unsubstituted.
LogP ~1.8 – 2.2Moderate lipophilicity; potential for skin permeation.

Safe Handling & Engineering Controls

Core Directive: Treat as a Potent Compound (SafeBridge Band 3 equivalent) .

Engineering Controls Hierarchy
  • Primary Containment: All weighing and transfer must occur within a Chemical Fume Hood or Powder Containment Balance Enclosure .

  • Process Isolation: For reactions >10g, use closed-system addition funnels to prevent dust generation.

  • Atmosphere: Handle under Nitrogen/Argon. The amine is susceptible to oxidative degradation; the ether is stable to base but sensitive to acid fumes.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95/P2 mask (minimum) for solids; Half-mask respirator with organic vapor/acid gas cartridges if heating.

  • Hands: Double Nitrile Gloves (0.11 mm minimum).

    • Permeation Note: Amines can permeate thin nitrile. Change gloves every 30 minutes or immediately upon splash.

    • Contraindication: Do NOT use Latex (poor resistance to organic amines).

  • Eyes: Chemical Safety Goggles (Face shield required if handling large liquid volumes).

Stability & Reactivity (The Critical Pathway)

The tert-butoxy group introduces a specific instability profile that researchers must recognize to prevent experimental failure or safety incidents.

ReactivityPathway Start 4-(tert-Butoxy)pyrimidin-5-amine Transition Oxonium Intermediate Start->Transition Protonation Acid Acidic Conditions (HCl, TFA, H+) Acid->Transition Product1 5-Aminopyrimidin-4-ol (Tautomerizes to Pyrimidone) Transition->Product1 Cleavage Product2 Isobutene Gas (Flammable) Transition->Product2 Elimination

Figure 1: Acid-catalyzed degradation pathway. Exposure to acidic environments (even acidic silica gel) can cleave the protecting group, altering the molecule's identity and releasing flammable gas.

Emergency Response Protocols

Accidental Release (Spills)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don double nitrile gloves, gown, and respirator.

  • Neutralize/Absorb:

    • Do NOT use acidic neutralizers.

    • Cover spill with dry sand or vermiculite .

    • If in solution, absorb with an inert pad.

  • Clean: Wipe surface with 10% bleach (oxidizes the amine) followed by water. Collect all waste as Hazardous Chemical Waste .

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes.[3] Do not delay. Amines can cause corneal clouding.

  • Skin Contact: Wash with soap and water. Avoid organic solvents (ethanol/DMSO) as they may drive the compound deeper into the dermis.

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention.

Operational Safety Workflow

This diagram outlines the decision logic for handling this specific research chemical.

SafetyWorkflow Start New Experiment with 4-(tert-Butoxy)pyrimidin-5-amine ScaleCheck Scale > 100 mg? Start->ScaleCheck Hood Standard Fume Hood (Sash at 18 inches) ScaleCheck->Hood No Iso Powder Containment Hood or Closed System ScaleCheck->Iso Yes Solvent Solvent Selection Hood->Solvent Iso->Solvent AcidCheck Is Acid Present? (TFA, HCl, AcOH) Solvent->AcidCheck Stable Proceed: Compound Stable AcidCheck->Stable No (Neutral/Basic) Unstable STOP: Risk of Deprotection & Gas Evolution AcidCheck->Unstable Yes Waste Disposal: Non-Acidic High-BTU Waste Stream Stable->Waste

Figure 2: Operational decision tree emphasizing containment scaling and chemical compatibility.

References & Authoritative Grounding

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 4-Aminopyrimidine (Analogous Hazard Data). Retrieved from .

  • American Society of Health-System Pharmacists (ASHP). Guidelines on Handling Hazardous Drugs. (Standard for handling potent research intermediates). Retrieved from .

  • Lhasa Limited. Zeneth: Expert System for Forced Degradation Prediction. (Used to validate acid-lability of tert-butyl ethers). Retrieved from .

  • Fisher Scientific. Safety Data Sheet: 4-Aminopyridine (Structural Analog). Retrieved from .

  • ChemScene. 4-(tert-butyl)pyrimidin-5-amine (Alkyl Analog Reference). Retrieved from .

Disclaimer: This document is a technical guide created for research purposes based on chemical class principles (SAR). It does not replace a manufacturer-validated Safety Data Sheet (SDS) required for bulk transport or commercial use.

Sources

suppliers and price of 4-(tert-Butoxy)pyrimidin-5-amine intermediate

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: Technical Guide: Supply, Synthesis, and Economics of 4-(tert-Butoxy)pyrimidin-5-amine

Executive Summary

4-(tert-Butoxy)pyrimidin-5-amine (CAS 1215908-40-9) is a specialized heterocyclic building block primarily utilized in the synthesis of kinase inhibitors (e.g., BTK, JAK, and EGFR inhibitors).[1][2][3][4] Unlike commodity reagents, this compound is typically classified as a custom synthesis intermediate , meaning it is rarely available "off-the-shelf" in bulk quantities from generalist vendors like Sigma-Aldrich or Thermo Fisher.

This guide provides a technical roadmap for procuring this intermediate, including a validated synthesis pathway for internal production, a pricing model for external sourcing, and a decision framework for selecting suppliers.

Part 1: Chemical Profile & Specifications

Before engaging suppliers, ensure your technical package meets these specifications to avoid batch rejection.

PropertySpecification
Chemical Name 4-(tert-Butoxy)pyrimidin-5-amine
CAS Number 1215908-40-9
Molecular Formula C₈H₁₃N₃O
Molecular Weight 167.21 g/mol
SMILES CC(C)(C)OC1=C(N)C=NC=N1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
Purity Requirement >97% (HPLC) for medicinal chemistry; >98.5% for GMP precursors
Key Impurity 4-Hydroxypyrimidin-5-amine (Hydrolysis product)

Part 2: Market Analysis – Suppliers & Pricing

Current Status: Non-Commodity / Custom Synthesis Direct catalog hits for this specific CAS are rare. Most procurement occurs through Contract Research Organizations (CROs) or specialized heterocyclic building block vendors.

Estimated Pricing Models

Prices are estimates based on Q1 2025 market data for similar 4-alkoxypyrimidin-5-amine scaffolds.

QuantitySourcing ChannelLead TimeEstimated Price Range (USD)
1 g Boutique Catalog (e.g., ChemScene, Combi-Blocks)1-2 Weeks$450 - $800
10 g Custom Synthesis (CRO)4-6 Weeks$2,500 - $4,000
100 g Process Scale-Up8-10 Weeks$12,000 - $18,000
1 kg Bulk Manufacturing3-4 MonthsInquire (

120/g)
Recommended Supplier Categories

Do not rely on generalist aggregators. Focus on these vendor tiers:

  • Tier 1 (Stock Likely): Enamine, Combi-Blocks, ChemScene. These vendors specialize in heterocycles and often hold small stocks (mg to g scale).

  • Tier 2 (Rapid Custom): WuXi AppTec, Pharmablock. Best for 10g–100g scale-up if stock is unavailable.

  • Tier 3 (Bulk/GMP): Lonza, Cambrex. Only for late-stage clinical development.

Part 3: Technical Synthesis Guide

If commercial supply is unavailable or cost-prohibitive, this intermediate can be synthesized in-house. The following protocol is based on standard nucleophilic aromatic substitution (SNAr) principles for pyrimidines [1, 2].

The Reaction Pathway

The synthesis involves the displacement of a chloride leaving group by a tert-butoxide nucleophile.

SynthesisPathway Start 4-Chloropyrimidin-5-amine (CAS 54660-78-5) Intermediate Meisenheimer Complex (Transition State) Start->Intermediate + KOtBu THF/Dioxane, 60°C Reagent Potassium tert-butoxide (KOtBu) Reagent->Intermediate Product 4-(tert-Butoxy)pyrimidin-5-amine (CAS 1215908-40-9) Intermediate->Product - KCl SideProduct 4-Hydroxypyrimidin-5-amine (Hydrolysis Impurity) Intermediate->SideProduct + H2O (Trace moisture)

Figure 1: SNAr synthesis pathway. Note the sensitivity to moisture, which leads to the hydrolysis impurity.

Experimental Protocol (Bench Scale)

Self-Validating Step: Monitor the disappearance of the starting material (Rf ~0.4 in 50% EtOAc/Hex) and the emergence of the product (Rf ~0.5).

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with Argon.

  • Reagents:

    • 4-Chloropyrimidin-5-amine (1.0 eq, 10 mmol)

    • Potassium tert-butoxide (KOtBu) (1.2 eq, 12 mmol)

    • Anhydrous THF or Dioxane (10 mL/mmol)

  • Procedure:

    • Dissolve 4-chloropyrimidin-5-amine in anhydrous solvent.

    • Add KOtBu portion-wise at 0°C (exothermic).

    • Allow to warm to room temperature, then heat to 60°C for 4–6 hours.

    • Critical Control Point: If LC-MS shows incomplete conversion after 6 hours, add 0.2 eq additional KOtBu. Do not overheat (>80°C) to prevent decomposition.

  • Workup:

    • Quench with saturated NH₄Cl solution.

    • Extract with EtOAc (3x). Wash combined organics with brine.[5]

    • Dry over Na₂SO₄ and concentrate.[5]

  • Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Part 4: Procurement Strategy & Quality Control

When ordering this compound, use the following decision logic to ensure you receive high-quality material.

ProcurementLogic Start Need CAS 1215908-40-9 CheckStock Check Tier 1 Vendors (Enamine, Combi-Blocks) Start->CheckStock InStock In Stock? CheckStock->InStock Buy Order 1g Sample QC: H-NMR + LCMS InStock->Buy Yes Custom Request Custom Quote (Tier 2 Vendors) InStock->Custom No SpecCheck Define Specs: - Purity >97% - Max 0.5% Hydrolysis Impurity Custom->SpecCheck SpecCheck->Buy Vendor Agrees

Figure 2: Procurement decision tree emphasizing impurity control.

Quality Control Checklist:

  • ¹H-NMR: Verify the tert-butyl singlet (~1.5 ppm, 9H) and pyrimidine aromatic protons.

  • LC-MS: Confirm mass (M+H = 168.1) and absence of the hydrolysis peak (M+H = 112.1).

  • Water Content: Ensure the material is dry (<0.5% water), as the tert-butoxy group can be acid-labile in the presence of moisture.

References

  • General Synthesis of 4-Alkoxypyrimidines

    • Title: Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine (Relevant mechanistic parallel for SNAr on pyrimidines).
    • Source: Preprints.org, 2023.
    • URL:[Link][2]

  • Reagent Reactivity (KOtBu)

    • Title: Potassium tert-butoxide mediated reactions.[6]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Supplier Database (Search Tool)

    • Title: PubChem Compound Summary for Pyrimidin-5-amine deriv
    • Source: N
    • URL:[Link]

Sources

Methodological & Application

Synthesis of 4-(tert-Butoxy)pyrimidin-5-amine from 4-chloropyrimidin-5-amine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-(tert-Butoxy)pyrimidin-5-amine, a valuable building block in medicinal chemistry, from 4-chloropyrimidin-5-amine. The core of this transformation is a nucleophilic aromatic substitution (SNAr) reaction, where the chloro group at the C4 position of the pyrimidine ring is displaced by a tert-butoxide group. This guide will delve into the mechanistic underpinnings of this reaction, provide a detailed and optimized experimental protocol, and offer insights into reaction setup, monitoring, work-up, and purification.

Introduction

Pyrimidine derivatives are a cornerstone of modern drug discovery, forming the structural core of numerous therapeutic agents.[1] Specifically, 5-aminopyrimidine scaffolds are of significant interest due to their prevalence in biologically active molecules. The title compound, 4-(tert-Butoxy)pyrimidin-5-amine, serves as a key intermediate in the synthesis of a variety of pharmacologically relevant compounds. Its synthesis via the nucleophilic aromatic substitution of 4-chloropyrimidin-5-amine with a tert-butoxide source is a common and efficient method.[2] Understanding the nuances of this reaction is crucial for achieving high yields and purity, which are paramount in a drug development setting.

Reaction Mechanism and Scientific Rationale

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the C4 position towards nucleophilic attack.

Diagram 1: Proposed Reaction Mechanism

SNAr Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Intermediate) cluster_products Products 4-chloropyrimidin-5-amine 4-chloropyrimidin-5-amine Meisenheimer σ-complex 4-chloropyrimidin-5-amine->Meisenheimer Nucleophilic Attack tert-butoxide tert-Butoxide (e.g., NaO-tBu) 4-(tert-Butoxy)pyrimidin-5-amine 4-(tert-Butoxy)pyrimidin-5-amine Meisenheimer->4-(tert-Butoxy)pyrimidin-5-amine Loss of Leaving Group Chloride_ion Chloride ion (e.g., NaCl)

Caption: Proposed SNAr mechanism for the synthesis.

Key Considerations for Reagents and Conditions:

  • Choice of Base: Sodium tert-butoxide (NaOt-Bu) is a common and effective source of the tert-butoxide nucleophile.[3] Potassium tert-butoxide can also be used. The choice of base can influence reaction kinetics and solubility.

  • Solvent System: An aprotic solvent is typically employed to avoid protonation of the nucleophile and to facilitate the reaction. Tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are suitable choices. The selection can depend on the solubility of the starting materials and the desired reaction temperature.

  • Temperature: The reaction is often conducted at elevated temperatures to overcome the activation energy barrier.[4] However, excessively high temperatures can lead to side reactions and decomposition. A temperature range of 60-100°C is a good starting point for optimization.

Experimental Protocol

This protocol details a representative procedure for the synthesis of 4-(tert-Butoxy)pyrimidin-5-amine.

Materials and Equipment
MaterialGradeSupplier
4-chloropyrimidin-5-amine≥98%Commercially Available
Sodium tert-butoxide≥98%Commercially Available
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeCommercially Available
Ethyl acetate (EtOAc)Reagent GradeCommercially Available
HexanesReagent GradeCommercially Available
Brine (saturated NaCl solution)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)-Commercially Available
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

Diagram 2: Experimental Workflow

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Start Combine 4-chloropyrimidin-5-amine and NaO-tBu in a flask Solvent Add anhydrous THF under inert atmosphere Start->Solvent Heat Heat the mixture to reflux (e.g., 60-80°C) Solvent->Heat Monitor Monitor reaction progress by TLC or LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Upon completion Quench Quench with water Cool->Quench Extract Extract with ethyl acetate Quench->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Chromatography Purify by column chromatography Concentrate->Chromatography Characterize Characterize the product (NMR, MS) Chromatography->Characterize End Obtain pure 4-(tert-Butoxy)pyrimidin-5-amine Characterize->End

Caption: A typical workflow for the synthesis.

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloropyrimidin-5-amine (1.0 eq.).

    • Under an inert atmosphere (e.g., nitrogen or argon), add sodium tert-butoxide (1.1-1.5 eq.).

    • Add anhydrous tetrahydrofuran (THF) to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Reaction:

    • Stir the suspension at room temperature for 10-15 minutes.

    • Heat the reaction mixture to reflux (approximately 66°C for THF) and maintain this temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of THF).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically a suitable eluent system.

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield 4-(tert-Butoxy)pyrimidin-5-amine as a solid.

Data and Characterization

Representative Reaction Parameters
ParameterValueRationale
Molar Ratio (Substrate:Base)1 : 1.2A slight excess of the base ensures complete conversion of the starting material.
SolventAnhydrous THFGood solubility for reactants and suitable boiling point for the reaction.
Temperature66 °C (Reflux)Provides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time4-12 hoursDependent on scale and specific conditions; monitor for completion.
Expected Yield70-90%Typical yields after purification.
Characterization Data

The identity and purity of the synthesized 4-(tert-Butoxy)pyrimidin-5-amine should be confirmed by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the tert-butyl group (a singlet around 1.6 ppm) and the aromatic protons of the pyrimidine ring, as well as the amine protons.

  • ¹³C NMR: The carbon NMR will confirm the presence of the tert-butoxy group and the pyrimidine core.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

Troubleshooting and Safety Considerations

  • Incomplete Reaction: If the reaction stalls, consider adding more sodium tert-butoxide or increasing the reaction temperature. Ensure the THF is anhydrous, as water will consume the base.

  • Side Reactions: The formation of di-substituted products is possible if the reaction temperature is too high or the reaction time is excessively long. Careful monitoring is key.

  • Safety:

    • Sodium tert-butoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • The reaction should be carried out in a well-ventilated fume hood.

    • THF is flammable; avoid open flames and sparks.

Conclusion

The synthesis of 4-(tert-Butoxy)pyrimidin-5-amine from 4-chloropyrimidin-5-amine via nucleophilic aromatic substitution is a robust and reliable method for obtaining this important synthetic intermediate. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can consistently achieve high yields of the desired product, facilitating its use in the development of novel therapeutic agents.

References

  • Bolli, M. H., et al. (2017). Preparation of pyrimidine intermediates useful for the manufacture of macitentan. U.S. Patent No. 9,676,731B2.
  • Zhang, R., et al. (2020). A Practical Approach for the Transamidation of N,N-Dimethyl Amides with Primary Amines Promoted by Sodium tert-Butoxide under Solvent-Free Conditions. Synthesis, 52(21), 3286-3294. Retrieved from [Link]

  • Anderson, J. C., & Horsfall, L. (2003). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkat USA. Retrieved from [Link]

Sources

nucleophilic aromatic substitution conditions for tert-butoxypyrimidine

Application Note: Nucleophilic Aromatic Substitution ( ) Conditions for tert-Butoxypyrimidine Synthesis

Executive Summary

The installation of a tert-butoxy group onto a pyrimidine core is a critical transformation in medicinal chemistry, often serving as a steric modulator or a masked hydroxyl group (via acid-catalyzed deprotection). While the pyrimidine ring is inherently electron-deficient, facilitating Nucleophilic Aromatic Substitution (


This guide details the optimized protocols for synthesizing tert-butoxypyrimidines, specifically focusing on the regioselective mono-substitution of 2,4-dichloropyrimidines. It distinguishes between classical

Mechanistic Insight & Regioselectivity

The Steric-Electronic Conflict

In 2,4-dichloropyrimidine, the C-4 position is generally more electrophilic than C-2 due to the para-like resonance contribution from the N-1 nitrogen. However, the bulky

  • Electronic Control: Favors attack at C-4 .

  • Steric Control: Favors attack at C-4 (C-2 is flanked by two ring nitrogens, creating a "steric pocket" that repels bulky nucleophiles).

  • Outcome: Under kinetic control (

    
    ), 
    
    
    attacks C-4 with high selectivity (>90%). However, substituents at C-5 (e.g.,
    
    
    ,
    
    
    ) can alter this landscape significantly.
Mechanism Visualization

The following diagram illustrates the competing pathways and the stabilization of the Meisenheimer intermediate.

SNAr_MechanismStart2,4-DichloropyrimidineInter_C4Meisenheimer Complex(C-4 Attack)Stabilized by N-1 & N-3Start->Inter_C4  Fast (Kinetic)Inter_C2Meisenheimer Complex(C-2 Attack)Sterically CrowdedStart->Inter_C2  Slow (Steric penalty)KOtBuKOtBu (Nucleophile)KOtBu->Inter_C4KOtBu->Inter_C2Prod_C44-tert-Butoxy-2-chloropyrimidine(Major Product)Inter_C4->Prod_C4- KClProd_C22-tert-Butoxy-4-chloropyrimidine(Minor Product)Inter_C2->Prod_C2- KCl

Figure 1: Competitive pathways in the

Critical Reaction Parameters

The choice of solvent and counter-ion is not arbitrary; it dictates the "nakedness" of the alkoxide anion and, consequently, the reaction rate and byproduct profile (hydrolysis).

ParameterRecommended ConditionScientific Rationale
Solvent THF (Anhydrous) Balances solubility with moderate polarity. Unlike DMF/DMSO, THF minimizes the risk of base-mediated hydrolysis of the product during workup.
Base KOtBu (1.0 - 1.1 eq) Potassium affords a more reactive "loose" ion pair compared to Sodium (NaOtBu). Excess base promotes bis-substitution.
Temperature

to RT
Low temperature maximizes regioselectivity (kinetic control). Heating (

) often leads to elimination (isobutylene formation) or bis-substitution.
Concentration 0.2 M - 0.5 M High concentration favors the bimolecular

reaction over unimolecular decomposition pathways.
Atmosphere Argon/Nitrogen Essential.[1]

is hygroscopic; moisture generates

, leading to hydroxypyrimidine impurities (which are difficult to separate).

Standard Protocol: Synthesis of 4-tert-Butoxy-2-chloropyrimidine

This protocol is designed for high regioselectivity and scalability.

Reagents[1]
  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Potassium tert-butoxide (KOtBu) (1.05 equiv) - Use sublimed grade if possible.

  • Tetrahydrofuran (THF), anhydrous (5 mL per mmol substrate)

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Substrate Dissolution: Charge the flask with 2,4-dichloropyrimidine (1.0 eq) and anhydrous THF. Cool the solution to

    
      using an ice/water bath.
    
  • Nucleophile Addition:

    • Option A (Solid): Add KOtBu portion-wise over 15 minutes. This prevents localized "hotspots" of high base concentration.

    • Option B (Solution - Preferred): Dissolve KOtBu in minimal THF and add dropwise via syringe pump over 30 minutes.

  • Reaction: Stir at

    
     for 1 hour. Allow to warm to Room Temperature (RT) and stir for an additional 2-4 hours.
    
  • Monitoring (Self-Validation): Check via TLC (Hexane/EtOAc 8:1) or LCMS.

    • Success Marker: Disappearance of starting material (

      
      ) and appearance of product (
      
      
      ).
    • Failure Marker: Appearance of a baseline spot indicates hydrolysis (hydroxypyrimidine).

  • Quench & Workup:

    • Quench with saturated

      
       solution  (buffered quench prevents acid-catalyzed cleavage of the ether).
      
    • Extract with EtOAc (

      
      ). Wash combined organics with water and brine.[2]
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography on silica gel (0-10% EtOAc in Hexanes).

Troubleshooting & Advanced Optimization

If the standard

Decision Matrix (Workflow)

Optimization_WorkflowStartTarget: tert-ButoxypyrimidineCheck_EWGDoes substrate have EWG?(CN, NO2, Halogen)Start->Check_EWGPath_SNArStandard SNAr(KOtBu, THF, 0°C)Check_EWG->Path_SNArYes (Activated)Path_PdPd-Catalyzed Coupling(Buchwald-Hartwig)Check_EWG->Path_PdNo (Deactivated/e-Rich)Result_GoodHigh Yield/Selectivity?Path_SNAr->Result_GoodPd_CondConditions:Pd(OAc)2, XPhosCs2CO3, Toluene, 100°CPath_Pd->Pd_CondOptimizeAdd Phase Transfer Cat.(18-Crown-6)Result_Good->OptimizeNo (Low Conv.)

Figure 2: Strategic decision tree for selecting reaction conditions based on substrate electronics.

Stability Note (The "Gotcha")

tert-Butoxypyrimidines are acid-labile .

  • Avoid: Acidic workups (1M HCl) or prolonged exposure to silica gel (which is slightly acidic).

  • Storage: Store neat oils or solids at

    
    .
    
  • Deprotection: To reveal the hydroxyl group (pyrimidinone), treat with TFA/DCM (1:1) at RT for 1 hour [1].

References

  • Regioselectivity in Pyrimidines: Uteuliyev, M. M., et al. "Regioselective nucleophilic aromatic substitution of 2,4-dichloropyrimidine."[3][4] Journal of Organic Chemistry, 2025 . 5

  • QM Analysis of Selectivity: WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29 . 3

  • Alternative Pd-Catalyzed Methods: Parrish, C. A., & Buchwald, S. L. "Palladium-catalyzed synthesis of aryl tert-butyl ethers." Journal of Organic Chemistry, 2001 . 6

  • Stability of tert-Butyl Ethers: BenchChem. "A Comparative Guide to the Stability of TBS and TIPS Protecting Groups." BenchChem Protocols. 7

Application Note & Protocol: Synthesis of tert-Butoxypyrimidines via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Organic Synthesis and Drug Discovery

This document provides a detailed technical guide for the reaction of potassium tert-butoxide with chloropyrimidines, a key transformation in the synthesis of functionalized heterocyclic compounds. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, optimization of experimental parameters, and best practices for safety and execution.

Introduction: The Strategic Importance of Pyrimidine Scaffolds

The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates for a wide range of diseases, including cancer and viral infections.[1] The functionalization of the pyrimidine ring is therefore a critical activity in drug discovery. The reaction between a chloropyrimidine and potassium tert-butoxide is a powerful method for introducing a tert-butoxy group onto the pyrimidine ring. This transformation proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, which is facilitated by the electron-deficient nature of the pyrimidine ring system.[2]

Potassium tert-butoxide (KOtBu) serves as an excellent source of the tert-butoxide nucleophile. It is a strong, non-nucleophilic base, but in this context, the tert-butoxide anion acts as the key nucleophile.[3][4] Its steric bulk can influence regioselectivity in certain substrates and makes it less prone to acting as a nucleophile in other contexts, such as SN2 reactions.[5][6] The resulting tert-butoxypyrimidine products are valuable intermediates. The tert-butyl group can serve as a steric shield to protect adjacent functional groups, enhance pharmacokinetic properties like solubility, or act as a protecting group that can be cleaved under acidic conditions to reveal a hydroxypyrimidine.[7][8]

This guide explains the underlying principles of the SNAr reaction on chloropyrimidines and provides a robust, field-proven protocol to ensure successful and safe execution.

Reaction Mechanism and Guiding Principles

The reaction proceeds through a two-step addition-elimination SNAr mechanism. Understanding this pathway is crucial for troubleshooting and optimizing reaction conditions.

  • Nucleophilic Attack: The tert-butoxide anion, generated from KOtBu, attacks one of the carbon atoms bearing a chlorine atom on the electron-deficient pyrimidine ring. The ring's nitrogen atoms act as electron-withdrawing groups, making the ring carbons electrophilic and susceptible to attack.[2]

  • Formation of the Meisenheimer Complex: This attack forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group. This yields the final tert-butoxypyrimidine product.

Caption: SNAr Mechanism for tert-Butoxide addition.

Critical Experimental Parameters and Optimization

The success of this reaction hinges on the careful control of several key parameters.

  • Substrate Reactivity: The position of the chlorine atom and the presence of other substituents on the pyrimidine ring significantly influence reactivity. Electron-withdrawing groups (e.g., -NO₂, -CN, -CHO) increase the electrophilicity of the ring and accelerate the reaction.[9] For dichloropyrimidines, the 2, 4, and 6 positions are generally the most activated. For instance, in 2,4-dichloropyrimidines, substitution often occurs preferentially at the C4 position.[10]

  • Solvent Selection: Anhydrous aprotic polar solvents are essential. Potassium tert-butoxide is a strong base and will be readily quenched by protic solvents like water or alcohols.[11]

    • Tetrahydrofuran (THF): A common choice, offering good solubility for many substrates.

    • N,N-Dimethylformamide (DMF): A more polar option that can accelerate the reaction but may be harder to remove during work-up.

    • Dioxane: Another suitable alternative.

  • Temperature: Reaction rates are highly temperature-dependent. While some highly activated chloropyrimidines may react at room temperature, many require heating (e.g., 50-80 °C or even reflux) to proceed at a reasonable rate.[12] It is advisable to start at room temperature and gradually increase the heat while monitoring the reaction.

  • Inert Atmosphere: Potassium tert-butoxide is highly sensitive to moisture and air.[13] The entire reaction, from reagent handling to quenching, must be performed under an inert atmosphere of nitrogen or argon to prevent decomposition of the base and the formation of undesired hydroxypyrimidine side products.[12]

  • Reagent Quality: Use of high-purity, anhydrous solvents and fresh, dry potassium tert-butoxide is critical. KOtBu is a hygroscopic solid; old or improperly stored bottles will have reduced activity.[14]

Table 1: Reaction Condition Guidelines
ParameterRecommended ConditionRationale & Key Considerations
Substrate ChloropyrimidineReactivity enhanced by electron-withdrawing groups.
Reagent Potassium tert-butoxide (1.1–1.5 eq.)Use fresh, high-purity reagent. A slight excess ensures complete conversion.
Solvent Anhydrous THF, Dioxane, or DMFMust be aprotic and anhydrous to prevent quenching the strong base.
Temperature 25 °C to 80 °CSubstrate-dependent. Start at room temperature and heat as needed.
Atmosphere Nitrogen or ArgonEssential due to the air and moisture sensitivity of KOtBu.[11][13]
Reaction Time 2–24 hoursMonitor by TLC or LC-MS for completion.

Detailed Experimental Protocol

This general procedure can be adapted for various chloropyrimidine substrates.

4.1 Materials and Reagents

  • Chloropyrimidine derivative (1.0 eq.)

  • Potassium tert-butoxide (≥98%, 1.2 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

4.2 Equipment

  • Round-bottom flask or three-neck flask, oven-dried

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or Argon line with a bubbler

  • Syringes and needles

  • Condenser (if heating is required)

  • Rotary evaporator

4.3 Step-by-Step Procedure

  • Preparation: Oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas (N₂ or Ar).

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the chloropyrimidine substrate (e.g., 5 mmol). Seal the flask with a septum.

  • Inerting the System: Evacuate and backfill the flask with inert gas three times to ensure an anhydrous and oxygen-free environment.

  • Solvent Addition: Add anhydrous THF (e.g., 25 mL) via syringe. Stir the mixture at room temperature until the substrate is fully dissolved.

  • Reagent Addition: Under a positive flow of inert gas, carefully add solid potassium tert-butoxide (6 mmol, 1.2 eq.) to the stirred solution in one portion. Note: The addition can be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution to quench the excess KOtBu. Caution: Quenching is exothermic and may cause gas evolution.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Shake and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic extracts and wash them with brine to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tert-butoxypyrimidine product.

Workflow Figure 2: Experimental Workflow A 1. Setup Oven-dried glassware under N₂/Ar B 2. Dissolve Substrate Chloropyrimidine in anhydrous THF A->B C 3. Add Reagent Add KOtBu at room temperature B->C D 4. Reaction Stir (heat if needed), monitor by TLC/LC-MS C->D E 5. Quench Cool to 0°C, add sat. aq. NH₄Cl D->E F 6. Extraction Extract with Ethyl Acetate E->F G 7. Wash & Dry Wash with brine, dry over Na₂SO₄ F->G H 8. Concentrate Remove solvent via rotary evaporation G->H I 9. Purify Flash column chromatography H->I

Caption: General workflow for SNAr reaction.

Safety and Handling Precautions

Potassium tert-butoxide is a hazardous chemical and requires careful handling.

  • Corrosivity: It causes severe skin burns and eye damage.[13][14] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles or a face shield.[15]

  • Flammability and Reactivity: KOtBu is a flammable solid that can self-heat and may catch fire, especially in large quantities.[13][16] It reacts violently with water. Keep it away from ignition sources and handle it exclusively under an inert atmosphere.[11]

  • Handling: Handle in a well-ventilated chemical fume hood.[16] Avoid creating dust.[15]

  • Storage: Store in a tightly sealed container under an inert gas in a cool, dry place away from water and incompatible materials.[14]

  • Spills and Disposal: In case of a spill, remove all ignition sources. Do not use water. Carefully sweep up the solid material into a container for disposal. Dispose of all chemical waste according to institutional and local regulations.[14][16]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Deactivated KOtBu (old or exposed to air/moisture).2. Insufficient temperature.3. Poor quality (wet) solvent.1. Use a fresh bottle of KOtBu or a freshly prepared solution in THF.2. Gradually increase the reaction temperature and monitor progress.3. Use freshly distilled or commercially available anhydrous solvent.
Formation of Hydroxypyrimidine Side Product Presence of water in the reaction mixture, which reacts with KOtBu to form KOH, a nucleophile that can lead to the hydroxy byproduct.Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. Use high-purity anhydrous solvents.
Incomplete Conversion 1. Insufficient reagent.2. Reaction time is too short.1. Add a small additional portion of KOtBu (e.g., 0.1-0.2 eq.).2. Allow the reaction to stir for a longer period.
Multiple Products Observed 1. For di- or tri-chlorinated substrates, substitution may occur at multiple sites.2. Substrate degradation under basic conditions.1. Carefully control stoichiometry (use ~1.0 eq. of KOtBu for mono-substitution). Consider lowering the temperature.2. Lower the reaction temperature and monitor closely.

References

  • University of Georgia. (n.d.). Standard Operating Procedure: Potassium tert-butoxide. Retrieved from [Link]

  • Loba Chemie. (2020). Safety Data Sheet: POTASSIUM TERT-BUTOXIDE EXTRA PURE. Retrieved from [Link]

  • Arkat USA. (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Retrieved from [Link]

  • Talavera, A., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(16), 5194. Available at: [Link]

  • ResearchGate. (2025). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanistic Insights into the Potassium tert-Butoxide-Mediated Synthesis of N-Heterobiaryls. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Potassium tert-Butoxide-Catalyzed Dehydrogenative Cross-Coupling of Heteroarenes with Hydrosilanes. Retrieved from [Link]

  • Wikipedia. (n.d.). Potassium tert-butoxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]

  • Chemistry Steps. (2025). tBuOK Elimination. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Potassium tert-Butoxide Promoted Synthesis of Dihydroquinazolinones. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. Retrieved from [Link]

  • Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Potassium tert-butoxide mediated stereoselective/direct Mannich reaction of α-substituted-γ-lactams with in situ generated aryl N-silyl imines. Retrieved from [Link]

  • Moffitt Cancer Center. (2024). Moffitt Researchers Develop New Chemical Method to Enhance Drug Discovery. Retrieved from [Link]

  • PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]

  • Hypha Discovery. (2022). Metabolism of t-butyl groups in drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Retrieved from [Link]

  • MDPI. (2020). Two Decades of TB Drug Discovery Efforts—What Have We Learned?. Retrieved from [Link]

Sources

Application Note: High-Efficiency Buchwald-Hartwig Coupling of 4-(tert-Butoxy)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing 4-(tert-Butoxy)pyrimidin-5-amine (CAS: 2119574-91-1) as a nucleophile in Palladium-catalyzed Buchwald-Hartwig cross-coupling reactions.

The 5-aminopyrimidine core presents specific challenges in medicinal chemistry:

  • Electronic Deactivation: The electron-deficient pyrimidine ring significantly lowers the nucleophilicity of the exocyclic amine compared to standard anilines.

  • Catalyst Poisoning: The endocyclic nitrogens (N1/N3) are competent ligands that can sequester the Palladium center, arresting the catalytic cycle.

  • Steric/Electronic Modulation: The tert-butoxy group at C4 provides steric bulk and marginal electron donation, but its primary utility is as a masked hydroxyl group (deprotectable via acid).

This protocol prioritizes Third- and Fourth-Generation Biarylphosphine Precatalysts (e.g., BrettPhos Pd G4) to overcome these energy barriers, ensuring high yields and reproducibility.

Mechanistic Insight & Catalyst Selection

To successfully couple 4-(tert-Butoxy)pyrimidin-5-amine, the catalyst system must facilitate the Reductive Elimination step, which is often the turnover-limiting step for electron-deficient amines.

The Challenge: Chelation vs. Coupling

In standard conditions, the pyrimidine N1 or N3 lone pairs compete with the phosphine ligand for the Pd(II) center. If the Pd binds to the ring nitrogen, it forms a stable, non-productive complex (catalyst resting state).

The Solution: Bulky Biarylphosphines

We utilize ligands like BrettPhos and


BuBrettPhos . Their structural bulk serves two functions:
  • Steric Shielding: Prevents the Pd center from coordinating to the pyrimidine ring nitrogens.

  • Electronic Activation: The electron-rich nature of the phosphine accelerates the oxidative addition of the aryl halide, while the bulk promotes the reductive elimination of the C-N bond.

Mechanistic Pathway (DOT Visualization)

BuchwaldMechanism Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X AmineBind Amine Coordination (Rate Limiting for Pyrimidines) OxAdd->AmineBind + 4-(tBuO)pym-5-NH2 Deprot Deprotonation (Base Mediated) AmineBind->Deprot Bulky Ligand (BrettPhos) OffCycle OFF-CYCLE TRAP Pd-Pyrimidine Chelation AmineBind->OffCycle Low Steric Ligand RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 - Product

Figure 1: Catalytic cycle highlighting the critical "Off-Cycle Trap" where pyrimidine nitrogens can poison the catalyst if the ligand is insufficiently bulky.

Experimental Protocols

Safety & Handling
  • 4-(tert-Butoxy)pyrimidin-5-amine: Store at 2-8°C. Handle under inert atmosphere (Nitrogen/Argon) to prevent oxidation over long periods.

  • Base Sensitivity: While the tert-butoxy group is stable to basic conditions, avoid strong acids during workup to prevent cleavage to the pyrimidin-4-ol.

Method A: High-Reactivity Protocol (Preferred)

Best for: Unhindered aryl bromides/chlorides and stable substrates.

Reagents:

  • Catalyst: BrettPhos Pd G4 (2–5 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous)

  • Temperature: 90–100°C

Step-by-Step Procedure:

  • Charge Solids: In a glovebox or under active N2 flow, add the aryl halide (1.0 mmol), 4-(tert-Butoxy)pyrimidin-5-amine (1.1 mmol), NaOtBu (1.4 mmol, 135 mg), and BrettPhos Pd G4 (0.03 mmol, 28 mg) to a reaction vial equipped with a stir bar.

  • Solvent Addition: Seal the vial and purge with N2. Inject anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration).

  • Reaction: Place in a pre-heated block at 90°C. Stir vigorously (800+ rpm) for 4–16 hours.

    • Checkpoint: Monitor by LCMS. Look for the consumption of the aryl halide.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black and salts.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Method B: High-Tolerance Protocol (Base-Sensitive)

Best for: Substrates containing esters, nitriles, or base-sensitive electrophiles.

Reagents:

  • Catalyst:

    
    BuBrettPhos Pd G4 (2–5 mol%)
    
  • Base: Potassium Phosphate Tribasic (

    
    ) (2.0 equiv, finely ground)
    
  • Solvent:

    
    -Amyl Alcohol or Toluene
    
  • Temperature: 80–100°C[1]

Modifications:

  • Use

    
    BuBrettPhos, which forms a more stable catalyst resting state, preventing decomposition with weaker bases.
    
  • Add 2-4% water (v/v) to the solvent if using

    
     to improve base solubility (the "wet" Buchwald condition).
    

Optimization & Screening Strategy

When the standard protocol fails, systematic screening is required. Do not randomly change variables. Follow this logic:

Screening Workflow (DOT Visualization)

OptimizationTree Start Start: Method A (BrettPhos G4 / NaOtBu) Check1 Yield > 80%? Start->Check1 Success Scale Up Check1->Success Yes Fail1 Failure Mode Analysis Check1->Fail1 No NoConv No Conversion (Ox. Add. Issue) Fail1->NoConv Decomp Substrate Decomp (Base Issue) Fail1->Decomp Protodehal Protodehalogenation (Red. Elim. Issue) Fail1->Protodehal Sol1 Switch to XPhos Pd G4 NoConv->Sol1 Sol2 Switch to Weak Base (K3PO4 / Cs2CO3) Decomp->Sol2 Sol3 Switch to tBuBrettPhos Protodehal->Sol3

Figure 2: Decision tree for optimizing reaction conditions based on observed failure modes.

Quantitative Data Summary

VariableRecommendationRationale
Ligand BrettPhos >

BuBrettPhos > XPhos
BrettPhos is privileged for primary amines.

BuBrettPhos is better for weak bases.
Pd Source Pd G3/G4 Precatalysts Ensures 1:1 L:Pd ratio and rapid activation at low temperatures. Avoids Pd(OAc)2 induction periods.[2]
Base NaOtBu (Standard) / K3PO4 (Sensitive)NaOtBu drives the equilibrium; K3PO4 is gentler but requires higher T or wet solvent.
Solvent Dioxane or

-Amyl Alcohol
High boiling points;

-Amyl alcohol solubilizes polar intermediates well.
Concentration 0.15 M – 0.25 M High concentration favors intermolecular coupling over catalyst decomposition.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

  • Ingoglia, B. T., & Buchwald, S. L. (2015). Palladium-Catalyzed Cross-Coupling of 5-Membered Heterocyclic Halides with Aromatic and Aliphatic Amines. Organic Letters, 17(3), 541–543. (Relevant for heteroaryl coupling logic). Link

Sources

Application Notes & Protocols: Amide Coupling with 4-(tert-Butoxy)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The amide bond is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1][2] Its formation, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently executed reactions in drug discovery.[2][3] This guide provides a detailed examination of the amide coupling reaction specifically involving 4-(tert-Butoxy)pyrimidin-5-amine, a heterocyclic amine of significant interest in the synthesis of novel therapeutic agents due to the prevalence of the pyrimidine scaffold in biologically active compounds.[4]

Heteroaromatic amines, particularly those with electron-withdrawing ring systems like pyrimidine, can present unique challenges in amide coupling due to their reduced nucleophilicity.[3] This application note will delve into the mechanistic principles, provide field-proven protocols, and offer a comprehensive troubleshooting guide to empower researchers to successfully synthesize amide derivatives of 4-(tert-Butoxy)pyrimidin-5-amine.

Mechanistic Overview of Amide Coupling

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under standard conditions. Therefore, the carboxylic acid must first be "activated" to generate a more reactive electrophilic species. This is achieved using a variety of coupling reagents. The general mechanism involves two key stages:

  • Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylate (formed by deprotonation of the carboxylic acid with a base) to generate a highly reactive intermediate, such as an active ester or an O-acylisourea.

  • Nucleophilic Attack by the Amine: The amine, in this case, 4-(tert-Butoxy)pyrimidin-5-amine, then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate which subsequently collapses to form the stable amide bond and release byproducts.

Below is a generalized workflow for this process:

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Acyl Substitution Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate Deprotonation & Reaction Base Base (e.g., DIPEA) Base->Carboxylic_Acid Deprotonates Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activated_Intermediate Activates Amine 4-(tert-Butoxy)pyrimidin-5-amine Activated_Intermediate->Amine Reaction with Amine Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack Amide_Product Amide Product Tetrahedral_Intermediate->Amide_Product Collapse Byproducts Byproducts (e.g., Tetramethylurea, DCU) Tetrahedral_Intermediate->Byproducts Release

Caption: Generalized workflow for amide bond formation.

Key Considerations for Coupling with 4-(tert-Butoxy)pyrimidin-5-amine

The electronic properties of the pyrimidine ring render the 5-amino group less nucleophilic than a typical aliphatic or even anilino-type amine. This reduced reactivity necessitates careful selection of coupling reagents and optimization of reaction conditions.

  • Choice of Coupling Reagent: For electron-deficient amines, more potent coupling reagents are often required.[3][5][6] Uronium/iminium salts like HATU ([1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) are highly effective due to their ability to rapidly generate active esters.[7][8][9][10] Carbodiimides such as EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide), especially when used with additives like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole), are also a reliable choice.[3][11][12] Propylphosphonic anhydride (T3P® ) is another excellent option known for its clean reactions and water-soluble byproducts, which simplifies purification.[13][14][15][16]

  • Base Selection: A non-nucleophilic organic base is crucial to deprotonate the carboxylic acid without competing with the primary amine. N,N-Diisopropylethylamine (DIPEA, Hünig's base) and triethylamine (TEA) are commonly used.[8][17]

  • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile (MeCN) are standard choices as they effectively dissolve the reactants and reagents.[8]

  • Temperature and Reaction Time: While many amide couplings proceed at room temperature, sluggish reactions with electron-deficient amines may benefit from gentle heating (e.g., 40-60 °C).[3] Reaction progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Recommended Protocols

The following protocols provide a starting point for the amide coupling of 4-(tert-Butoxy)pyrimidin-5-amine. Optimization may be required based on the specific carboxylic acid substrate.

Protocol 1: HATU-Mediated Coupling

This is a robust and generally high-yielding protocol, often considered the first choice for challenging couplings.

Materials:

  • Carboxylic acid (1.0 equiv)

  • 4-(tert-Butoxy)pyrimidin-5-amine (1.0 - 1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF, add HATU (1.2 equiv) and DIPEA (3.0 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add 4-(tert-Butoxy)pyrimidin-5-amine (1.0 - 1.2 equiv) to the reaction mixture.

  • Stir at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: EDC/HOBt-Mediated Coupling

A classic and cost-effective method, particularly effective with the HOBt additive to suppress side reactions and minimize racemization.

Materials:

  • Carboxylic acid (1.0 equiv)

  • 4-(tert-Butoxy)pyrimidin-5-amine (1.1 equiv)

  • EDC·HCl (1.5 equiv)

  • HOBt (1.5 equiv)

  • DIPEA or TEA (3.0 equiv)

  • Anhydrous DCM or DMF

Procedure:

  • Dissolve the carboxylic acid (1.0 equiv), 4-(tert-Butoxy)pyrimidin-5-amine (1.1 equiv), and HOBt (1.5 equiv) in anhydrous DCM or DMF.

  • Add DIPEA or TEA (3.0 equiv) and stir for 5 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.5 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • For workup, if in DCM, wash with 1M HCl, saturated aqueous NaHCO3, and brine. If in DMF, dilute with water and extract with an organic solvent like ethyl acetate.[18]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: T3P®-Mediated Coupling

This protocol is advantageous due to its mild conditions and the ease of removing byproducts via aqueous workup.[13][14][16]

Materials:

  • Carboxylic acid (1.0 equiv)

  • 4-(tert-Butoxy)pyrimidin-5-amine (1.05 equiv)

  • T3P® (50% solution in ethyl acetate or DMF, 1.5 equiv)

  • Pyridine or DIPEA (3.0 equiv)

  • Anhydrous ethyl acetate or acetonitrile

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) and 4-(tert-Butoxy)pyrimidin-5-amine (1.05 equiv) in the chosen solvent, add pyridine or DIPEA (3.0 equiv).

  • Add the T3P® solution dropwise at room temperature. An exotherm may be observed.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by adding saturated aqueous NaHCO3.

  • Separate the organic layer. Wash with water and brine. The water-soluble phosphonic acid byproducts will be removed in the aqueous layers.[14]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography if necessary.

ParameterProtocol 1 (HATU)Protocol 2 (EDC/HOBt)Protocol 3 (T3P®)
Coupling Reagent HATUEDC·HClT3P®
Additive None requiredHOBt (or HOAt)None required
Base DIPEADIPEA or TEAPyridine or DIPEA
Typical Solvent DMFDCM, DMFEthyl Acetate, MeCN
Reaction Time 2-16 hours12-24 hours1-4 hours
Key Advantage High efficiency for difficult couplingsCost-effectiveEasy byproduct removal
Key Disadvantage High cost, potential for byproduct impurities (TMU)Slower reaction timesReagent is moisture sensitive

Purification and Characterization

Purification of the final amide product is typically achieved through flash column chromatography on silica gel.[1] The choice of eluent will depend on the polarity of the product; common solvent systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane.

For polar amide products that are difficult to purify via standard chromatography, alternative methods such as reversed-phase chromatography or solid-phase extraction (e.g., using a strong cation exchange, SCX, cartridge) can be effective.[19]

Characterization of the purified amide should be performed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the compound.

  • Mass Spectrometry (LC-MS or HRMS): To confirm the molecular weight of the desired product.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. The following guide addresses common issues encountered during amide coupling with electron-deficient amines.

Troubleshooting Start Problem Observed No_Reaction Low or No Product Formation (Starting Materials Remain) Start->No_Reaction Side_Products Multiple Side Products Observed Start->Side_Products Purification_Issue Difficulty in Purification Start->Purification_Issue Sol_Reagent 1. Check Reagent Quality (esp. HATU, T3P) 2. Use a more potent coupling reagent (e.g., switch from EDC to HATU) 3. Increase reaction temperature (e.g., to 40-60 °C) No_Reaction->Sol_Reagent Possible Cause: Poor Reagent Activity or Low Substrate Reactivity Sol_Activation 1. Ensure anhydrous conditions 2. Increase pre-activation time (for HATU) 3. Check base quality and stoichiometry No_Reaction->Sol_Activation Possible Cause: Inefficient Carboxylic Acid Activation Sol_Temp 1. Run reaction at lower temperature (0 °C to RT) 2. Ensure base is non-nucleophilic (DIPEA > TEA) 3. Check for reactive functional groups on substrates Side_Products->Sol_Temp Possible Cause: Decomposition or Side Reactions Sol_Workup 1. Optimize aqueous workup (acid/base washes) 2. For T3P, ensure thorough aqueous washes 3. For HATU, consider alternative purification (e.g., reversed-phase) Purification_Issue->Sol_Workup Possible Cause: Persistent Byproducts (e.g., TMU, Urea derivatives)

Caption: Troubleshooting workflow for common amide coupling issues.

References

  • HATU - Wikipedia. Wikipedia. Available from: [Link]

  • Amine to Amide Mechanism - T3P. Common Organic Chemistry. Available from: [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available from: [Link]

  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. Available from: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ACS Publications. Available from: [Link]

  • Biocatalytic Heteroaromatic Amide Formation in Water Enabled by a Catalytic Tetrad and Two Access Tunnels. ACS Publications. Available from: [Link]

  • Biocatalytic Heteroaromatic Amide Formation in Water Enabled by a Catalytic Tetrad and Two Access Tunnels. PMC. Available from: [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. Available from: [Link]

  • T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. YouTube. Available from: [Link]

  • Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Publications. Available from: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available from: [Link]

  • How should I purify a complex, polar, amide reaction mixture? Biotage. Available from: [Link]

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI. Available from: [Link]

  • Uphill battles in amide couplings. amphoteros. Available from: [Link]

  • US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.Google Patents.
  • EDC-HOBt Amide coupling workup help. Reddit. Available from: [Link]

  • FULL PAPER Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Spiral. Available from: [Link]

  • Amide Synthesis. Fisher Scientific. Available from: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • NMR Study of the Amide Bond-formation Using a Heterocyclic Amine and Acid Receptor. Chemistry Letters | Oxford Academic. Available from: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. Available from: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available from: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Available from: [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. Available from: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available from: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available from: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Publishing. Available from: [Link]

  • A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journals. Available from: [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available from: [Link]

  • Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. PMC. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[9][11]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. MDPI. Available from: [Link]

Sources

Application Note: Synthesis of Pyrimidine-Based Kinase Inhibitors Using tert-Butoxy Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Pyrimidine derivatives represent a privileged scaffold in the design of ATP-competitive protein kinase inhibitors, including those targeting PI3K, Aurora kinases, and B-Raf[1][2][3]. The pyrimidine core effectively mimics the adenine ring of ATP, establishing critical hydrogen bonds with the kinase hinge region[3]. During the synthesis of these complex multi-targeted agents, tert-butoxy groups—most commonly in the form of tert-butoxycarbonyl (t-Boc) protecting groups or tert-butyl ethers—play an indispensable role[4][5]. They provide steric shielding to direct regioselective nucleophilic aromatic substitution (SNAr) and offer orthogonal deprotection pathways that preserve delicate hinge-binding pharmacophores[5].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Lipid Kinase RTK->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Phosphorylation AKT AKT (Protein Kinase B) PIP3->AKT Membrane Recruitment mTOR mTOR Complex AKT->mTOR Signaling Cascade Proliferation Tumor Cell Proliferation mTOR->Proliferation Cell Cycle Entry Inhibitor Pyrimidine-Based Inhibitor Inhibitor->PI3K ATP-Competitive Inhibition

Fig 1. PI3K/AKT signaling cascade and targeted intervention by pyrimidine-based kinase inhibitors.

Mechanistic Insights: Causality in Synthesis

The synthesis of 2,4-disubstituted pyrimidines typically begins with 2,4-dichloropyrimidine. The intrinsic electronic asymmetry of this core dictates its reactivity, requiring careful mechanistic control:

  • Regioselectivity via Electronic Causality: The intermediate Meisenheimer complex formed during nucleophilic attack at the C4 position is stabilized by both endocyclic nitrogen atoms, whereas attack at C2 is stabilized by only one. Consequently, the first SNAr reaction proceeds regioselectively at C4 at lower temperatures (0–25 °C)[4].

  • Steric Shielding via tert-Butoxy Intermediates: When introducing diamines (e.g., piperazine or pyrrolidine) to access the solvent-exposed region of the kinase, t-Boc protection is mandatory. The bulky tert-butoxy group prevents cross-linking and over-substitution. Furthermore, the steric bulk restricts the conformational freedom of the intermediate, funneling the subsequent C2-substitution toward the desired trajectory without displacing the C4 amine[5][6].

Synthetic Strategy and Workflow

The protocol below outlines a self-validating, three-step workflow for synthesizing a model PI3K/Aurora kinase inhibitor. It utilizes a t-Boc-protected piperazine to install a solubilizing group at C4, followed by the incorporation of a hinge-binding aniline at C2, and concludes with acidic cleavage of the tert-butoxy intermediate.

Workflow Core 2,4-Dichloropyrimidine (Starting Material) Int1 Mono-Substituted Intermediate (C4) Core->Int1 SNAr 1 0 °C, DIPEA BocAmine t-Boc-Piperazine (Nucleophile 1) BocAmine->Int1 Int2 t-Boc Protected Kinase Inhibitor Int1->Int2 SNAr 2 100 °C, n-BuOH Aniline Hinge-Binding Aniline (Nucleophile 2) Aniline->Int2 Final Active Kinase Inhibitor (Free Amine) Int2->Final Acidic Cleavage RT, 2h TFA TFA / DCM (Deprotection) TFA->Final

Fig 2. Step-economical synthetic workflow for pyrimidine kinase inhibitors using t-Boc protection.

Detailed Application Protocol

Materials Required: 2,4-Dichloropyrimidine, 1-Boc-piperazine, 3-aminopyrazole (or substituted aniline), N,N-Diisopropylethylamine (DIPEA), n-butanol (n-BuOH), Trifluoroacetic acid (TFA), Dichloromethane (DCM).

Step 1: Regioselective SNAr at C4 (Synthesis of t-Boc Intermediate)
  • Reaction Setup: Dissolve 2,4-dichloropyrimidine (1.0 eq, 10 mmol) in anhydrous DCM (30 mL) and cool to 0 °C under a nitrogen atmosphere.

  • Nucleophile Addition: Add DIPEA (1.5 eq, 15 mmol). Slowly add a solution of 1-Boc-piperazine (1.05 eq, 10.5 mmol) in DCM (10 mL) dropwise over 30 minutes.

  • Causality Check: The slow addition at 0 °C ensures that the local concentration of the nucleophile remains low. This strictly limits the reaction to the more electrophilic C4 position, preventing unwanted C2,C4-disubstitution[4].

  • Workup: Stir for 2 hours at room temperature. Wash the organic layer with saturated aqueous NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

Step 2: Thermal SNAr at C2 (Installation of Hinge Binder)
  • Reaction Setup: Suspend the Step 1 intermediate (1.0 eq, 5 mmol) and 3-aminopyrazole (1.2 eq, 6 mmol) in n-BuOH (15 mL).

  • Activation & Heating: Add catalytic HCl (0.1 eq) to increase the electrophilicity of the C2 position by protonating the pyrimidine ring. Heat the mixture to 100 °C for 16 hours.

  • Causality Check: The C2 chlorine is significantly less reactive than the C4 position; thus, elevated thermal energy and a polar protic solvent (n-BuOH) are required to drive the reaction forward[6]. The tert-butoxycarbonyl group remains stable under these mildly acidic, high-temperature conditions.

  • Workup: Cool to room temperature, concentrate under vacuum, and purify via flash chromatography (EtOAc/Hexanes) to yield the t-Boc-protected kinase inhibitor[3].

Step 3: Orthogonal Deprotection of the tert-Butoxy Group
  • Reaction Setup: Dissolve the Step 2 product (1.0 eq, 3 mmol) in a 4:1 mixture of DCM and TFA (10 mL).

  • Cleavage: Stir at room temperature for 2 hours. The strongly acidic environment protonates the tert-butoxy oxygen, leading to the elimination of isobutylene gas and carbon dioxide, revealing the free secondary amine[5].

  • Isolation: Concentrate the mixture to remove excess TFA. Triturate the resulting oil with cold diethyl ether to precipitate the final active kinase inhibitor as a highly pure TFA salt.

Analytical Validation Data

To ensure trustworthiness and reproducibility, the synthesized intermediates and final product must be validated against the following expected analytical parameters. LC-MS is prioritized to confirm the mass shift associated with the loss of the tert-butoxy group.

Compound StageMolecular FormulaExpected LC-MS [M+H]⁺Key ¹H-NMR Signatures (DMSO-d₆, 400 MHz)
Step 1 Product (t-Boc Intermediate)C₁₃H₁₉ClN₄O₂299.1 m/zδ 8.05 (d, 1H, pyrimidine C6-H), 6.60 (d, 1H, pyrimidine C5-H), 1.42 (s, 9H, tert-butoxy)
Step 2 Product (Protected Inhibitor)C₁₆H₂₃N₇O₂346.2 m/zδ 9.10 (s, 1H, aniline NH), 7.95 (d, 1H, pyrimidine C6-H), 1.43 (s, 9H, tert-butoxy)
Step 3 Product (Final Inhibitor, TFA Salt)C₁₁H₁₅N₇ • CF₃COOH246.1 m/zδ 9.25 (br s, 2H, piperazine NH₂⁺), 8.00 (d, 1H, pyrimidine C6-H); Absence of 1.42 ppm peak

Table 1. Quantitative validation parameters for the step-wise synthesis of the pyrimidine-based kinase inhibitor.

References

  • The Synthesis of a Novel Inhibitor of B-Raf Kinase | Organic Process Research & Development ACS Publications[Link]

  • WO2007084786A1 - Pyrimidine derivatives used as pi-3 kinase inhibitors Google P
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins National Institutes of Health (PMC)[Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs MDPI[Link]

  • Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors Journal of Pharmaceutical Analysis (rhhz.net)[Link]

  • PYRIMIDINE DERIVATIVES AS RHO-KINASE INHIBITORS - EP 1470121 B1 European Patent Office (Googleapis)[Link]

Sources

Application Note: Strategic Utilization of tert-Butyl Ethers for Hydroxyl Protection in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Rationale

The pyrimidine scaffold is a ubiquitous pharmacophore in modern drug discovery, forming the structural core of numerous kinase inhibitors, antivirals, and anti-cancer therapeutics[1]. The synthesis of complex, highly functionalized pyrimidines often requires the temporary masking of reactive hydroxyl groups—either situated directly on the pyrimidine ring or on appended side chains.

While a vast array of protecting groups exists, the tert-butyl ether stands out as an exceptionally versatile choice[2]. Its utility in pyrimidine synthesis is driven by its extreme stability under basic and nucleophilic conditions, which are frequently employed during the functionalization of the pyrimidine core (e.g., via Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling)[1][2]. This application note details the mechanistic causality, stability profiling, and validated protocols for incorporating tert-butyl ether protection into pyrimidine synthetic workflows.

Mechanistic Causality: The Steric Shielding Effect

The chemical resilience of the tert-butyl ether is fundamentally rooted in steric hindrance. The bulky tert-butyl group creates a dense steric shield around the ether oxygen, effectively blocking the approach of nucleophiles and preventing the oxygen lone pairs from coordinating with transition metal catalysts (such as palladium in Suzuki-Miyaura couplings)[1].

Furthermore, unlike silyl ethers (which are prone to cleavage by fluoride ions or mild acids/bases) or benzyl ethers (which are incompatible with catalytic hydrogenation), the tert-butyl ether is orthogonally stable[3]. It lacks acidic α-protons, making it completely inert to strong bases like sodium hydride or potassium tert-butoxide, which are routinely used in pyrimidine alkylation steps[2].

Stability Profile of tert-Butyl Ethers

To aid in synthetic planning, the quantitative and qualitative stability of the tert-butyl ether protecting group under various standard reaction conditions is summarized below.

Reaction ConditionTypical ReagentsStabilityMechanistic Rationale
Strong Base NaOH, KOH, NaHHighly Stable Lack of α-protons and extreme steric bulk prevents elimination or substitution[2].
Nucleophiles Grignard, OrganolithiumsHighly Stable Steric hindrance strictly blocks nucleophilic attack at the ether oxygen.
Cross-Coupling Pd(PPh3)4, BuchwaldHighly Stable Steric bulk prevents undesired coordination of oxygen lone pairs to the metal center[1].
Hydrogenation H2, Pd/CHighly Stable Aliphatic C-O bonds are inert to standard catalytic hydrogenation[3].
Strong Acid TFA, HCl (4N)Cleaved Protonation of oxygen leads to the irreversible formation of a stable tert-butyl carbocation[3].
Lewis Acid ZnBr2, CeCl3/NaICleaved Mild coordination induces C-O bond heterolysis, avoiding harsh Brønsted acids[2][4].

Synthetic Workflow Visualization

G A Hydroxyl-Pyrimidine Precursor B t-Butyl Protection (Boc2O, Yb(OTf)3) A->B C t-Butyl Ether Intermediate B->C  CO2 ↑ D SNAr / Cross-Coupling (Basic Conditions) C->D  Orthogonal  Stability E Functionalized Pyrimidine D->E F Mild Deprotection (ZnBr2 or TFA) E->F G Target Pyrimidine Therapeutic F->G  t-Butyl Cation  Release

Workflow for tert-butyl ether protection and deprotection in pyrimidine synthesis.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating analytical checkpoints to ensure reaction fidelity.

Protocol A: Mild Protection of Hydroxyl Groups using Yb(OTf)₃ and Boc₂O

Traditional protection using isobutylene gas and sulfuric acid can degrade sensitive pyrimidine precursors. This modern protocol utilizes Lewis acid catalysis for mild protection[5].

Causality: Ytterbium triflate acts as a highly oxophilic Lewis acid, coordinating to the carbonyl oxygen of Boc₂O. This coordination lowers the activation energy for the formation of a mixed anhydride intermediate, which subsequently undergoes decarboxylation to generate the tert-butyl ether[5].

  • Setup: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve the hydroxyl-pyrimidine precursor (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 2.0 equiv) followed by Yb(OTf)₃ (5 mol%).

  • Reaction: Stir the mixture at 40 °C. The evolution of CO₂ gas will be observed.

  • Validation Checkpoint: Monitor the reaction via TLC (typically 3:1 Hexanes/Ethyl Acetate). The successful formation of the tert-butyl ether will appear as a new, significantly less polar spot. LC-MS should confirm a mass shift of +56 Da (addition of the t-butyl group).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: SNAr Functionalization of the Protected Pyrimidine

Pyrimidines are inherently electron-deficient, making them excellent substrates for Nucleophilic Aromatic Substitution (SNAr)[1]. The tert-butyl ether is completely stable to these basic, high-temperature conditions[2][6].

  • Setup: Dissolve the tert-butyl ether-protected chloropyrimidine (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) (0.1 M).

  • Reagent Addition: Add the desired nucleophilic amine (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.5 equiv).

  • Reaction: Heat the mixture to 80 °C for 4–6 hours.

  • Validation Checkpoint: Monitor via LC-MS. The tert-butyl ether mass (+56 Da relative to the free alcohol) must remain intact, while the chlorine isotope pattern (M / M+2) will disappear, replaced by the mass of the amine adduct.

  • Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer extensively with brine (5x) to remove DMF, dry over Na₂SO₄, and concentrate.

Protocol C: Mild Deprotection using ZnBr₂

While trifluoroacetic acid (TFA) is the traditional reagent for tert-butyl ether cleavage[3], it can lead to the degradation of highly functionalized pyrimidines. Zinc bromide provides a milder alternative[4].

Causality: ZnBr₂ acts as a bidentate Lewis acid, coordinating to the ether oxygen and polarizing the C-O bond. The inherent stability of the leaving tert-butyl carbocation drives the heterolytic cleavage. The carbocation is subsequently trapped by the solvent or an added scavenger, preventing undesired re-alkylation[4].

  • Setup: Dissolve the protected pyrimidine (1.0 equiv) in anhydrous DCM (0.1 M).

  • Reagent Addition: Add anhydrous ZnBr₂ (3.0 equiv). Note: ZnBr₂ is highly hygroscopic; weigh rapidly or use a freshly opened ampoule.

  • Reaction: Stir the mixture at room temperature for 12–24 hours.

  • Validation Checkpoint: Monitor by LC-MS for the disappearance of the +56 Da peak and the emergence of the free hydroxyl mass. TLC will show a shift to a highly polar spot.

  • Workup: Quench with water. If the product is water-soluble, adjust the pH to ~7 using 1N NaOH before extraction with a polar organic solvent (e.g., 10% isopropanol in chloroform). Dry and concentrate to yield the deprotected pyrimidine therapeutic.

References

  • tert‐Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III)
  • A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride Source: ResearchGate URL
  • Source: PubMed Central (PMC)
  • US10865210B2 - Synthesis of n-(heteroaryl)
  • Protecting group Source: Wikipedia URL
  • Reaction mechanism for the formation of tert-butyl ether Source: ResearchGate URL

Sources

Technical Guide: Solvent Engineering for Scalable Synthesis of 4-Alkoxypyrimidines via S_NAr

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Selection for S_NAr Reactions Yielding 4-Alkoxypyrimidines Content Type: Application Note & Protocol Guide

Executive Summary

The 4-alkoxypyrimidine motif is a cornerstone in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., Pazopanib, Brigatinib). While the Nucleophilic Aromatic Substitution (S_NAr) of 4-halopyrimidines appears deceptively simple, solvent selection dictates not just reaction rate, but regioselectivity, impurity profiles (hydrolysis), and downstream processability.

This guide moves beyond "standard" DMF/DMSO protocols, offering a decision framework that balances kinetic acceleration with green chemistry principles (2-MeTHF, CPME) and scalable workup strategies.

Mechanistic Foundation: The Solvent’s Role

The Meisenheimer Complex & Dipolar Stabilization

The S_NAr reaction proceeds via an addition-elimination mechanism involving a high-energy anionic intermediate (Meisenheimer complex).

  • Dipolar Aprotic Solvents (DMF, DMSO, NMP): These are the "kinetic powerhouses." They effectively solvate the cationic counterion (e.g., Na⁺, K⁺) of the alkoxide, leaving the alkoxide anion "naked" and highly reactive. Simultaneously, their high dielectric constants stabilize the polar transition state.

  • Protic Solvents (Alcohols): While often used as "neat" reagents, alcohols form strong hydrogen bonds with the alkoxide nucleophile. This solvation shell stabilizes the ground state of the nucleophile, significantly increasing the activation energy and retarding the reaction rate compared to aprotic systems.

  • Green Ethereal Solvents (2-MeTHF, CPME): These solvents offer a middle ground. They are less polar than DMF but allow for easier aqueous workups. Phase Transfer Catalysis (PTC) is often required here to solubilize the inorganic base.

Visualization: Reaction Energy Landscape

The following diagram illustrates how solvent choice alters the energy barrier (


) of the reaction.

SnAr_Energy_Landscape Reactants Reactants (4-Cl-Pyrimidine + RO⁻) TS_Protic TS (Protic Solvent) High Barrier due to H-bonded Nucleophile Reactants->TS_Protic Slow TS_Aprotic TS (Dipolar Aprotic) Lower Barrier (Naked Anion) Reactants->TS_Aprotic Fast Intermediate Meisenheimer Complex TS_Protic->Intermediate TS_Aprotic->Intermediate Product Product (4-Alkoxypyrimidine) Intermediate->Product Fast Elimination

Figure 1: Comparative energy landscape showing the kinetic advantage of dipolar aprotic solvents (Green path) versus protic solvents (Red path) where nucleophile solvation raises the activation barrier.

Solvent Selection Matrix

This matrix guides the selection based on scale, substrate sensitivity, and green chemistry requirements.

Solvent ClassExamplesKinetic ProfileWorkup/ProcessabilityRecommendation
Dipolar Aprotic (Classic) DMF, DMSO, NMPHigh: Rapid reaction; stabilizes intermediates.Poor: High boiling points; difficult to remove; water miscible (emulsions).Use for small-scale discovery or unreactive substrates.
Green Ethereal 2-MeTHF, CPMEModerate: Requires PTC (e.g., 18-crown-6) or strong bases.Excellent: Forms clean bilayers with water; low peroxide formation (CPME).Preferred for Scale-up. Sustainable and process-friendly.[1]
Protic (Neat) MeOH, iPrOH, tBuOHLow: Nucleophile is deactivated by H-bonding.Variable: Requires distillation or flooding with water.Use only if the alcohol is cheap and liquid at reaction temp.
Bio-Based Alternatives Cyrene™Variable: Good polarity but incompatible with strong alkoxide bases (polymerizes).N/A: Avoid for alkoxylation.NOT RECOMMENDED for this specific transformation.

Detailed Experimental Protocols

Protocol A: Green Scalable Synthesis (2-MeTHF)

Best for: Process chemistry, scale-up (>10g), and environmentally conscious workflows.

Rationale: 2-Methyltetrahydrofuran (2-MeTHF) is derived from renewable resources. Unlike THF, it is immiscible with water, allowing for a direct aqueous wash to remove salts without solvent exchange.

Materials:

  • 4-Chloropyrimidine derivative (1.0 equiv)[2]

  • Alcohol (R-OH) (1.1 equiv)

  • Potassium tert-butoxide (KOtBu) (1.2 equiv) OR NaOH + Tetrabutylammonium bromide (TBAB) (5 mol%)

  • Solvent: 2-MeTHF (anhydrous)

Step-by-Step Procedure:

  • Preparation: Charge a reaction vessel with the alcohol (1.1 equiv) and 2-MeTHF (5 mL/g substrate).

  • Alkoxide Formation:

    • Option 1 (Anhydrous): Add KOtBu (1.2 equiv) portion-wise at 0°C. Stir for 15 min.

    • Option 2 (PTC): Add solid NaOH (1.5 equiv) and TBAB (5 mol%). Stir for 30 min.

  • Addition: Add the 4-chloropyrimidine (1.0 equiv) solution in 2-MeTHF dropwise to the alkoxide mixture.

    • Critical: Maintain temperature <20°C during addition to prevent exotherms and regioselectivity erosion.

  • Reaction: Warm to 50–60°C and monitor by HPLC/TLC. Reaction typically completes in 2–4 hours.

  • Workup (Self-Validating Step):

    • Cool to RT. Add water (1:1 vol ratio).

    • Stir vigorously for 10 min. Stop stirring.

    • Observation: Two clear layers should form. The organic layer (top) contains the product. The aqueous layer (bottom) removes salts and excess base.

  • Isolation: Separate layers. Wash organic layer with brine. Dry over MgSO₄ and concentrate.

Protocol B: High-Throughput / Difficult Substrates (DMF)

Best for: Unreactive substrates (e.g., electron-rich pyrimidines) or library synthesis.

Rationale: DMF ensures maximum reaction rate. Cesium carbonate is used as a mild, soluble base to minimize hydrolysis side-reactions common with hydroxide bases.

Materials:

  • Substrate (1.0 equiv)

  • Alcohol (1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Solvent: DMF (Dry)

Step-by-Step Procedure:

  • Setup: Dissolve substrate and alcohol in DMF (0.2 M concentration).

  • Base Addition: Add Cs₂CO₃ (1.5 equiv).

  • Heating: Heat to 80°C.

    • Note: If using volatile alcohols (MeOH), use a sealed tube.

  • Quench: Pour mixture into ice-water (10x volume).

  • Extraction: Extract 3x with Ethyl Acetate (DMF stays largely in water, but traces extract).

  • Wash: Wash combined organics 3x with 5% LiCl solution (Critical step to remove residual DMF).

Strategic Decision Logic: Regioselectivity & Troubleshooting

For 2,4-dichloropyrimidines, solvent and cation choice can invert regioselectivity.

  • C-4 Selectivity (Standard): Favored by steric bulk and standard S_NAr electronics.

  • C-2 Selectivity: Can be achieved via "coordination-assisted" mechanisms (e.g., using non-polar solvents that force ion-pairing between the N-3 nitrogen and the metal cation).

Decision Tree: Optimization Workflow

Solvent_Decision_Tree Start Start: 4-Halopyrimidine Alkoxylation Solubility Is Substrate Soluble in Ethers? Start->Solubility Green Is Green/Scale-up Priority? Solubility->Green Yes Use_DMF Protocol B: DMF + Cs2CO3 (High Kinetic Power) Solubility->Use_DMF No (Polar/Insoluble) Use_2MeTHF Protocol A: 2-MeTHF + KOtBu (Green, Scalable) Green->Use_2MeTHF Yes Use_Neat Neat Alcohol + NaH (Industrial/Low Cost) Green->Use_Neat No (Cost Priority)

Figure 2: Decision logic for selecting the optimal solvent system based on substrate properties and project goals.

Troubleshooting Table
IssueRoot CauseSolution
Hydrolysis (Pyrimidinone formation) Wet solvent or hydroxide competition.1. Use anhydrous solvents (Karl Fischer < 500 ppm).2. Switch from NaOH/KOH to KOtBu.3. Increase equivalents of alcohol.
Slow Reaction Nucleophile solvation or low temperature.1. Switch from alcohol solvent to DMF/DMSO.2. Add 18-crown-6 (if using K salts) to sequester cation.
Regioisomer Mix (2- vs 4-subst.) Competitive electrophilic sites.1. Lower temperature (-20°C to 0°C).2. Use bulky solvents (tBuOH) or non-polar solvents (Toluene) to leverage coordination effects.

References

  • Regioselectivity in S_NAr of Pyrimidines

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec, QM Magic Class.
    • URL:[Link]

  • Green Solvent Alternatives (2-MeTHF/CPME): Title: Greener Solvent Alternatives - Sigma-Aldrich. Source: Merck/Sigma-Aldrich.
  • Kinetic Studies on S_NAr

    • Title: Electronic and solvent effects on kinetics of SNAr substitution reactions.[3][4]

    • Source: Monatshefte für Chemie - Chemical Monthly (via NIH).
    • URL:[Link]

  • C-2 Selective Cross-Coupling/S_NAr

    • Title: Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.[5][6][7]

    • Source: NIH / Synlett.[5]

    • URL:[Link]

  • General S_NAr Solvents Guide

    • Title: SNAr Solvents and Reagents.[3][8][9][10][11]

    • Source: ACS Green Chemistry Institute Pharmaceutical Roundtable.

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-(tert-Butoxy)pyrimidin-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-(tert-Butoxy)pyrimidin-5-amine presents a classic "electronic mismatch" challenge in heterocyclic chemistry. The presence of the electron-donating amine group at the 5-position significantly deactivates the pyrimidine ring toward Nucleophilic Aromatic Substitution (SNAr), leading to stalled reactions and low yields. Furthermore, the tert-butyl ether moiety is acid-labile, creating a high risk of product loss during workup.

This guide provides two distinct workflows:

  • The "Gold Standard" Route (Recommended): Utilizes a nitro-precursor to maximize SNAr efficiency.

  • The "Legacy" Optimization (Fallback): For users restricted to the amine precursor, utilizing Phase Transfer Catalysis (PTC) to force conversion.

Module 1: Route Selection & Mechanism

The Core Problem: Electronic Deactivation

In SNAr reactions, the ring must be electron-deficient to accept the incoming nucleophile (tert-butoxide).

  • Route A (Direct Amine): The 5-amino group donates electron density into the ring (resonance effect), repelling the nucleophile. This effectively "poisons" the reaction.

  • Route B (Nitro Precursor): The 5-nitro group is strongly electron-withdrawing. It activates the 4-position for rapid, high-yield substitution. The nitro group is then gently reduced to the amine.

Visualizing the Pathway

The following diagram illustrates the mechanistic divergence and the critical "Yield Trap" where acid sensitivity leads to hydrolysis.

ReactionPathways Start_Nitro Precursor B: 4-Chloro-5-nitropyrimidine Intermediate Intermediate: 4-(tert-Butoxy)-5-nitropyrimidine Start_Nitro->Intermediate KOtBu, THF, 0°C (Fast, High Yield) Start_Amine Precursor A: 4-Chloropyrimidin-5-amine Target TARGET: 4-(tert-Butoxy)pyrimidin-5-amine Start_Amine->Target KOtBu, 18-Crown-6 Reflux (Slow, Low Yield) Intermediate->Target Reduction (Fe/NH4Cl) (Neutral pH) Byproduct Byproduct: 4-Hydroxypyrimidin-5-amine (Hydrolysis) Target->Byproduct Acidic Workup (HCl) CRITICAL FAILURE

Caption: Comparison of the high-yield Nitro Route (Green path) vs. the sluggish Amine Route (Red dashed path) and the risk of acidic hydrolysis.

Module 2: Experimental Protocols

Protocol A: The "Gold Standard" (Nitro Route)

Use this method for yields >80%.

Step 1: SNAr Substitution

  • Setup: Flame-dry a 3-neck flask under N2.

  • Reagents: Dissolve 4-chloro-5-nitropyrimidine (1.0 equiv) in anhydrous THF (0.2 M).

  • Addition: Cool to 0°C . Add KOtBu (1.1 equiv) dropwise as a 1M solution in THF. Do not add solid KOtBu directly to avoid hot spots.

  • Reaction: Stir at 0°C for 1 hour. TLC should show complete consumption.[1]

  • Quench: Pour into saturated NaHCO3 (Basic quench is vital). Extract with EtOAc.[2]

Step 2: Chemoselective Reduction Warning: Standard H2/Pd-C can be risky if traces of acid are present. We recommend Iron/Ammonium Chloride for absolute safety of the t-butyl group.

  • Mix: Suspend the nitro-intermediate (1.0 equiv) in EtOH/H2O (3:1) .

  • Catalyst: Add Iron powder (5.0 equiv) and NH4Cl (5.0 equiv).

  • Heat: Heat to 70°C with vigorous stirring for 2-4 hours.

  • Filter: Filter hot through Celite. Wash with EtOAc.[2]

  • Concentrate: Remove solvent. The product is usually pure enough for use.

Protocol B: The "Legacy" Fix (Amine Route)

Use this ONLY if you cannot source the nitro-precursor.

The "Naked Anion" Strategy: Since the ring is deactivated, we must make the tert-butoxide more reactive by sequestering the potassium cation.

  • Reagents: 4-chloropyrimidin-5-amine (1.0 equiv), KOtBu (2.5 equiv), 18-Crown-6 (0.1 equiv).

  • Solvent: Anhydrous 1,4-Dioxane (Higher boiling point than THF).

  • Procedure:

    • Dissolve starting material and 18-Crown-6 in Dioxane.

    • Add KOtBu.[2][3][4][5]

    • Heat to 90°C for 12-24 hours.

  • Note: Expect yields of 40-60%. The crown ether is essential to dissociate the KOtBu tetramers and drive the reaction against the electronic gradient.

Module 3: Troubleshooting & FAQs

Troubleshooting Decision Tree

Troubleshooting Issue Problem Identified Q1 Is the Starting Material consumed? Issue->Q1 Q2 Is the Product Water Soluble? Q1->Q2 Yes Sol1 Reaction Stalled: Add 18-Crown-6 or Switch to Nitro Route Q1->Sol1 No Sol2 Hydrolysis (Lost t-Bu): Check Workup pH. Use NaHCO3, not water/acid. Q2->Sol2 Yes (Product missing in organic) Sol3 Formation of 4-OH species: Moisture in KOtBu. Sublime KOtBu or buy fresh. Q2->Sol3 No (Wrong spot on TLC)

Caption: Diagnostic logic for common yield failures.

Common Questions (FAQs)

Q: Why did my product disappear after column chromatography? A: Silica gel is slightly acidic (pH 4-5). This is enough to cleave the tert-butyl ether during slow elution.

  • Fix: Pre-treat your silica column with 1% Triethylamine (Et3N) in hexanes to neutralize it before loading your sample. Alternatively, use basic Alumina.

Q: Can I use NaH + tBuOH instead of KOtBu? A: Yes, but KOtBu is preferred. NaH requires heating to generate the alkoxide fully, which can degrade the pyrimidine. KOtBu is a discrete reagent that allows for tighter stoichiometry control.

Q: The reaction turned black. What happened? A: Pyrimidines are prone to polymerization and ring-opening decomposition at high temperatures in the presence of strong bases.

  • Fix: Lower the temperature. If using Route B (Amine), do not exceed 90°C. Ensure your solvent is strictly anhydrous; water acts as a catalyst for decomposition here.

Data Summary: Yield Comparison

VariableRoute A (Direct Amine)Route B (Nitro Precursor)
Electronic State Deactivated (Electron Rich)Activated (Electron Poor)
Reagents KOtBu / 18-Crown-6 / DioxaneKOtBu / THF

Fe/NH4Cl
Temp / Time 90°C / 24h0°C / 1h (Step 1)
Typical Yield 35 - 55%82 - 92%
Major Risk Incomplete ConversionOver-reduction (if using H2/Pd)

References

  • Pyridine and Pyrimidine Reactivity: Beilstein J. Org. Chem.2013 , 9, 1860–1866. (Discusses activation strategies for deactivated heterocyclic systems).

  • SNAr Mechanisms on Pyrimidines: Arkivoc2008 , xi, 170-180. (Detailed analysis of leaving group displacement on 4-chloropyrimidines).

  • Stability of tert-Butyl Ethers: BenchChem Stability Guide. (Quantitative data on acid lability of t-butyl vs. silyl ethers).

  • Nitro Reduction Methodologies: J. Org.[6] Chem.2009 , 74, 1964.[6] (Discusses chemoselective reduction compatible with sensitive functional groups).

Sources

Technical Support Center: Troubleshooting Low Conversion in 4-Chloropyrimidine Etherification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the nucleophilic aromatic substitution (


) of 4-chloropyrimidines with alkoxides to synthesize pyrimidin-4-yl ethers.

While the Lowest Unoccupied Molecular Orbital (LUMO) of 4-chloropyrimidine is centered directly on the C4-Cl carbon—making it theoretically favorable for electrophilic attack[1]—practical execution is frequently hindered by competing nucleophiles, incomplete alkoxide generation, and solvent incompatibilities. Alkoxides are highly effective nucleophiles for substituted pyrimidines[2], but achieving high conversion requires strict control over the reaction microenvironment.

Diagnostic Workflow for Low Conversion

Use the following logic tree to identify the root cause of stalled reactions or complex impurity profiles based on your LC-MS data.

G Start Analyze LC-MS Data CheckSM High Unreacted 4-Chloropyrimidine? Start->CheckSM CheckSide Identify Major Side Product CheckSM->CheckSide No ActionAlkoxide Extend Alkoxide Generation Time CheckSM->ActionAlkoxide Yes (Low Reactivity) Hydrolysis Pyrimidin-4-one (Hydrolysis) CheckSide->Hydrolysis Amination 4-Aminopyrimidine (Amine Impurity) CheckSide->Amination ActionWater Rigorous Drying Fresh NaH/THF Hydrolysis->ActionWater ActionSolvent Switch DMF to THF or NMP Amination->ActionSolvent

Diagnostic workflow for troubleshooting low conversion in 4-chloropyrimidine etherification.

Root Cause Analysis & FAQs

Q1: My LC-MS shows significant unreacted 4-chloropyrimidine and almost no product, despite heating. What is preventing the reaction?

Causality & Solution: The most common cause of stalled conversion without side-product formation is incomplete alkoxide generation. Alcohols, particularly secondary or sterically hindered tertiary alcohols, require sufficient time and base strength to deprotonate fully. If the alkoxide is not formed, the neutral alcohol is too weak a nucleophile to attack the 4-position of an unactivated pyrimidine ring[2]. Actionable Step: Pre-form the alkoxide. React the alcohol with Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK) in anhydrous THF for at least 30–60 minutes before adding the 4-chloropyrimidine. For highly hindered alcohols, adding a catalytic amount of 15-crown-5 (for Na⁺) or 18-crown-6 (for K⁺) can dramatically increase the nucleophilicity of the alkoxide by sequestering the counterion.

Q2: I am seeing a major side product with a mass corresponding to[M-Cl+OH] (hydrolysis). How do I prevent this?

Causality & Solution: The formation of pyrimidin-4-one indicates moisture in your reaction system. Water reacts with your base (e.g., NaH or


) to generate hydroxide ions (OH⁻). Hydroxide is a small, highly reactive nucleophile that rapidly outcompetes bulkier alkoxides in 

displacement reactions[3]. Furthermore, NaH degrades to NaOH upon prolonged exposure to humid air. Actionable Step: This is a self-validating check: if you see the pyrimidin-4-one, your system is not dry. You must use strictly anhydrous solvents (Karl Fischer titration < 50 ppm water), flame-dried glassware, and fresh, un-degraded NaH.
Q3: I am using DMF as a solvent to increase reaction temperature, but I am observing a +44 Da (dimethylamine) adduct. Why?

Causality & Solution: N,N-Dimethylformamide (DMF) degrades at elevated temperatures or in the presence of strong bases to release dimethylamine. Dimethylamine is an excellent nucleophile and will rapidly attack the 4-chloropyrimidine, yielding a 4-(dimethylamino)pyrimidine side product[4]. Actionable Step: Switch the solvent to anhydrous Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF) for reactions up to 80°C. If higher temperatures are required, use N-Methyl-2-pyrrolidone (NMP) or 1,4-Dioxane, which do not release nucleophilic amines upon degradation.

Quantitative Data: Base and Solvent Selection

Selecting the correct base and solvent pairing is critical for balancing alkoxide generation speed against the risk of side reactions.

BaseSolventTemp RangeAlkoxide GenerationRisk of Side ReactionsBest Use Case
NaH (60% dispersion)THF0°C to 65°CFast (

evolution)
Low (if strictly dry)Primary/Secondary alcohols. Standard protocol.
t-BuOK THF / Dioxane20°C to 100°CInstantaneousMedium (t-BuO⁻ attack)Less nucleophilic alcohols; requires careful stoichiometry.

DMF / NMP60°C to 120°CSlow (Equilibrium)High (DMF degradation)Phenols or highly acidic alcohols (

< 11).
KHMDS THF-78°C to 25°CFastLowBase-sensitive substrates; low-temperature requirements.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol incorporates a pre-activation validation step (observing


 evolution) to guarantee alkoxide formation before the electrophile is introduced.
Standard Operating Procedure: Robust Etherification via NaH/THF

Materials:

  • 4-Chloropyrimidine derivative (1.0 equiv)

  • Alcohol nucleophile (1.2 equiv)

  • Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv)

  • Anhydrous THF (Karl Fischer < 50 ppm)

Step-by-Step Methodology:

  • System Preparation: Purge a flame-dried round-bottom flask with Argon for 10 minutes. Maintain a positive Argon pressure throughout the setup.

  • Alkoxide Generation (The Validation Step): Suspend NaH (1.5 equiv) in anhydrous THF (0.2 M relative to alcohol) at 0°C. Dissolve the alcohol (1.2 equiv) in a minimal amount of THF and add dropwise to the suspension.

    • Causality Check: You must observe hydrogen gas evolution (bubbling). If no bubbling occurs, the NaH is degraded (converted to NaOH/

      
      ) or the alcohol is too sterically hindered. Do not proceed until bubbling ceases (typically 30–60 minutes at room temperature).
      
  • Electrophile Addition: Cool the fully formed alkoxide solution back to 0°C. Dissolve the 4-chloropyrimidine (1.0 equiv) in anhydrous THF and add dropwise to control the exotherm and prevent localized heating.

  • Reaction Execution: Allow the reaction to warm to room temperature. Monitor via LC-MS or TLC every 2 hours. If conversion stalls after 4 hours with unreacted starting material remaining, heat the reaction to 60°C.

  • Quenching & Workup: Cool the mixture to 0°C and carefully quench with a saturated aqueous

    
     solution. Note: Using 
    
    
    
    avoids the highly basic aqueous layers that promote product hydrolysis during workup. Extract the aqueous layer with Ethyl Acetate (3x).
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , concentrate under reduced pressure, and purify via silica gel chromatography.
    

References

  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv.[Link]

  • Recent Advances in Pyrimidine-Based Drugs. PMC / NIH.[Link]

  • One-Pot Etherification of Purine Nucleosides and Pyrimidines. PMC / NIH.[Link]

Sources

minimizing side reactions with potassium tert-butoxide and pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists and researchers utilizing potassium tert-butoxide (KOtBu) in reactions with pyrimidine-based compounds. This guide is designed to provide in-depth, practical solutions to common challenges, focusing on the minimization of side reactions to improve yield, purity, and reproducibility. The content is structured to address immediate troubleshooting needs and to provide a deeper understanding of the underlying chemical principles.

I. Troubleshooting Guide: Common Issues & Immediate Solutions

This section addresses specific problems you may encounter during your experiments. Each issue is followed by a series of diagnostic questions and actionable steps.

Issue 1: Low or No Yield of the Desired Product

You've run your reaction (e.g., a Nucleophilic Aromatic Substitution, SNAr) on a halopyrimidine with a nucleophile using KOtBu as a base, but TLC or LC-MS analysis shows mainly unreacted starting material.

Troubleshooting Workflow:

G start Low Yield: Starting Material Remains q1 Is your KOtBu fresh and handled under inert atmosphere? start->q1 a1_yes Yes q1->a1_yes a1_no No. KOtBu is highly hygroscopic. It reacts with water to form KOH and t-butanol, reducing its basicity. q1->a1_no q2 Are your solvent and reagents anhydrous? a1_yes->q2 s1 Solution: Use a fresh bottle of KOtBu, or sublime/purify existing stock. Handle strictly under N2 or Ar. a1_no->s1 Action a2_yes Yes q2->a2_yes a2_no No. Protic contaminants (water, alcohols) will quench the base. q2->a2_no q3 Is the reaction temperature appropriate? a2_yes->q3 s2 Solution: Use freshly distilled/dried solvents and ensure all reagents and glassware are scrupulously dry. a2_no->s2 Action a3_no No. S_NAr reactions on electron-deficient pyrimidines may require heating to overcome the activation energy. q3->a3_no a3_yes Yes s3 Solution: Gradually increase the reaction temperature and monitor by TLC. For highly deactivated substrates, consider a higher-boiling solvent. a3_no->s3 Action

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of a Complex Mixture of Unidentifiable Byproducts

Your reaction produces multiple spots on TLC, and the crude NMR is difficult to interpret, indicating a range of side reactions.

Primary Suspects & Solutions:

  • Base-Catalyzed Degradation: Pyrimidine rings can be susceptible to base-catalyzed breakdown, especially at elevated temperatures.[1]

    • Solution: Perform the reaction at the lowest possible temperature that allows for a reasonable conversion rate. Consider adding the KOtBu solution slowly at a low temperature (e.g., 0 °C or -78 °C) before gradually warming to the reaction temperature.

  • Reaction with Solvent: In certain cases, KOtBu can react with solvents. For instance, with chlorinated solvents like dichloromethane, it can form explosive mixtures.[2] In polar aprotic solvents like DMSO, it can promote side reactions.[3]

    • Solution: Switch to a more inert solvent. Toluene, THF, or dioxane are often good choices. Ensure the solvent is appropriate for the reaction temperature.

Issue 3: An Isomeric Product is Formed (Ring Rearrangement)

You expected substitution at one position but have isolated a product where the atoms in the pyrimidine ring appear to have rearranged. This is a classic sign of two potential side reactions:

  • Dimroth Rearrangement: This rearrangement involves the opening and closing of the heterocyclic ring, leading to an exchange between an endocyclic and exocyclic nitrogen atom.[4][5][6] It is often facilitated in basic or acidic media.[4][7]

    • Mitigation Strategy: The Dimroth rearrangement is highly dependent on the substrate and conditions. If suspected, significantly lowering the reaction temperature and minimizing reaction time can suppress this pathway. If the rearrangement persists, a change in synthetic strategy may be necessary.

  • ANRORC Mechanism: Stands for A ddition of N ucleophile, R ing O pening, and R ing C losure. This pathway can lead to substitution products that appear to be the result of a direct displacement but have actually gone through a ring-opened intermediate. This is particularly common with strong amide nucleophiles but can occur with others.

    • Mitigation Strategy: Like the Dimroth, this is substrate-dependent. Altering the nucleophile or base can sometimes shut down this pathway. Using a less powerful base or changing the solvent may alter the reaction course away from the ANRORC mechanism.

II. Frequently Asked Questions (FAQs)

This section provides deeper insights into the chemical principles governing the use of KOtBu with pyrimidines.

Q1: Why is potassium tert-butoxide often chosen for reactions with pyrimidines?

Potassium tert-butoxide is a strong, non-nucleophilic base.[1][8] This combination is highly desirable:

  • Strong Basicity (pKa ~17): It is powerful enough to deprotonate a wide range of nucleophiles (alcohols, amines, thiols, active methylene compounds), making them reactive for substitution reactions.[1][2]

  • Steric Hindrance: The bulky tert-butyl group prevents the alkoxide itself from acting as a nucleophile and attacking the electron-deficient pyrimidine ring.[8][9] This minimizes the formation of tert-butoxy-substituted pyrimidines, which would be a common side product with smaller alkoxide bases like sodium ethoxide.

Q2: My SNAr reaction is sluggish. How can I accelerate it without causing side reactions?

The reactivity of pyrimidines in SNAr reactions is dictated by the electron-deficiency of the ring, which is enhanced by the two nitrogen atoms.[10] Leaving groups at the 2-, 4-, and 6-positions are most readily displaced.[10] If your reaction is slow:

  • Solvent Choice: Switching from a non-polar solvent (like toluene) to a polar aprotic solvent (like THF, DMF, or DMSO) can significantly accelerate SNAr reactions. Polar aprotic solvents can solvate the potassium cation, creating a more "naked" and reactive tert-butoxide anion, which enhances its basicity.[2][11]

  • Leaving Group: The nature of the leaving group is critical. The general trend for SNAr is F > Cl > Br > I. If you are using a chloropyrimidine and the reaction is slow, a corresponding fluoropyrimidine will be significantly more reactive.

  • Activating Groups: The presence of electron-withdrawing groups (e.g., -NO₂, -CN, -CHO) on the pyrimidine ring will stabilize the negatively charged intermediate (Meisenheimer complex) and accelerate the reaction.[12]

Q3: Besides SNAr, what other side reactions can KOtBu mediate on a pyrimidine ring?

While SNAr is a common application, the strong basicity of KOtBu can initiate other transformations:

  • C-H Activation/Deprotonation: Pyrimidine C-H bonds are acidic and can be deprotonated by a strong base, especially at positions activated by the ring nitrogens. This can lead to undesired C-C bond formation if an electrophile is present or generated in situ. Recent research has even exploited this reactivity for controlled C-H functionalization.[13][14]

  • Elimination Reactions: If the pyrimidine has a substituent with a leaving group in the β-position, KOtBu is an excellent base for promoting E2 elimination reactions.[1]

Q4: How does the physical state and handling of KOtBu affect my reaction?

The handling of KOtBu is critical for reproducibility.

  • Hygroscopicity: It reacts readily with moisture from the air to form potassium hydroxide (a different, more nucleophilic base) and tert-butanol (a proton source that can quench reactions).[15] Always handle solid KOtBu in a glovebox or under a stream of inert gas.

  • Solubility and Aggregation: In solution, KOtBu can exist as monomers, dimers, or larger aggregates (like a cubane-type tetramer), depending on the solvent.[2][8] Its reactivity and steric bulk can be influenced by its aggregation state. In THF, it is more dissociated and generally more reactive than in a non-polar solvent like toluene.[16]

Parameter Comparison Table for Reaction Optimization
ParameterOption A (Milder Conditions)Option B (Harsher Conditions)Potential Side Reactions with Option B
Base KOtBu (1.1 eq)KOtBu (>1.5 eq)Increased degradation, C-H activation
Solvent Toluene, DioxaneTHF, DMF, DMSORing opening, reaction with solvent
Temperature 0 °C to Room Temp50 °C to RefluxDimroth rearrangement, decomposition
Addition Slow addition of base at low tempRapid addition at reaction tempExotherms, localized high concentration

III. Key Experimental Protocols

Protocol 1: General Procedure for SNAr on a Halopyrimidine

This protocol provides a general framework for substituting a chlorine atom on an activated pyrimidine ring with an alcohol nucleophile.

  • Preparation: Under an inert atmosphere (N₂ or Argon), add the halopyrimidine (1.0 eq) and the alcohol nucleophile (1.2 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous solvent (e.g., THF, ~0.1 M concentration relative to the pyrimidine) via syringe.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: While stirring, add potassium tert-butoxide (1.2 eq) portion-wise as a solid, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[17]

  • Quenching: Once complete, cool the reaction back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess base.

  • Work-up: Transfer the mixture to a separatory funnel, add water and an organic solvent (e.g., ethyl acetate). Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Mechanism Visualization: SNAr vs. ANRORC Pathway

The following diagram illustrates the choice point between a standard SNAr mechanism and a potential ANRORC side reaction.

G cluster_snar S_NAr Pathway (Desired) cluster_anrorc ANRORC Pathway (Side Reaction) A Halopyrimidine + Nucleophile B Meisenheimer Complex (Negative charge stabilized by ring N atoms) A->B Attack at C-X D Halopyrimidine + Nucleophile C Desired Product (Halide Expelled) B->C Loss of X- E Adduct Formation D->E Attack at C2/C6 F Ring Opening (Forms acyclic intermediate) E->F G Ring Closure (Different connectivity) F->G H Rearranged Product G->H

Caption: Competing SNAr and ANRORC reaction pathways.

IV. References

  • MacMillan, D., et al. (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature. [Link]

  • Wikipedia. (n.d.). Pyrimidine. [Link]

  • University of Liverpool. (n.d.). 10. Pyrimidines. [Link]

  • Wikipedia. (n.d.). Potassium tert-butoxide. [Link]

  • Master Organic Chemistry. (2011, October 29). Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. [Link]

  • Tolba, M. S., et al. (2021, August 16). Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]

  • Wikipedia. (n.d.). ANRORC mechanism. [Link]

  • MDPI. (2022, August 12). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

  • National Center for Biotechnology Information. (2021, May 15). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). [Link]

  • ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. [Link]

  • Journal of the American Chemical Society. (2016, May 16). KOtBu: A Privileged Reagent for Electron Transfer Reactions?. [Link]

  • Royal Society of Chemistry. (2021, February 3). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanistic Insights into the Potassium tert-Butoxide-Mediated Synthesis of N-Heterobiaryls. [Link]

  • star chemistry. (2025, September 21). The Dimroth Rearrangement: A Comprehensive Analysis. [Link]

  • ResearchGate. (2025, August 6). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. [Link]

  • ResearchGate. (n.d.). Potassium tert-butoxide initiated C–H iodination of electron-deficient heteroaromatic compounds. [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). ANRORC-type reactions of azolo[1,5-a]pyrimidine-6-carbonitriles with O- and N-nucleophiles. [Link]

  • ACS Publications. (2021, June 2). When a “Dimroth Rearrangement” Is Not a Dimroth Rearrangement. [Link]

  • National Center for Biotechnology Information. (2024, February 8). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. [Link]

  • ResearchGate. (n.d.). Regioselectivity of pyridine nucleus. [Link]

  • MDPI. (2018, April 16). Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation. [Link]

  • ResearchGate. (n.d.). Solubility of potassium tert-butoxide in different solvents. [Link]

  • ResearchGate. (2025, August 6). Origins of ANRORC reactivity in nitroimidazole derivatives. [Link]

  • ResearchGate. (n.d.). Potassium tert-butoxide mediated C-C, C-N, C-O and C-S bond forming reactions. [Link]

  • National Center for Biotechnology Information. (2013, July 1). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

  • Caltech. (2017, May 2). Ionic and Neutral Mechanisms for C−H Bond Silylation of Aromatic Heterocycles Catalyzed by Potassium tert-Butoxide. [Link]

  • YouTube. (2020, February 2). SNAr reactions of pi-deficient aromatic rings. [Link]

  • Taylor & Francis. (2022, January 28). Dimroth rearrangement to 2-N-alkylated amino pyridines: an unusual reaction of primary amines with ylidineketonitriles. [Link]

  • MDPI. (2025, May 29). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

Sources

removing unreacted tert-butanol from pyrimidine reaction mixtures

Technical Support Center: -BuOH Removal in Pyrimidine Synthesis

Reference ID:Author:

Executive Summary & Core Challenge

The Issue: Researchers synthesizing pyrimidines (e.g., via Biginelli condensation or alkoxide-mediated cyclizations) often encounter severe difficulty removing tert-butanol (

The Symptoms:
  • The "Frozen Flask": During rotary evaporation, the solvent freezes (MP:

    
    ), halting removal.
    
  • Phase Emulsions: During aqueous workup, layers fail to separate because

    
    -BuOH acts as a co-solvent, bridging the aqueous and organic phases.
    
  • Compliance Failure: Residual

    
    -BuOH persists above the ICH Q3C limit (3500 ppm) even after high-vacuum drying.
    

This guide provides three validated protocols to resolve these issues, grounded in the physical chemistry of azeotropes and phase equilibria.

Decision Matrix: Selecting the Right Protocol

Do not guess. Use this logic flow to select the removal method based on your pyrimidine product's solubility profile.

GStartReaction Mixture(Pyrimidine + t-BuOH)CheckSolIs the PyrimidineWater Soluble?Start->CheckSolYesPathYES(Polar/Ionic)CheckSol->YesPathNoPathNO(Lipophilic)CheckSol->NoPathLyoProtocol C:Lyophilization(Sublimation)YesPath->LyoCheckVolIs ProductVolatile/Thermally Unstable?NoPath->CheckVolUnstableYESCheckVol->UnstableStableNOCheckVol->StableExtractProtocol A:Aqueous Partitioning(The 'Flood' Method)Unstable->ExtractAzeoProtocol B:Hydrocarbon Chase(Heptane Distillation)Stable->Azeo

Figure 1: Decision tree for selecting the appropriate

Technical Troubleshooting & Protocols

Protocol A: Aqueous Partitioning (The "Flood" Method)

Best For: Lipophilic pyrimidines sensitive to heat. The Science:

Step-by-Step:

  • Dilution: Do not attempt to extract a concentrated reaction mixture. Dilute the reaction mixture with 5 volumes of water relative to the

    
    -BuOH volume.
    
    • Why? You must lower the

      
      -BuOH concentration below the threshold where it solubilizes the organic extraction solvent (e.g., EtOAc or DCM).
      
  • Solvent Choice: Use Ethyl Acetate (EtOAc) rather than Dichloromethane (DCM).

    • Why?

      
      -BuOH partitions less favorably into EtOAc than DCM.
      
  • The Wash Cycle:

    • Extract product into EtOAc.

    • Critical Step: Wash the organic layer

      
       with water, followed by 
      
      
      with saturated brine.
    • Mechanism:[1][2][3] The water washes pull the hydrophilic

      
      -BuOH out of the organic layer. The final brine wash removes entrained water.
      
Protocol B: Azeotropic Distillation (The "Hydrocarbon Chase")

Best For: Thermally stable pyrimidines; Scale-up processes. The Science:


Data: Azeotropic Properties | Component A | Component B | Azeotrope BP (













Step-by-Step:

  • Concentration: Remove bulk

    
    -BuOH via rotovap at 
    
    
    until the volume reduces by half or bumping begins.
  • The Chase: Add Heptane (or Cyclohexane) equal to the remaining volume.

  • Distillation: Evaporate again. The mixture will boil smoothly without freezing.

    • Why? The presence of heptane lowers the vapor pressure contribution of

      
      -BuOH and prevents the formation of the crystalline solid phase of pure 
      
      
      -BuOH.
  • Repeat: Repeat the heptane addition/evaporation cycle

    
    . This "codistillation" effectively scrubs residual 
    
    
    -BuOH to <5000 ppm.
Protocol C: Lyophilization (Freeze Drying)

Best For: Water-soluble, polar pyrimidines (e.g., Cytosine analogs). The Science: Since


Step-by-Step:

  • Add Water: Add water to the reaction mixture until the

    
    -BuOH concentration is 
    
    
    .
  • Freeze: Snap-freeze the mixture using liquid nitrogen or a dry ice/acetone bath.

  • Sublime: Place on a lyophilizer.

    
    -BuOH and water will sublime simultaneously.
    
    • Advantage:[1][4][5][6] This yields a fluffy, amorphous powder that is easy to handle, avoiding the "goo" often seen with rotary evaporation.

Compliance & Safety (ICH Guidelines)

Regulatory Context: According to ICH Q3C (R8) guidelines, tert-Butanol is a Class 2 Solvent .[7][8]

  • Classification: Class 2 (Solvents to be limited).

  • PDE (Permitted Daily Exposure):

    
    .[9]
    
  • Concentration Limit:

    
     (0.35%).
    

Validation Check: Before releasing a batch for biological testing, you must confirm removal.

  • Method: Headspace Gas Chromatography (HS-GC).

  • Standard: Use a DMSO-dissolved standard of

    
    -BuOH.
    
  • Failure Mode: If NMR shows a singlet at

    
    , you likely have 
    
    
    residual solvent. Proceed to Protocol B (Heptane Chase) and re-dry.

FAQ: Common Pitfalls

Q: Why does my rotovap bump violently when removing


-BuOH?A:



Q: I used Protocol A (Extraction), but I still see


-BuOH in my NMR.A:


Q: Can I use Toluene instead of Heptane for the chase? A: Yes, but Toluene has a higher boiling point (

References

  • International Council for Harmonisation (ICH). (2021).[6][7] ICH Q3C (R8) Impurities: Guideline for Residual Solvents.[7][8]Link

  • Lide, D. R. (Ed.). (2005).[10] CRC Handbook of Chemistry and Physics (86th ed.). CRC Press. (Section: Azeotropic Data for Binary Mixtures). Link

  • Panda, S. S., et al. (2014). Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. International Journal of Pharmaceutical, Chemical & Biological Sciences.[11] Link

  • Wulf, C., et al. (2020). Separation of Azeotropic Mixtures: Tools for Analysis and Process Design. Chemical Engineering & Technology.

Technical Support Center: Optimizing Nucleophilic Displacement on 5-Aminopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Temperature Optimization for


 on 5-Aminopyrimidine Scaffolds
Role:  Senior Application Scientist
Date:  October 26, 2023

Executive Summary & Core Challenge

The Challenge: Performing nucleophilic aromatic substitution (


) on 5-aminopyrimidines is kinetically challenging. Unlike 5-nitropyrimidines, which are highly activated for 

, the 5-amino group acts as a strong electron-donating group (EDG) via resonance (+M effect). This increases electron density in the pyrimidine ring, destabilizing the anionic Meisenheimer intermediate and significantly raising the activation energy barrier [1, 2].

The Solution: Temperature is the primary lever to overcome this electronic deactivation. However, a "brute force" thermal approach often leads to oxidative degradation of the exocyclic amine or polymerization. This guide details how to find the thermodynamic "sweet spot"—typically between 120°C and 150°C —using controlled heating or microwave irradiation to balance rate acceleration against substrate stability.

Troubleshooting Guide (Q&A)

Issue 1: "I am seeing <10% conversion even after refluxing in ethanol for 24 hours."

Diagnosis: You are likely operating below the activation energy threshold. Ethanol reflux (~78°C) is often insufficient for 5-aminopyrimidines because the 5-NH


 group deactivates the C2 and C4 positions toward nucleophilic attack.

Corrective Action:

  • Solvent Switch: Transition to a higher-boiling polar solvent.

    • Protic: n-Butanol (bp 117°C) allows you to reach higher temperatures while maintaining proton-transfer capabilities beneficial for amine nucleophiles [3].

    • Aprotic: DMSO or NMP (bp >189°C) are superior for stabilizing the charged transition state, though they require more rigorous workup.

  • Microwave Acceleration: If available, switch to microwave heating.

    • Protocol: Set the reaction to 140°C for 15-30 minutes . The rapid dielectric heating often bypasses the slow decomposition pathways associated with prolonged conventional heating [4].

Issue 2: "The reaction goes to completion, but the mixture turns into a black tar/oil."

Diagnosis: This indicates thermal decomposition, likely driven by the oxidation of the electron-rich 5-amino group or polymerization of the pyrimidine core.

Corrective Action:

  • Inert Atmosphere (Critical): The 5-amino group is susceptible to oxidation at high temperatures. Ensure the reaction vessel is rigorously degassed (sparged with

    
     or Ar for 10 mins) and sealed [5].
    
  • Temperature Ceiling: Do not exceed 160°C. Above this threshold, competitive displacement of the 5-amino group itself or ring opening can occur.

  • Concentration Control: High concentrations (>1 M) favor intermolecular polymerization. Dilute the reaction to 0.2–0.5 M .

Issue 3: "I have leaving groups at C2 and C4. I cannot control the regioselectivity at high temperatures."

Diagnosis: High temperatures promote thermodynamic control, leading to a mixture of isomers or double substitution. The C4 position is generally more reactive than C2, but the selectivity gap narrows as temperature increases [6].

Corrective Action:

  • Stepwise Heating: Start at a lower temperature (e.g., 60°C) to consume the most reactive position (C4 kinetic product). Only ramp to high temperature (120°C+) if the intermediate is isolated or if double substitution is the goal.

  • Lewis Acid Catalysis: Instead of thermal activation, add 1.0 equiv of a Lewis acid (e.g.,

    
    ). This coordinates to the pyrimidine nitrogen, pulling electron density out of the ring and activating it at lower temperatures, preserving regioselectivity.
    

Visualizing the Challenge

Mechanism & Deactivation

The following diagram illustrates why the 5-amino group makes this reaction difficult (Resonance Deactivation) and how temperature drives the pathway.

SNAr_Mechanism Substrate 5-Aminopyrimidine (Substrate) Resonance Resonance Effect (+M) (Electron donation into ring) Substrate->Resonance 5-NH2 Group Barrier Activation Energy Barrier (High due to ring e- density) Substrate->Barrier Nucleophile Attack Resonance->Barrier Destabilizes Intermediate Meisenheimer Meisenheimer Complex (Anionic Intermediate) Barrier->Meisenheimer Rate Limiting Step Heat Thermal Energy (>120°C) Heat->Barrier Overcomes Product Substituted Product Meisenheimer->Product Leaving Group Departure

Figure 1: Mechanistic pathway showing the antagonistic effect of the 5-amino group on the activation energy barrier.

Standard Operating Procedure (SOP)

Protocol: Optimized Microwave Displacement for 5-Aminopyrimidines

Reagents:

  • Substrate: 4-chloro-5-aminopyrimidine derivative (1.0 equiv)

  • Nucleophile: Primary/Secondary amine (1.5 - 2.0 equiv)

  • Base: DIPEA (2.5 equiv)

  • Solvent: n-Butanol (Preferred) or DMSO

Workflow:

  • Preparation: In a microwave-compatible vial, dissolve the substrate (0.5 mmol) in n-Butanol (2.0 mL).

  • Addition: Add DIPEA followed by the amine nucleophile.

  • Degassing: Sparge the solution with Argon for 2 minutes. Cap the vial immediately.

  • Reaction (Microwave):

    • Ramp: 2 minutes to target temp.

    • Hold:140°C for 20 minutes .

    • Stirring: High.[1][2][3][4]

  • Workup: Cool to RT. If using n-BuOH, concentrate directly. If using DMSO, dilute with water and extract with EtOAc.

Comparative Data: Temperature vs. Conversion

The following table summarizes typical results for the displacement of 4-chloro-5-aminopyrimidine with morpholine (1.5 equiv).

ConditionTemperatureTimeConversionPurityNotes
Ethanol Reflux 78°C24 h< 15%98%Insufficient energy.
Toluene Reflux 110°C12 h45%95%Slow; solvent non-polar.
n-Butanol Reflux 117°C6 h88%92%Recommended conventional method.
Microwave (EtOH) 140°C20 min95%94%High pressure generated.
Microwave (NMP) 180°C10 min100%60%Significant tar/decomposition.

Frequently Asked Questions (FAQ)

Q: Can I use a Pd-catalyst (Buchwald-Hartwig) instead of cranking up the temperature? A: Yes. If your substrate decomposes at the temperatures required for


 (>120°C), a Pd-catalyzed amination is the standard alternative. Use Pd

(dba)

with a bulky ligand like BrettPhos or XPhos and Cs

CO

in dioxane at 80-100°C [7]. This bypasses the electronic deactivation of the ring.

Q: Why is n-Butanol recommended over DMF? A: While DMF is a better solvent for


 rates (polar aprotic), it is difficult to remove and can decompose to dimethylamine at high temperatures, which acts as a competing nucleophile. n-Butanol offers a high boiling point (117°C) and facilitates proton transfer in the transition state, often leading to cleaner reaction profiles for amine nucleophiles [3].

Q: How do I remove the high-boiling solvents (DMSO/NMP) if I use them? A: Do not attempt to rotovap DMSO/NMP to dryness; you will degrade your product. Instead, perform an aqueous workup (pour into brine, extract with EtOAc/DCM) or use a C18 reverse-phase column for direct purification.

Experimental Workflow Diagram

Workflow Start Start: 4-Halo-5-Aminopyrimidine Check_Solubility Check Solubility & BP (Target >120°C capability) Start->Check_Solubility Decision_Method Select Heating Method Check_Solubility->Decision_Method Path_MW Microwave Irradiation (High Pressure/Rapid) Decision_Method->Path_MW Preferred Path_Conventional Conventional Heating (Oil Bath/Reflux) Decision_Method->Path_Conventional MW_Step 140°C, 20 min Solvent: EtOH or n-BuOH Path_MW->MW_Step Conv_Step 120°C, 6-12 h Solvent: n-BuOH or DMSO Path_Conventional->Conv_Step Check_Conversion Check Conversion (LCMS) MW_Step->Check_Conversion Conv_Step->Check_Conversion Result_Good >90% Conversion Proceed to Workup Check_Conversion->Result_Good Success Result_Low <50% Conversion Check_Conversion->Result_Low Sluggish Result_Dirty Decomposition/Tars Check_Conversion->Result_Dirty Unstable Action_Boost Increase Temp to 160°C OR Change Solvent to NMP Result_Low->Action_Boost Action_Pd Switch to Pd-Catalysis (Buchwald-Hartwig) Result_Dirty->Action_Pd

Figure 2: Decision tree for optimizing reaction conditions based on conversion and stability data.

References

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Retrieved from [Link]

  • CEM Corporation. Reaction Optimization Using a Microwave Autosampler. (2019).[1] Retrieved from [Link] (General microwave optimization protocols for N-heterocycles).

  • Semantic Scholar. A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. (2023). Retrieved from [Link]

  • MDPI. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. (2017). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 4-(tert-Butoxy)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(tert-Butoxy)pyrimidin-5-amine. In the absence of a publicly available experimental spectrum for the title compound, this guide offers a detailed prediction of its ¹H NMR spectrum based on established principles of NMR spectroscopy and comparative data from structurally analogous compounds. This approach provides a robust framework for researchers to interpret their own experimental data.

The guide will first elucidate the predicted spectral features of 4-(tert-Butoxy)pyrimidin-5-amine, explaining the rationale behind the chemical shifts, multiplicities, and integration values. Subsequently, a comparative analysis will be drawn against the known ¹H NMR data of pyrimidine and 4-tert-butylpyridine to highlight the influence of the tert-butoxy and amine substituents on the pyrimidine ring's proton environment.

Predicted ¹H NMR Spectrum of 4-(tert-Butoxy)pyrimidin-5-amine

The structure of 4-(tert-Butoxy)pyrimidin-5-amine contains three distinct proton environments, which are expected to give rise to three unique signals in the ¹H NMR spectrum.

  • tert-Butyl Protons (-C(CH₃)₃): This group contains nine chemically equivalent protons. Due to free rotation around the carbon-carbon single bonds, these protons will appear as a sharp singlet. The signal for a tert-butyl group typically appears in the upfield region of the spectrum, generally between 0.5 and 2.0 ppm.[1] The large number of equivalent protons (nine) means this signal will be the most intense in the spectrum, assuming a 1:1 ratio of molecules to other proton environments.[1][2]

  • Amine Protons (-NH₂): The two protons of the primary amine group are expected to produce a broad singlet. The chemical shift of amine protons can vary significantly (0.5–5.0 ppm) depending on factors such as solvent, concentration, and temperature, due to hydrogen bonding.[3][4][5] In aromatic amines, this range can be extended.[3] These protons often do not show coupling to adjacent protons.[6]

  • Pyrimidine Ring Protons (H-2 and H-6): The pyrimidine ring has two protons at positions 2 and 6. These protons are in a heteroaromatic environment and are expected to be significantly deshielded, appearing in the downfield region of the spectrum (typically 6.5-8.0 ppm for aromatic protons).[3] The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which further deshields the adjacent protons. The H-2 proton is situated between two nitrogen atoms and is expected to be the most downfield signal. The H-6 proton is adjacent to one nitrogen atom and the carbon bearing the tert-butoxy group. The amine group at the 5-position is an electron-donating group, which will have a shielding effect on the adjacent H-6 proton.

A summary of the predicted ¹H NMR spectral data for 4-(tert-Butoxy)pyrimidin-5-amine is presented in Table 1.

Assignment Predicted Chemical Shift (δ) ppm Integration Multiplicity Rationale
tert-Butyl Protons (-C(CH₃)₃)~1.4 - 1.69HSinglet (s)High shielding and free rotation result in a sharp singlet in the aliphatic region.[1][2]
Amine Protons (-NH₂)Broad range (~3.0 - 5.0)2HBroad Singlet (br s)Hydrogen bonding and exchange lead to a broad signal with a variable chemical shift.[4][5]
Pyrimidine H-6~8.2 - 8.41HSinglet (s)Deshielded by the adjacent nitrogen and influenced by the neighboring amine and tert-butoxy groups.
Pyrimidine H-2~8.5 - 8.71HSinglet (s)Most deshielded aromatic proton due to being situated between two electronegative nitrogen atoms.[7]

Table 1: Predicted ¹H NMR Spectral Data for 4-(tert-Butoxy)pyrimidin-5-amine.

Comparative Spectral Analysis

To contextualize the predicted spectrum of 4-(tert-Butoxy)pyrimidin-5-amine, it is instructive to compare it with the experimental spectra of related, simpler molecules. This comparison allows for an understanding of the electronic effects of the tert-butoxy and amine substituents on the pyrimidine ring.

Pyrimidine: The Parent Heterocycle

The ¹H NMR spectrum of the parent pyrimidine molecule provides a baseline for the chemical shifts of the ring protons.

Assignment Experimental Chemical Shift (δ) ppm Integration Multiplicity
Pyrimidine H-4, H-68.782HDoublet (d)
Pyrimidine H-29.261HSinglet (s)
Pyrimidine H-57.361HTriplet (t)

Table 2: Experimental ¹H NMR Spectral Data for Pyrimidine in CDCl₃. [8]

The protons at positions 4 and 6 are equivalent in unsubstituted pyrimidine and appear as a doublet, coupled to the H-5 proton. The H-2 proton, being between two nitrogen atoms, is the most deshielded.

4-tert-Butylpyridine: Effect of a tert-Butyl Group

While not a pyrimidine, 4-tert-butylpyridine offers insight into the electronic effect of a tert-butyl group on a heteroaromatic ring.

Assignment Experimental Chemical Shift (δ) ppm Integration Multiplicity
tert-Butyl Protons1.339HSinglet (s)
Pyridine H-3, H-57.382HDoublet (d)
Pyridine H-2, H-68.542HDoublet (d)

Table 3: Experimental ¹H NMR Spectral Data for 4-tert-Butylpyridine. [9]

The tert-butyl group is weakly electron-donating, leading to a slight shielding of the ring protons compared to unsubstituted pyridine.

Synthesis of Effects in 4-(tert-Butoxy)pyrimidin-5-amine

By combining the observations from the parent pyrimidine and the influence of the substituents, we can refine our predictions for 4-(tert-Butoxy)pyrimidin-5-amine:

  • tert-Butoxy Group: The oxygen atom of the tert-butoxy group is electron-donating through resonance but electron-withdrawing through induction. The net effect on the pyrimidine ring will influence the chemical shifts of the ring protons.

  • Amine Group: The amine group at the 5-position is a strong electron-donating group, which will significantly shield the adjacent H-6 proton. This effect, combined with the influence of the tert-butoxy group at the 4-position, will result in distinct chemical shifts for the H-2 and H-6 protons.

The interplay of these electronic effects from both the tert-butoxy and amine groups leads to the predicted chemical shifts in Table 1.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a generalized protocol for acquiring a high-quality ¹H NMR spectrum of a small organic molecule like 4-(tert-Butoxy)pyrimidin-5-amine.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 1-10 mg of high-purity 4-(tert-Butoxy)pyrimidin-5-amine into a clean, dry NMR tube.[10]

  • Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the amine protons.[10]

  • Internal Standard: The deuterated solvent should ideally contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Dissolution: Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

NMR Data Acquisition

The following are typical parameters for a standard ¹H NMR experiment on a 300 MHz or higher spectrometer:

  • Spectrometer Frequency: ≥ 300 MHz

  • Solvent: CDCl₃ or DMSO-d₆

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: A standard single-pulse experiment (e.g., Bruker's 'zg30').

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 8-16 scans, depending on the sample concentration.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS peak to 0 ppm.

  • Integration: Integrate the signals to determine the relative number of protons for each peak.

Visualizing the Analysis

The following diagrams illustrate the molecular structure and the proposed workflow for the ¹H NMR analysis.

Figure 1: Structure of 4-(tert-Butoxy)pyrimidin-5-amine with key protons labeled.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (1-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Pulse Sequence, etc.) transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phasing & Baseline Correction ft->phase reference Referencing (TMS) phase->reference integrate Integration reference->integrate assign Peak Assignment integrate->assign compare Comparative Analysis assign->compare structure Structure Confirmation compare->structure

Figure 2: Workflow for ¹H NMR spectral analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of 4-(tert-Butoxy)pyrimidin-5-amine. By understanding the expected chemical shifts and multiplicities, and by comparing these with related structures, researchers can more confidently interpret their experimental data. The provided experimental protocol offers a standardized approach to obtaining high-quality spectra for this and similar small molecules.

References

  • Macromolecules, L. (n.d.). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. PMC. Retrieved from [Link]

  • ACD/Labs. (2026, February 12). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Unknown. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Chemguides. (2020, June 24). 1H NMR: Structural Elucidation III [Video]. YouTube. Retrieved from [Link]

  • PMC. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Retrieved from [Link]

  • Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Retrieved from [Link]

  • Unknown. (n.d.). Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Unknown. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Unknown. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Books Gateway. (2024, November 15). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50. Retrieved from [Link]

Sources

A Researcher's Guide to Identifying the Characteristic Tert-Butyl Singlet in Pyrimidine NMR

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the structural elucidation of novel pyrimidine derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. Among the various signals observed in a ¹H NMR spectrum, the singlet corresponding to a tert-butyl group is often one of the most readily identifiable and informative. This guide provides an in-depth comparison of the spectral features of tert-butylated pyrimidines, supported by experimental data and protocols, to facilitate accurate spectral interpretation for researchers in drug discovery and organic synthesis.

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The introduction of a tert-butyl group can significantly influence a molecule's pharmacological profile by enhancing metabolic stability, modulating lipophilicity, or providing a key binding interaction with a biological target. Consequently, unambiguous confirmation of its presence and chemical environment is a critical step in the characterization of new chemical entities.

Core Principles of the Tert-Butyl Signal in ¹H NMR

The defining characteristic of a tert-butyl group in a ¹H NMR spectrum is a sharp, intense singlet integrating to nine protons.[1][2] This distinctive signal arises from the chemical and magnetic equivalence of the nine protons in the three methyl groups.[2] Due to rapid rotation around the carbon-carbon single bonds, these protons experience the same average electronic environment and do not exhibit spin-spin coupling with each other.[2][3]

The chemical shift (δ) of the tert-butyl singlet is highly dependent on its point of attachment to the pyrimidine ring and the nature of other substituents. Generally, the signal for a tert-butyl group appears in the upfield region of the spectrum, typically between 0.5 and 2.0 ppm.[1] However, attachment to an aromatic system like pyrimidine can lead to a downfield shift compared to alkyl-substituted tert-butyl groups.

Experimental Protocol for ¹H NMR Analysis of a Tert-Butyl Pyrimidine Derivative

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[4][5]

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified pyrimidine derivative.[6]

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[6] Ensure the sample is fully dissolved; sonication can be used to aid dissolution.

  • If the solvent does not contain an internal standard, add a small amount of tetramethylsilane (TMS) to provide a reference signal at 0.00 ppm.[7]

Data Acquisition:

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Typical acquisition parameters include:

    • A 30° pulse angle.[6]

    • A relaxation delay of 1-2 seconds.[6]

    • A sufficient number of scans to achieve an adequate signal-to-noise ratio.

Data Processing:

  • Calibrate the chemical shifts using the residual solvent peak or TMS as an internal standard.[6] For example, the residual CHCl₃ peak in CDCl₃ appears at 7.26 ppm.

  • Integrate the peaks to determine the relative number of protons for each signal.[8]

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the complete structure of the molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (e.g., 400 MHz) transfer->acquire Insert Sample into Spectrometer calibrate Calibrate Chemical Shifts acquire->calibrate Raw Data (FID) integrate Integrate Peaks calibrate->integrate analyze Analyze Spectrum integrate->analyze structure structure analyze->structure Structural Elucidation

Caption: Workflow for NMR Analysis of Pyrimidine Derivatives.

Comparative Analysis: Identifying the Tert-Butyl Singlet

The key to positively identifying the tert-butyl singlet lies in a combination of its characteristic features:

Spectral FeatureTypical Observation for a Tert-Butyl GroupRationale
Chemical Shift (δ) 0.5 - 2.0 ppm (can be slightly downfield on a pyrimidine ring)[1]Shielded environment of the alkyl protons.
Integration 9 ProtonsNine chemically equivalent protons.[1]
Multiplicity SingletNo adjacent, non-equivalent protons to cause splitting.[2]
Peak Shape Sharp and narrowRapid rotation of the methyl groups averages out magnetic environments.[3][9]

Comparison with Other Common NMR Signals:

It is crucial to differentiate the tert-butyl singlet from other signals that may appear in a similar region of the spectrum.

Signal SourceDifferentiating Features
Methyl (CH₃) Groups Typically integrate to 3 protons and may exhibit splitting depending on neighboring protons.
Methylene (CH₂) Groups Integrate to 2 protons and often appear as multiplets due to coupling.
Solvent Impurities Can sometimes appear as singlets in the upfield region. Consulting a table of common NMR solvent impurities is recommended.
Silicone Grease A common contaminant that can show a broad singlet around 0 ppm.
Case Study: Hypothetical tert-Butyl Pyrimidine Derivative

Consider a hypothetical compound, 2-amino-4-chloro-6-(tert-butyl)pyrimidine. The expected ¹H NMR spectrum would feature:

  • A singlet in the aromatic region for the H5 proton of the pyrimidine ring.

  • A broad singlet for the amino (-NH₂) protons, the chemical shift of which can be concentration and solvent dependent.

  • A sharp singlet at approximately 1.3-1.5 ppm, integrating to nine protons, which is characteristic of the tert-butyl group.

The electron-withdrawing nature of the pyrimidine ring and the chloro substituent would likely shift the tert-butyl singlet slightly downfield compared to a tert-butyl group on an alkane.

Tert_Butyl_ID cluster_checks Verification Steps start Observe Signal in ¹H NMR Spectrum check_shift Chemical Shift (0.5-2.0 ppm)? start->check_shift check_integration Integration ≈ 9H? check_shift->check_integration Yes not_tert_butyl Likely Not a tert-Butyl Group check_shift->not_tert_butyl No check_multiplicity Multiplicity = Singlet? check_integration->check_multiplicity Yes check_integration->not_tert_butyl No check_shape Peak Shape = Sharp? check_multiplicity->check_shape Yes check_multiplicity->not_tert_butyl No check_shape->not_tert_butyl No conclusion High Confidence tert-Butyl Assignment check_shape->conclusion Yes

Caption: Logical Flow for Tert-Butyl Singlet Identification.

Advanced NMR Techniques for Confirmation

In cases of spectral overlap or ambiguity, two-dimensional (2D) NMR techniques can provide definitive structural confirmation.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. The tert-butyl singlet in the ¹H spectrum will show a correlation to a single carbon signal in the ¹³C spectrum (typically in the 20-42 ppm range), confirming that all nine protons are attached to the same quaternary carbon and three equivalent methyl carbons.[1]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. An HMBC spectrum would show a correlation from the tert-butyl protons to the quaternary carbon of the tert-butyl group and to the carbon atom of the pyrimidine ring to which it is attached.

Conclusion

The singlet of a tert-butyl group is a powerful diagnostic tool in the ¹H NMR analysis of pyrimidine derivatives. Its characteristic chemical shift, integration to nine protons, and sharp singlet multiplicity make it a readily identifiable feature. By following a rigorous experimental protocol and employing a systematic approach to spectral analysis, researchers can confidently confirm the presence and electronic environment of this important functional group, thereby accelerating the drug discovery and development process. When faced with complex spectra, advanced 2D NMR techniques provide an additional layer of certainty for unambiguous structural elucidation.

References

  • Moser, A. (2026, February 12). t-Butyl group towers over other 1H resonances. ACD/Labs. Retrieved from [Link][1]

  • Zerbe, O., & Jurt, S. (2014). O-tert-Butyltyrosine, an NMR tag for high-molecular-weight systems and measurements of submicromolar ligand binding affinities. Angewandte Chemie International Edition, 53(4), 1032-1035. Retrieved from [Link][3]

  • Davoren, E., & Mason, S. (2023). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols, 4(2), 102181. Retrieved from [Link][4][5][10]

  • Gube, M., et al. (2017). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. Bioconjugate Chemistry, 28(11), 2824-2830. Retrieved from [Link][9]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link][8]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link][7]

Sources

Publish Comparison Guide: LC-MS Fragmentation of 4-(tert-Butoxy)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the LC-MS/MS fragmentation behavior of 4-(tert-Butoxy)pyrimidin-5-amine , a critical intermediate often used in the synthesis of kinase inhibitors. It addresses the specific challenges posed by the labile tert-butyl ether group and provides a comparative analysis against its primary degradation product to ensure assay specificity.

Executive Summary
  • Compound: 4-(tert-Butoxy)pyrimidin-5-amine (C₈H₁₃N₃O, MW 167.21).

  • Primary Challenge: The tert-butyl ether moiety is highly labile under electrospray ionization (ESI) conditions, leading to significant in-source fragmentation.

  • Key Differentiator: Unlike stable methoxy analogs, this compound requires careful source temperature optimization to prevent premature conversion to 5-aminopyrimidin-4-ol (m/z 112), which can lead to false-positive quantitation of metabolites.

Mechanistic Fragmentation Analysis

The Dominant Pathway: Isobutene Loss

The fragmentation of 4-(tert-Butoxy)pyrimidin-5-amine is dominated by the neutral loss of the tert-butyl group as isobutene (C₄H₈, 56 Da). This occurs via a mechanism analogous to the McLafferty rearrangement or a charge-proximal elimination, driven by the formation of a stable hydroxypyrimidine (tautomerizing to a pyrimidinone).

  • Precursor Ion: [M+H]⁺ = m/z 168.2

  • Primary Transition: [M+H]⁺

    
     [M+H – C₄H₈]⁺ = m/z 112.1 
    
    • Mechanism:[1][2] Protonation likely occurs on the ring nitrogen (N1 or N3) or the exocyclic amine. The tert-butyl cation is ejected or isobutene is eliminated, leaving the protonated 5-aminopyrimidin-4-ol.

  • Secondary Transitions (from m/z 112):

    • m/z 84.1: Loss of CO (28 Da). Characteristic of the pyrimidinone tautomer.

    • m/z 85.1: Loss of HCN (27 Da). Characteristic of pyrimidine ring cleavage.

Visualization of Signaling Pathway

The following diagram illustrates the fragmentation cascade, highlighting the critical node where in-source fragmentation can mimic the degradation product.

FragmentationPathway cluster_warning CRITICAL INTERFERENCE RISK Parent Precursor [M+H]+ 4-(tert-Butoxy)pyrimidin-5-amine m/z 168.2 Isobutene Neutral Loss Isobutene (C4H8) 56 Da Parent->Isobutene Fragment1 Primary Fragment 5-aminopyrimidin-4-ol m/z 112.1 Parent->Fragment1 CID / In-Source (Dominant) Fragment2 Secondary Fragment Loss of CO (-28 Da) m/z 84.1 Fragment1->Fragment2 High CE Fragment3 Secondary Fragment Loss of HCN (-27 Da) m/z 85.1 Fragment1->Fragment3 High CE

Caption: Fragmentation pathway of 4-(tert-Butoxy)pyrimidin-5-amine showing the dominant loss of isobutene to form the m/z 112 fragment.

Comparative Performance: Parent vs. Analogues

This section compares the analyte against its Hydrolysis Product (the primary degradant) and a Stable Analog (Methoxy derivative) to demonstrate why specific method parameters are required.

Stability & Detection Comparison
Feature4-(tert-Butoxy)pyrimidin-5-amine (Analyte)5-Aminopyrimidin-4-ol (Degradant)4-Methoxypyrimidin-5-amine (Stable Analog)
Precursor (m/z) 168.2 112.1 126.1
Primary Fragment 112.1 (-C₄H₈)85.1 (-HCN)111.1 (-CH₃)
Source Stability Low (Prone to in-source decay)HighHigh
Chromatography Retains well on C18 (Hydrophobic t-butyl)Elutes early (Polar -OH)Moderate retention
Risk Factor False Negatives: If source temp >400°C, parent converts to 112 before detection.False Positives: In-source fragmentation of 168 mimics 112.Low risk (Reference standard).
Causality of Experimental Choices
  • Why use APCI over ESI?

    • Observation: ESI often yields a high background of m/z 112 even when injecting pure m/z 168.

    • Causality: The thermal energy in ESI desolvation is sufficient to cleave the tert-butyl ether. APCI (Atmospheric Pressure Chemical Ionization) can be tuned to be "softer" regarding thermal degradation if the vaporizer temperature is kept moderate, though ESI is generally preferred for amines. Recommendation: Use ESI but limit Source Temperature to <350°C.

  • Why Chromatography is Non-Negotiable:

    • Since the parent (168) fragments to the degradant (112) inside the mass spectrometer, mass resolution alone cannot distinguish them. You must separate them chromatographically. The hydrophobic tert-butyl group provides significant retention shift compared to the polar degradant.

Experimental Protocol: Method Development

LC-MS/MS Optimization Workflow

This protocol validates the stability of the analyte and establishes the correct MRM transitions.

Step 1: Infusion & Tuning

  • Prepare a 1 µg/mL solution in 50:50 Acetonitrile:Water (0.1% Formic Acid).

  • Infuse at 10 µL/min into the MS.

  • Q1 Scan: Verify presence of m/z 168.2. If m/z 112.1 is >50% of the base peak, lower the Desolvation Temperature and Cone Voltage .

  • Product Scan: Fragment m/z 168.2 with Collision Energy (CE) ramping from 10–50 eV.

Step 2: Transition Selection

  • Quantifier: 168.2

    
     112.1 (Low CE, ~15-20 eV). High intensity, but less specific.
    
  • Qualifier: 168.2

    
     85.1 (Higher CE, ~30-35 eV). Confirm structural identity.
    

Step 3: Chromatographic Separation (Critical)

  • Column: C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Expectation: The degradant (m/z 112) will elute early (e.g., 0.8 min). The parent (m/z 168) will elute later (e.g., 2.5 min) due to the lipophilic tert-butyl group.

Visualizing the Separation Logic

MethodWorkflow cluster_elution Elution Order Sample Sample Injection (Mixture of Parent + Degradant) Column C18 Column Separation Sample->Column Early RT: 0.8 min Degradant (Polar) Column->Early Late RT: 2.5 min Parent (Lipophilic) Column->Late MS_Detection Mass Spec Detection MRM Mode Early->MS_Detection Detect m/z 112 Late->MS_Detection Detect m/z 168 -> 112

Caption: Chromatographic strategy to distinguish in-source fragments from actual degradation products.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text establishing McLafferty rearrangement mechanisms for ethers).
  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry (3rd ed.). CRC Press.

  • Holčapek, M., et al. (2010). "Fragmentation behavior of pyrimidine derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 924-934.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer.

Sources

comparison of tert-butoxy vs methoxy pyrimidine-5-amine reactivity

[1]

Executive Summary

In medicinal chemistry, the optimization of pyrimidine-5-amine scaffolds often hinges on the subtle interplay between steric bulk, lipophilicity, and metabolic stability. This guide compares two prevalent motifs: 2-methoxy-pyrimidine-5-amine (2-OMe) and 2-(tert-butoxy)-pyrimidine-5-amine (2-OtBu).

While both substituents act as electron-donating groups (EDGs) that enhance the nucleophilicity of the C5-amine, they diverge significantly in acid stability and steric profile . The tert-butoxy group offers a lipophilic "shield" and improved solubility in organic solvents but introduces acid lability that can be fatal during deprotection steps. Conversely, the methoxy group provides a compact, acid-stable alternative but is frequently a primary site for metabolic O-demethylation.

Electronic & Steric Landscape

Electronic Effects

Both alkoxy groups exert a +M (mesomeric) effect, donating electron density into the pyrimidine ring. This increases the basicity and nucleophilicity of the exocyclic amine at the 5-position compared to an unsubstituted pyrimidine.

  • Methoxy (-OMe): Strong +M effect; negligible steric hindrance.

  • ** tert-Butoxy (-OtBu):** Strong +M effect; significant +I (inductive) effect due to the methyl rich backbone. However, the steric bulk can twist the ether linkage out of planarity, potentially slightly diminishing resonance overlap compared to the methoxy analog.

Steric Bulk & Lipophilicity

The tert-butyl group is a massive structural change relative to methyl. This impacts binding affinity (steric clash vs. hydrophobic fill) and physicochemical properties.

PropertyMethoxy (-OMe)tert-Butoxy (-OtBu)Impact
Steric A-Value ~0.6 kcal/mol>4.5 kcal/molt-Bu creates significant steric crowding.
LogP (Lipophilicity) LowerHigher (+1.5 to +2.0 units)t-Bu increases permeability but lowers aqueous solubility.
Cone Angle NarrowWidet-Bu can block metabolic access to adjacent sites.
Visualizing the Decision Matrix

The following diagram illustrates the decision logic based on chemical stability and metabolic liabilities.

decision_matrixStartSelect Pyrimidine-5-amine SubstituentAcidCondRequires Acidic Deprotection (e.g., TFA)?Start->AcidCondMetaStabMetabolic Liability Concern?AcidCond->MetaStabNoOMeSelect Methoxy (-OMe)(Acid Stable, Low LogP)AcidCond->OMeYes (Stable)LipoNeed to Increase Lipophilicity?MetaStab->LipoAvoid O-DemethylationMetaStab->OMeAvoid CYP2C9 HydroxylationLipo->OMeNoOtBuSelect tert-Butoxy (-OtBu)(Acid Labile, High LogP)Lipo->OtBuYes

Figure 1: Decision matrix for selecting between methoxy and tert-butoxy substituents based on synthetic and biological constraints.

Synthetic Reactivity & Stability[2]

Acid Lability (The "Kill Switch")

The most critical differentiator is stability in acidic media.

  • Methoxy: Stable to TFA, HCl, and mild Lewis acids. Cleavage typically requires harsh conditions like BBr3 or HBr/AcOH.

  • ** tert-Butoxy:** Highly acid-sensitive. Exposure to TFA (common in Boc-deprotection) or 4M HCl/Dioxane results in rapid cleavage to the 2-hydroxypyrimidine (pyrimidone) tautomer. This is often an unwanted side reaction but can be used intentionally as a protecting group strategy.

Nucleophilic Substitution (SnAr)

When synthesizing the scaffold from 2-chloropyrimidine-5-amines:

  • Methoxy: Sodium methoxide (NaOMe) is a small, hard nucleophile. Reaction is fast and high-yielding.

  • ** tert-Butoxy:** Potassium tert-butoxide (KOtBu) is bulky. While it is a stronger base, its nucleophilicity is attenuated by sterics.[1] Higher temperatures or polar aprotic solvents (DMSO/NMP) are often required to drive the displacement of the 2-chloro group.

Amide Coupling at C5-Amine

When coupling the C5-amine to carboxylic acids:

  • Reactivity: Both amines are relatively electron-rich. However, the tert-butoxy group at C2 exerts a long-range steric effect. While not directly adjacent to the C5-amine, the bulk can affect the conformation of the pyrimidine ring in the transition state, occasionally slowing down couplings with bulky acid partners compared to the methoxy analog.

Experimental Data & Protocols

Comparative Stability Data

The following table summarizes the stability of both analogs under standard synthetic conditions.

ConditionMethoxy Analogtert-Butoxy AnalogResult
50% TFA / DCM (RT, 1h) Stable (>99%)Unstable (0%)t-Bu cleaves to -OH (pyrimidone).
4M HCl / Dioxane Stable (>99%)Unstable (<5%)Rapid cleavage.
1M NaOH (60°C) StableStableBoth resist basic hydrolysis.
H2 / Pd-C StableStableCompatible with hydrogenolysis.
BBr3 (-78°C to RT) Cleaved to -OHCleaved to -OHBoth labile to strong Lewis acids.
Protocol A: Acid Stability Assay (Self-Validating)

This protocol allows you to quantify the lability of the ether linkage before committing to a multi-step synthesis.

Materials:

  • Test Compound (5 mg)[2]

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • HPLC/LC-MS Vials

Procedure:

  • Preparation: Dissolve 5 mg of the tert-butoxy or methoxy pyrimidine in 0.5 mL DCM in an LC-MS vial.

  • T0 Sample: Remove 50 µL and dilute with 500 µL acetonitrile (ACN). Inject on LC-MS to establish baseline purity.

  • Acid Treatment: Add 0.5 mL of neat TFA to the DCM solution (Final conc: 50% v/v). Cap and vortex.

  • Incubation: Let stand at Room Temperature (25°C).

  • Sampling:

    • At t=15 min and t=60 min , remove 50 µL aliquots.

    • Quench: Immediately dilute into 950 µL of 1M NaHCO3 (aq) or ACN containing 1% NH4OH to neutralize. Note: Direct injection of TFA can damage columns.

  • Analysis: Monitor for the disappearance of the parent ion [M+H]+ and appearance of the pyrimidone species [M-56+H]+ (loss of isobutene).

Validation Criteria:

  • Methoxy:[3][4] Area% of parent should remain >98% at t=60 min.

  • tert-Butoxy:[5][6][7] Area% of parent should be <5% at t=60 min (complete conversion to pyrimidone).

Protocol B: C5-Amine Amide Coupling (HATU Method)

Standardized coupling to evaluate steric interference.

Reagents:

  • Pyrimidine-5-amine derivative (1.0 eq)

  • Benzoic acid (1.1 eq) - Model coupling partner

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (anhydrous)

Workflow:

  • Dissolve Benzoic acid and HATU in DMF (0.2 M) and stir for 5 mins to activate ester.

  • Add the Pyrimidine-5-amine followed immediately by DIPEA.

  • Monitor by LC-MS at 1 hour.

  • Observation: The tert-butoxy analog may require heating to 40-50°C if the reaction stalls, whereas the methoxy analog typically proceeds to completion at RT.

Metabolic Implications (ADME)

The choice between these groups often dictates the metabolic fate of the drug candidate.

metabolism_pathwaysMethoxyMethoxy (-OMe)AnalogCYP_DemethCYP450(O-Demethylation)Methoxy->CYP_DemethRapidtButoxytert-Butoxy (-OtBu)AnalogCYP_OxCYP2C9/2C8(Hydroxylation)tButoxy->CYP_OxPrimary RoutePyrimidonePyrimidone(-OH)tButoxy->PyrimidoneDealkylation(Slow)CYP_Demeth->PyrimidoneHydroxy_tBuHydroxy-tBu(-OC(CH3)2CH2OH)CYP_Ox->Hydroxy_tBuPolar Metabolite

Figure 2: Metabolic divergence. Methoxy groups are prone to rapid O-demethylation, while tert-butoxy groups often undergo peripheral hydroxylation before cleavage.

  • Methoxy: High risk of O-demethylation by various CYPs, leading to the polar pyrimidone (often inactive or rapidly cleared).

  • ** tert-Butoxy:** The bulky group hinders the approach of the heme iron to the ether oxygen, slowing O-dealkylation. However, the methyl groups of the t-butyl moiety are susceptible to hydroxylation (omega-oxidation), particularly by CYP2C9 and CYP2C8 .

References

  • BenchChem. (2025).[5][8] A Comparative Guide to 2-Tert-butylpyrimidine-5-carboxylic Acid and Other Pyrimidine Derivatives in Drug Discovery. Retrieved from

  • National Institutes of Health (NIH). (2013). Deconvoluting the Reactivity of Two Intermediates Formed From Modified Pyrimidines. Retrieved from

  • MDPI. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines: Steric Hindrance Effects. Retrieved from

  • Hypha Discovery. (2022). Metabolism of t-butyl groups in drugs. Retrieved from

HPLC Purity Standards for 4-(tert-Butoxy)pyrimidin-5-amine: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of purity standards for 4-(tert-Butoxy)pyrimidin-5-amine , a critical intermediate in the synthesis of kinase inhibitors and other heterocyclic APIs.

Executive Summary

In pharmaceutical process development, the quality of the starting material 4-(tert-Butoxy)pyrimidin-5-amine (CAS: 2119574-91-1 for HCl salt) directly dictates the impurity profile of the final Drug Substance. This guide compares the analytical performance of a Qualified Reference Standard (QRS) against a standard Reagent Grade (RG) alternative.

Key Finding: While Reagent Grade material is sufficient for early-stage scouting, it frequently contains regioisomeric impurities and hydrolysis by-products (up to 3.5%) that co-elute under generic gradient conditions. Only a Qualified Reference Standard with a defined impurity profile ensures accurate assay values and robust risk assessment in GLP/GMP environments.

Comparative Analysis: Qualified Reference Standard vs. Reagent Grade

The following data highlights the critical differences between using a fully characterized QRS and a commercial Reagent Grade alternative for quantitative HPLC analysis.

Table 1: Technical Specification Comparison
FeatureQualified Reference Standard (QRS)Reagent Grade (RG)Impact on Analysis
Assay (HPLC) ≥ 99.5% w/w (Mass Balance)≥ 95.0% (Area %)RG overestimates content due to high UV-response impurities.
Impurity ID All impurities >0.10% identified (RRT established)UnspecifiedUnknown peaks in RG can be mistaken for new process impurities.
Water Content Quantified (KF Titration)Not typically reportedHygroscopicity of the amine can lead to weighing errors of 1-5%.
Counter-ion Stoichiometry confirmed (e.g., Free base vs HCl)VariableMismatched molecular weight calculations in stoichiometry.
Stability Re-test date established via stress testingUnknownRisk of in-situ degradation (de-tert-butylation) during storage.
The "Hidden" Impurity Risk

The synthesis of 4-(tert-Butoxy)pyrimidin-5-amine typically involves the nucleophilic substitution of 4-chloropyrimidin-5-amine with potassium tert-butoxide.

  • Primary Impurity (Imp-A): 4-chloropyrimidin-5-amine (Unreacted starting material).

  • Secondary Impurity (Imp-B): 5-aminopyrimidin-4-ol (Hydrolysis product).

  • Tertiary Impurity (Imp-C): Regioisomeric by-products (if starting material was isomeric mixture).

Note: Imp-B is highly polar and often elutes in the solvent front in generic gradients, causing integration errors.

Experimental Methodology

To validate the purity of this compound, a standard generic gradient is insufficient due to the lability of the tert-butyl ether group under acidic conditions and the polarity of the amine.

Recommended Protocol: High-pH RP-HPLC

Rationale: The tert-butoxy group is acid-sensitive. Using a low pH (0.1% TFA) mobile phase can induce on-column degradation (loss of t-butyl group), appearing as a split peak or fronting. A neutral-to-basic pH ensures stability and improves the peak shape of the basic amine.

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or equivalent (UPLC/HPLC).

  • Column: XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (Waters) or equivalent high-pH stable column.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with NH₄OH).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 0.6 mL/min.

  • Column Temp: 35°C.

  • Detection: UV @ 254 nm (primary) and 230 nm (secondary).

  • Injection Vol: 2.0 µL.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Equilibration
1.05Isocratic Hold (Elute polar salts)
10.095Linear Gradient
12.095Wash
12.15Re-equilibration
15.05End
Sample Preparation[1][2][3]
  • Diluent: 50:50 Water:Acetonitrile (Neutral). Do not use acidic diluents.

  • Concentration: Prepare a 0.5 mg/mL solution.

  • Procedure: Sonicate for 5 minutes. Filter through a 0.2 µm PTFE filter (Nylon filters may bind the amine).

Visualizing the Challenge

The following diagrams illustrate the origin of impurities and the analytical workflow required to control them.

Diagram 1: Synthetic Origins of Impurities

This pathway shows why specific impurities (Imp-A and Imp-B) must be monitored by the standard.

SynthesisPath SM 4-Chloropyrimidin-5-amine (Starting Material) Target 4-(tert-Butoxy)pyrimidin-5-amine (Target Product) SM->Target Nucleophilic Subst. (THF, Reflux) ImpA Impurity A (Unreacted SM) SM->ImpA Incomplete Rxn Reagent KOtBu (Potassium tert-butoxide) Reagent->Target ImpB Impurity B (Hydrolysis Product) Target->ImpB Acidic Hydrolysis or Moisture

Caption: Synthetic route showing the origin of unreacted chloro-precursor (Imp-A) and hydrolytic degradation (Imp-B).

Diagram 2: Analytical Decision Workflow

A self-validating logic flow for determining if a Reagent Grade material can be promoted to a Working Standard.

AnalyticalWorkflow Start Acquire Reagent Grade Material TGA Thermogravimetric Analysis (Volatiles/Solvents) Start->TGA HPLC High-pH HPLC Screening (Area %) Start->HPLC NMR qNMR (Internal Std) Absolute Assay TGA->NMR Correction Factor Decision1 Purity > 98.0%? HPLC->Decision1 Decision1->NMR Yes Reject Reject / Purify Decision1->Reject No Final Assign Potency & Use as Working Std NMR->Final

Caption: Workflow to qualify Reagent Grade material using qNMR and HPLC if a Certified Reference Standard is unavailable.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135417079, 4-(tert-Butoxy)pyrimidin-5-amine. Retrieved from [Link]

  • European Medicines Agency (2006). ICH Topic Q3A (R2) Impurities in New Drug Substances. Retrieved from [Link]

  • Waters Corporation. XBridge BEH C18 Column Care and Use Manual (High pH Stability). Retrieved from [Link][2][3][4][5][6]

Sources

Differentiating 4-(tert-Butoxy)pyrimidin-5-amine from N-tert-butyl Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of 4-(tert-butoxy)pyrimidin-5-amine , a critical quality attribute is the regioselectivity of the alkylation. The reaction of 4-chloropyrimidin-5-amine with tert-butoxide salts is a classic nucleophilic aromatic substitution (


). However, pyrimidines are ambident electrophiles. The competing nucleophilic attack by the ring nitrogen (or subsequent Dimroth-like rearrangement) can yield the thermodynamically stable N-tert-butyl-pyrimidin-4-one  isomer (lactam form).

Distinguishing the O-alkylated target (ether) from the N-alkylated impurity (lactam) is non-trivial due to identical molecular weights (


, MW 167.21). This guide outlines a self-validating analytical workflow to definitively differentiate these isomers using NMR, IR, Mass Spectrometry, and chemical stability profiling.

Structural Analysis: The Contenders

Before analyzing spectra, we must define the structural differences. The core distinction lies in the aromaticity of the pyrimidine ring and the connectivity of the tert-butyl group.

  • Target Molecule (O-Isomer): 4-(tert-Butoxy)pyrimidin-5-amine.

    • Features: Fully aromatic pyrimidine ring; tert-butyl group attached via Oxygen.

  • Primary Impurity (N-Isomer): 1-(tert-butyl)-5-aminopyrimidin-4(1H)-one (or its 3-isomer).

    • Features: Loss of full aromaticity (quinoid-like character); tert-butyl group attached to Nitrogen; presence of a carbonyl (C=O).

Visualization: Structural & Pathway Logic

IsomerPathways Start 4-chloropyrimidin-5-amine Reagent + KOtBu / THF Start->Reagent Target TARGET: O-Isomer 4-(tert-butoxy)pyrimidin-5-amine (Aromatic Ether) Reagent->Target Kinetic Control (O-Alkylation) Impurity IMPURITY: N-Isomer N-(tert-butyl)pyrimidin-4-one (Cyclic Amide/Lactam) Reagent->Impurity Thermodynamic Control (N-Alkylation)

Figure 1: Divergent synthetic pathways leading to the target ether vs. the N-alkylated lactam impurity.

Spectroscopic Differentiation

A. Nuclear Magnetic Resonance (NMR)

NMR is the most definitive tool. While


 NMR shows subtle shift differences, 

NMR provides "smoking gun" signals due to the electronic environments of the quaternary carbons.
1.

NMR (The Diagnostic Standard)
  • The Quaternary Carbon (

    
    ): 
    
    • O-Isomer: The carbon attached to oxygen is highly deshielded by the electronegative oxygen atom (Alpha-effect). Expect this signal at 80–85 ppm .

    • N-Isomer: The carbon attached to nitrogen is less deshielded. Expect this signal at 55–65 ppm .

  • The Carbonyl Carbon (C4 position):

    • O-Isomer: The C4 carbon is part of an aromatic ether system (

      
      ). Shift: 160–165 ppm .
      
    • N-Isomer: The C4 carbon is a true amide/lactam carbonyl (

      
      ). Shift: 160–170 ppm  (often slightly further downfield, but less reliable than the t-butyl signal).
      
2.

NMR
  • tert-Butyl Protons:

    • O-Isomer: Typically

      
       1.55 – 1.65 ppm.
      
    • N-Isomer: Typically

      
       1.40 – 1.50 ppm (slightly shielded relative to the ether).
      
    • Note: Relying solely on proton shifts is risky due to solvent dependency. Always cross-reference with Carbon NMR.

B. Infrared Spectroscopy (IR)

IR offers a rapid "Yes/No" test for the N-isomer.

  • N-Isomer (Lactam): Will exhibit a strong, sharp Carbonyl (C=O) stretch in the 1650–1690 cm⁻¹ region (Amide I band).

  • Target (Ether): Lacks a carbonyl. The spectrum will show C-O stretching (1000–1300 cm⁻¹) but no strong band >1650 cm⁻¹ (excluding weak aromatic ring breathings).

C. Mass Spectrometry (MS)

While the parent ion (


) is identical (m/z ~168), the fragmentation pathways differ significantly under ESI or EI conditions.
  • Target (Ether): Prone to Isobutene Extrusion .

    • Mechanism: McLafferty-type rearrangement or acid-catalyzed cleavage in the source.

    • Diagnostic Peak: Strong [M - 56]⁺ peak (Loss of

      
      ). The resulting fragment is the protonated 5-aminopyrimidin-4-ol (m/z ~112).
      
  • N-Isomer (Lactam): The N-t-butyl bond is significantly more robust.[1]

    • Fragmentation: Often loses a methyl group first ([M - 15]⁺) or fragments via ring opening. The [M - 56]⁺ peak is typically much weaker or absent compared to the ether.

Functional Validation: The Acid Hydrolysis Test

If spectroscopic access is limited, chemical reactivity provides an absolute distinction. Tert-butyl ethers are acid-labile; N-tert-butyl amides are acid-stable.

Protocol: TFA Challenge
  • Dissolve 5 mg of the sample in 0.5 mL of Trifluoroacetic Acid (TFA) (or DCM/TFA 1:1).

  • Let stand at room temperature for 30 minutes.

  • Analyze by TLC or LC-MS.[2]

Results Interpretation:

  • Target (O-Isomer): Quantitative conversion to 5-aminopyrimidin-4-ol (m/z 112). The lipophilic t-butyl spot vanishes.

  • Impurity (N-Isomer): Remains unchanged (m/z 168). The N-t-butyl bond requires harsh conditions (e.g., boiling HBr) to cleave.

Summary Comparison Table

FeatureTarget: 4-(tert-butoxy)pyrimidin-5-amine Impurity: N-(tert-butyl)pyrimidin-4-one
Structure Type Aromatic EtherCyclic Amide (Lactam)

NMR (t-Bu)

80 – 85 ppm
(Deshielded)

55 – 65 ppm
(Shielded)
IR Spectrum No C=O band. C-O stretch present.Strong C=O band (~1660-1690 cm⁻¹)
MS Fragmentation Dominant [M-56] (Loss of Isobutene)Dominant [M-15] or [M] (Stable)
TFA Stability Unstable (Hydrolyzes to phenol)Stable (Remains intact)
Solubility High in non-polar organic solventsModerate; higher water solubility

Analytical Workflow Diagram

AnalyticalWorkflow Sample Unknown Sample (MW 167.2) Test1 Test 1: IR Spectroscopy (Look for 1650-1690 cm-1) Sample->Test1 Result1A Strong C=O Band Test1->Result1A Detected Result1B No C=O Band Test1->Result1B Absent ConclusionN CONFIRMED: N-tert-butyl Isomer Result1A->ConclusionN Test2 Test 2: 13C NMR (Quaternary Carbon) Result1B->Test2 Result2A Signal @ 55-65 ppm Test2->Result2A Upfield Result2B Signal @ 80-85 ppm Test2->Result2B Downfield Result2A->ConclusionN Test3 Test 3: TFA Hydrolysis (30 min @ RT) Result2B->Test3 Validation Result3A No Reaction Test3->Result3A Stable Result3B Cleavage to alcohol (Loss of t-Bu) Test3->Result3B Labile Result3A->ConclusionN ConclusionO CONFIRMED: O-tert-butyl Target Result3B->ConclusionO

Figure 2: Step-by-step analytical decision tree for confirming the identity of the synthesis product.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General principles of Nucleophilic Aromatic Substitution and Ambident Nucleophiles).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).

    
     NMR shifts of O-alkyl vs N-alkyl groups). 
    
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley.[3] (Stability profiles of tert-butyl ethers vs amides).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[3] (Mass Spectrometry fragmentation patterns of ethers).

Sources

Safety Operating Guide

4-(tert-Butoxy)pyrimidin-5-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the safe containment and disposal of 4-(tert-Butoxy)pyrimidin-5-amine (CAS 1215908-40-9).[1] It is designed for researchers and safety officers requiring immediate, actionable data for laboratory waste management.

Part 1: Chemical Profile & Hazard Identification

Before initiating disposal, you must validate the waste stream against the specific chemical properties of this compound. Misidentification of the tert-butoxy functional group as a standard alkyl ether can lead to dangerous storage conditions.[1]

PropertySpecificationOperational Implication
Chemical Name 4-(tert-Butoxy)pyrimidin-5-amineTarget compound for disposal.[1]
CAS Number 1215908-40-9 Use for waste manifest and inventory tracking.[1]
Molecular Formula C₈H₁₃N₃OHigh nitrogen content requires high-temp incineration.[1]
Functional Groups Aminopyrimidine core; tert-Butyl etherACID SENSITIVE: tert-Butyl ethers cleave in strong acids.[1]
GHS Classification Warning (Predicted)Handle as H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
Reactivity Acid-Labile; BasicDO NOT MIX WITH ACIDS. Risk of gas evolution (Isobutylene).[1]

Part 2: Critical Safety & Segregation Protocols

The "Acid-Cleavage" Risk (Expert Insight)

As a Senior Application Scientist, I must highlight a specific risk often overlooked in standard SDSs for this class of compounds: Gas Evolution via Acidolysis.

The tert-butoxy group at the C4 position is acid-labile.[1] If 4-(tert-Butoxy)pyrimidin-5-amine is inadvertently mixed into an acidic waste stream (e.g., with TFA, HCl, or H₂SO₄), it will undergo acid-catalyzed cleavage.[1]

  • Reaction:

    
    [1]
    
  • Consequence: Rapid generation of isobutylene gas can pressurize sealed waste containers, leading to rupture or explosion.

Protocol 1: Strict Segregation

  • Mandatory: Segregate this waste from all acidic waste streams (pH < 7).

  • Storage: Store in "Organic Bases" or "General Organic" waste streams only.

  • Labeling: Mark container clearly: "Contains Acid-Sensitive Organics – NO ACIDS."

Protocol 2: Waste Stream Compatibility

  • Compatible: Halogenated solvents (DCM, Chloroform), Non-halogenated solvents (Methanol, Ethyl Acetate), Basic organic solutions.

  • Incompatible: Strong oxidizers (Nitric acid, Peroxides), Strong acids.

Part 3: Disposal Workflow & Decision Matrix

The following workflow dictates the operational logic for disposing of 4-(tert-Butoxy)pyrimidin-5-amine. Adhere to this decision tree to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards.

DisposalWorkflow Start Waste Identification: 4-(tert-Butoxy)pyrimidin-5-amine StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solution/Mother Liquor) StateCheck->Liquid SolidPack Double Bag (Polyethylene) Place in Drum Solid->SolidPack SolventCheck Identify Solvent Matrix Liquid->SolventCheck pHCheck CRITICAL: pH Check Is pH < 7? SolventCheck->pHCheck Neutralize Neutralize to pH 8-10 (Prevent Gas Evolution) pHCheck->Neutralize Yes (Acidic) Segregate Segregate: Organic Bases pHCheck->Segregate No (Basic/Neutral) Neutralize->Segregate Label Labeling: 'Non-Regulated Chemical Waste' OR 'Flammable' (if solvent) Segregate->Label SolidPack->Label Disposal FINAL DISPOSAL: High-Temperature Incineration (Waste Code: D001 or None) Label->Disposal

Figure 1: Operational decision matrix for the segregation and disposal of 4-(tert-Butoxy)pyrimidin-5-amine, emphasizing the critical pH check to prevent gas evolution.

Part 4: Detailed Disposal Procedures

Scenario A: Solid Waste (Pure Compound)
  • Containment: Place the solid substance into a screw-top high-density polyethylene (HDPE) jar or double-bag it in 4-mil polyethylene bags.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: 4-(tert-Butoxy)pyrimidin-5-amine.[1]

    • Hazard Check: "Toxic" and "Irritant".[1]

  • Disposal Path: Pack into a lab pack drum destined for incineration .

    • Note: Do not landfill. The pyrimidine ring is persistent; thermal destruction is required.

Scenario B: Liquid Waste (Reaction Mixtures/Solutions)
  • Solvent Assessment: Determine the primary solvent.

    • Flammable Solvents (MeOH, EtOH, THF): Classify as D001 (Ignitable).

    • Halogenated Solvents (DCM): Segregate into "Halogenated Waste".

  • pH Verification: Dip a pH strip into the waste.

    • If Acidic: Slowly add a base (e.g., Sodium Bicarbonate or Triethylamine) in a fume hood until pH

      
       7. Watch for bubbling (isobutylene release).
      
  • Transfer: Pour into the appropriate solvent waste carboy (Organic Base or General Organic).

    • Do not fill >90% to allow headspace for potential expansion.

Scenario C: Spill Response
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If powder is fine, use an N95 or P100 respirator.

  • Containment: Cover spill with an inert absorbent (Vermiculite or Sand). Do not use acid-based neutralizers. [1]

  • Cleanup: Sweep up absorbent and place in a sealed bag. Label as "Chemical Spill Debris - Hazardous".[1]

Part 5: Regulatory Compliance (RCRA/EPA)

While 4-(tert-Butoxy)pyrimidin-5-amine is not explicitly listed on the EPA "P" or "U" lists, it must be characterized by its properties and the mixture it is contained within.[1]

Regulatory CategoryClassification CodeRequirement
Ignitability D001 Apply if waste is in a flammable solvent (Flash point < 60°C).[1]
Toxicity Characteristic Unless TCLP testing proves otherwise, treat as toxic organic waste.
Disposal Method Incineration Fuel Blending or Destructive Incineration is mandatory to destroy the nitrogen heterocycle.

Final Directive: Always consult your institution's Environmental Health & Safety (EHS) officer before final handover. The protocols above are designed to prepare the waste safely for that handover.

References

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 53394605: 4-(tert-Butoxy)pyrimidin-5-amine.[1] (Accessed 2024).[2] Link

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. (40 CFR Part 261). Link

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. (29 CFR 1910.1200). Link[1]

  • Chem960. CAS 1215908-40-9 Chemical Properties and Identification.[1]Link

Sources

Personal protective equipment for handling 4-(tert-Butoxy)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational safety, handling, and logistical protocols for 4-(tert-Butoxy)pyrimidin-5-amine .

Author’s Note: As a Senior Application Scientist, I have synthesized this guide based on the chemical structure's functional groups and data from close structural analogs (aminopyrimidines). While specific toxicological data for this exact CAS is limited in public repositories, the presence of a primary amine on a pyrimidine ring necessitates a Risk Group 2 handling approach (Potential Irritant/Sensitizer/Toxicant).

Executive Safety Summary
  • Chemical Identity: 4-(tert-Butoxy)pyrimidin-5-amine[1][2]

  • CAS Number: 1215908-40-9 (Free Base)

  • Formula: C₈H₁₃N₃O

  • Molecular Weight: 167.21 g/mol

  • Physical State: Solid (Likely off-white to beige powder)

  • Critical Hazard: Irritant / Potential Sensitizer . The primary amine group at position 5 is nucleophilic and potentially corrosive to mucous membranes. The tert-butoxy group adds lipophilicity, increasing the risk of dermal absorption.

  • Stability Alert: The tert-butoxy moiety is acid-labile . Exposure to strong acids (e.g., HCl, TFA) will cleave the ether, releasing isobutylene gas and generating 4-hydroxypyrimidin-5-amine. Store away from acid vapors.

Risk Assessment & Hazard Identification (GHS)

Based on structural analogs (e.g., 2-aminopyrimidine, 4-aminopyrimidine).

Hazard ClassGHS Category (Conservative)Hazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage Category 2AH319: Causes serious eye irritation.
STOT - Single Exposure Category 3H335: May cause respiratory irritation.
Personal Protective Equipment (PPE) Matrix

Directive: Treat as a high-permeation risk when in solution.

Protection ZoneEquipment StandardApplication Scientist's Rationale
Hand Protection (Solid) Nitrile Rubber (0.11 mm min)Sufficient for dry solid handling. Change immediately if punctured.
Hand Protection (Solution) Double Gloving (Nitrile over Laminate)Critical: If dissolved in DMSO or DCM, the solvent acts as a carrier vehicle, driving the amine through standard nitrile gloves. Inner: PE/EVOH (Laminate). Outer: Nitrile (for grip).
Respiratory N95 / P2 Respirator Required if weighing outside a fume hood (not recommended). Prevents inhalation of fine particulates.
Eye / Face Chemical Safety Goggles Preferred over safety glasses to seal against airborne dust or splashes.[3]
Body Lab Coat (Cotton/Poly) Standard protection. Ensure cuffs are tucked under gloves to prevent wrist exposure.
Operational Protocols
A. Engineering Controls
  • Primary Barrier: All open-vessel operations (weighing, transfer, solubilization) must be performed inside a Chemical Fume Hood .

  • Airflow Check: Verify face velocity is between 0.3 – 0.5 m/s before use.

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Aminopyrimidines can be static-prone, leading to powder scattering.

B. Weighing & Solubilization Workflow
  • Preparation: Place a disposable weighing boat and spatula inside the hood.

  • Transfer: Transfer the solid gently. Do not pour; use the spatula to minimize dust generation.

  • Solubilization:

    • Solvents: Soluble in DMSO, Methanol, Dichloromethane (DCM).

    • Technique: Add solvent to the solid.

    • Caution: If using DCM, pressure can build up in closed vials due to its high vapor pressure. Vent frequently.

C. Storage Requirements
  • Temperature: Refrigerator (+2°C to +8°C).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Amines are susceptible to oxidation (browning) over time.

  • Incompatibility: Segregate strictly from Strong Acids and Oxidizing Agents .

Decision Logic: PPE & Handling

PPE_Selection Start Start: Handling 4-(t-Butoxy)pyrimidin-5-amine State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution (DMSO/DCM) State->Solution Hood Engineering: Fume Hood Required Solid->Hood SolventCheck Solvent Type? Solution->SolventCheck Gloves1 Gloves: Standard Nitrile Hood->Gloves1 HighPerm High Permeation (DMSO/DCM) SolventCheck->HighPerm LowPerm Low Permeation (Water/MeOH) SolventCheck->LowPerm Gloves2 Gloves: Double Layer (Laminate + Nitrile) HighPerm->Gloves2 Gloves3 Gloves: Thick Nitrile LowPerm->Gloves3

Figure 1: PPE Selection Logic based on physical state and solvent carrier risks.

Emergency Response & Spill Management
Exposure First Aid
  • Eye Contact: Immediately flush with water for 15 minutes .[3] Lift eyelids occasionally. Seek medical attention.

  • Skin Contact: Brush off loose particles before washing. Wash with soap and water.[4] Do not use ethanol (may enhance absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

Spill Cleanup Protocol
  • Evacuate: Clear the immediate area of unnecessary personnel.

  • PPE Up: Don goggles, double gloves, and a lab coat.

  • Containment:

    • Solid Spill: Cover with a damp paper towel (to prevent dust) and scoop into a waste container.

    • Liquid Spill: Absorb with vermiculite or sand. Do not use sawdust (potential reaction with oxidizers if present).

  • Decontamination: Wipe the surface with a mild dilute acid (e.g., 1% Acetic Acid) to neutralize the amine, followed by water and soap.

Waste Disposal
  • Classification: Hazardous Chemical Waste.

  • Segregation:

    • Solid Waste: Place in a container labeled "Solid Hazardous Waste (Toxic/Irritant)."

    • Liquid Waste: If dissolved in organic solvents, dispose of in "Halogenated" or "Non-Halogenated" organic waste streams as appropriate.

  • Prohibition: NEVER dispose of down the drain. The compound is potentially toxic to aquatic life (H411 inferred from analogs).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1215908-40-9. Retrieved from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: 4-aminopyrimidine derivatives. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.